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  • Product: 3-Fluoro-1-methyl-1H-pyrazole-4-carboxylic acid

Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis of 3-Fluoro-1-methyl-1H-pyrazole-4-carboxylic acid

This is a comprehensive technical guide detailing the synthesis of 3-Fluoro-1-methyl-1H-pyrazole-4-carboxylic acid . [1][2] Executive Summary The 3-fluoro-1-methyl-1H-pyrazole-4-carboxylic acid scaffold represents a crit...

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical guide detailing the synthesis of 3-Fluoro-1-methyl-1H-pyrazole-4-carboxylic acid .

[1][2]

Executive Summary

The 3-fluoro-1-methyl-1H-pyrazole-4-carboxylic acid scaffold represents a critical, albeit less common, structural motif compared to its difluoro- (DFPA) and trifluoromethyl- analogs used in SDHI fungicides.[1][2] The introduction of a single fluorine atom at the 3-position of the pyrazole ring imparts specific lipophilicity and metabolic stability profiles essential for next-generation agrochemicals and pharmaceutical leads.[1][2]

This guide delineates the two most viable synthetic pathways:

  • The Halogen Exchange (Halex) Route (Primary): A scalable, industrial-preferred method utilizing nucleophilic aromatic substitution (

    
    ) on a chloro-precursor.[1][2]
    
  • The Balz-Schiemann Route (Alternative): A traditional laboratory method involving diazotization of an amino-precursor.[1][2]

Retrosynthetic Analysis

The strategic disconnection relies on the activation provided by the electron-withdrawing carboxylic ester at the 4-position.[1][2] This activation renders the 3-position susceptible to nucleophilic attack or functional group interconversion.[1][2]

Retrosynthesis Target Target: 3-Fluoro-1-methyl-1H-pyrazole-4-carboxylic acid (CAS: 1823271-62-0) Ester Intermediate 1: Ethyl 3-fluoro-1-methyl-1H-pyrazole-4-carboxylate Target->Ester Hydrolysis Chloro Precursor A (Halex Route): Ethyl 3-chloro-1-methyl-1H-pyrazole-4-carboxylate Ester->Chloro Halogen Exchange (KF) Amine Precursor B (Balz-Schiemann Route): Ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate Ester->Amine Diazotization / Fluorination

Figure 1: Retrosynthetic disconnection showing the two primary approaches to the 3-fluoro core.[1][2]

Primary Pathway: Halogen Exchange (Halex)

Best for: Scale-up, Process Safety, Cost Efficiency.[2]

The Halex reaction is the preferred industrial route. It involves the displacement of a chlorine atom by a fluorine atom using an inorganic fluoride source (typically Potassium Fluoride, KF) in a polar aprotic solvent. The 4-carboxylate group is crucial here; it acts as an electron-withdrawing group (EWG), lowering the energy of the Meisenheimer complex intermediate and facilitating the


 mechanism.
Step 1: Preparation of the Chloro-Precursor

Note: If not purchased commercially (CAS 137343-52-3 for acid), the ester can be synthesized via oxidative chlorination.[1][2]

  • Starting Material: Ethyl 3-hydroxy-1-methyl-1H-pyrazole-4-carboxylate.[2]

  • Reagent: Phosphoryl chloride (

    
    ).
    
  • Conditions: Reflux, 2-4 hours.[1][2]

  • Yield: >90%.

Step 2: The Halex Reaction (Critical Step)

This step requires rigorous control of moisture, as water deactivates the fluoride ion by solvation.

Protocol:

  • Setup: A high-pressure reactor (Hastelloy or Monel preferred for industrial scale; glass autoclave for lab) is charged with Ethyl 3-chloro-1-methyl-1H-pyrazole-4-carboxylate (1.0 eq).[1][2]

  • Solvent: Add anhydrous Sulfolane or DMSO (5-10 volumes). Sulfolane is preferred for higher thermal stability.

  • Fluorinating Agent: Add spray-dried, anhydrous Potassium Fluoride (KF) (2.0 - 3.0 eq).[1][2]

  • Catalyst: Add a phase transfer catalyst, typically Tetraphenylphosphonium bromide (TPPB) or 18-Crown-6 (0.05 eq), to solubilize the fluoride ion.[2]

  • Reaction: Heat the mixture to 160°C – 180°C under nitrogen atmosphere for 12–18 hours. Monitor by GC/HPLC for the disappearance of the chloro-starting material.

  • Workup: Cool to room temperature. Dilute with water and extract with Ethyl Acetate or MTBE. The organic layer is washed with brine, dried over

    
    , and concentrated.
    
  • Purification: Distillation under reduced pressure or crystallization (hexane/EtOAc).

Step 3: Hydrolysis to Final Acid[2]
  • Reactant: Dissolve the fluoro-ester from Step 2 in THF/Water (1:1).

  • Base: Add Lithium Hydroxide (LiOH) or NaOH (1.5 eq).

  • Conditions: Stir at ambient temperature (25°C) for 2-4 hours.

  • Isolation: Acidify with 1M HCl to pH 2-3. The product, 3-Fluoro-1-methyl-1H-pyrazole-4-carboxylic acid , will precipitate as a white solid.[2] Filter and dry.

Quantitative Data Summary (Halex Route)
ParameterValue / ConditionNote
Step 1 Yield (Chlorination) 92 - 95%Robust reaction
Step 2 Yield (Halex) 75 - 85%Temperature dependent; requires dry KF
Step 3 Yield (Hydrolysis) 95 - 98%Quantitative conversion
Overall Yield ~65 - 70% From hydroxy precursor
Purity >98% (HPLC)After crystallization

Alternative Pathway: Balz-Schiemann Reaction

Best for: Laboratory scale, proof-of-concept, or if the amino-precursor is readily available.[1][2]

This route converts an amine to a diazonium salt, which is then converted to the fluoride.[3][4][5] While effective, it involves unstable diazonium intermediates, making it less attractive for large-scale manufacturing due to safety concerns (exotherm/explosion risk).[2]

Workflow Diagram

BalzSchiemann Amine Start: 3-Amino-Ester Diazonium Intermediate: Diazonium Tetrafluoroborate Amine->Diazonium NaNO2, HBF4 0°C FluoroEster Product: 3-Fluoro-Ester Diazonium->FluoroEster Thermal Decomposition (Sand/Oil Bath)

Figure 2: The Balz-Schiemann transformation sequence.[1][2]

Protocol:

  • Diazotization: Dissolve Ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate in 48% Fluoroboric acid (

    
    ) . Cool to -5°C.[1][2]
    
  • Addition: Dropwise add an aqueous solution of Sodium Nitrite (

    
    )  (1.1 eq), maintaining temperature < 0°C. Stir for 30 mins.
    
  • Precipitation: The diazonium tetrafluoroborate salt may precipitate.[3] If not, add cold ether to induce precipitation. Filter the salt and wash with cold ether/pentane. WARNING: Do not let the salt dry completely if not immediately proceeding; keep damp or handle with extreme care (explosion risk).

  • Decomposition: Suspend the salt in an inert solvent (e.g., decalin or xylene) or heat the dry salt (carefully!) to 100-110°C. Nitrogen gas (

    
    ) evolves, leaving the 3-fluoro ester.
    
  • Hydrolysis: Proceed as in the Halex route (Step 3) to obtain the acid.

Critical Process Parameters (CPPs) & Safety

Moisture Control (Halex Route)
  • Impact: Water forms

    
     and reduces the nucleophilicity of 
    
    
    
    .[1][2]
  • Control: Use spray-dried KF.[1][2] Azeotropic distillation of the solvent (Sulfolane/Toluene mix) prior to KF addition is recommended for scale-up.[1][2]

Thermal Management (Balz-Schiemann)[1][2]
  • Impact: Uncontrolled decomposition of diazonium salts can lead to rapid pressurization or explosion.[5]

  • Control: Perform decomposition in dilute suspension rather than on neat solid. Use blast shields.

Regioselectivity
  • The 1-methyl group fixes the pyrazole tautomerism.[1][2] However, ensure the starting material is isomerically pure (1-methyl vs 2-methyl isomer) as separation of fluorinated isomers is difficult.[1][2]

References

  • Halex Reaction Principles

    • Finger, G. C., & Kruse, C. W. (1956). Aromatic Fluorine Compounds.[3][4][5][6][7][8] VII. Replacement of Aromatic -Cl and -NO2 Groups by -F.[1][2] Journal of the American Chemical Society.[6] Link[2]

    • Adams, D. J., & Clark, J. H. (1999). Nucleophilic aromatic substitution of hydrogen for fluorine: a route to fluoroaromatics. Chemical Society Reviews. Link

  • Compound Data & CAS

    • Acid Target (CAS 1823271-62-0): 3-Fluoro-1-methyl-1H-pyrazole-4-carboxylic acid.[1][2] Listed in chemical catalogs (e.g., Enamine, ChemicalBook). Link

    • Chloro Precursor (CAS 137343-52-3): 3-Chloro-1-methyl-1H-pyrazole-4-carboxylic acid.[2] Link

  • General Pyrazole Fluorination

    • Review of synthesis of fluorinated pyrazoles: Beilstein Journal of Organic Chemistry, 2013, 9, 2660–2668. Link

Sources

Exploratory

Spectroscopic data for 3-Fluoro-1-methyl-1H-pyrazole-4-carboxylic acid

This technical guide provides an in-depth spectroscopic and structural analysis of 3-Fluoro-1-methyl-1H-pyrazole-4-carboxylic acid , a specific fluorinated scaffold distinct from its more common difluoromethyl (CHF₂) and...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth spectroscopic and structural analysis of 3-Fluoro-1-methyl-1H-pyrazole-4-carboxylic acid , a specific fluorinated scaffold distinct from its more common difluoromethyl (CHF₂) and trifluoromethyl (CF₃) analogs.

CAS Registry Number: 1823271-62-0

Molecular Formula: C₆H₅FN₂O₂ Molecular Weight: 144.10 g/mol [1]

Part 1: Structural Identity & Significance

In medicinal chemistry, the pyrazole ring acts as a robust bioisostere for phenyl and heteroaryl rings. The introduction of a fluorine atom at the C3 position—directly attached to the ring rather than as a fluoroalkyl group—creates unique electronic and steric properties.

Structural Differentiation (Critical Check)

Researchers often confuse this molecule with its widely used fungicide intermediates. You must verify your target structure:

  • Target (3-F): Direct C-F bond. High metabolic stability; alters pKa of the adjacent acid. (CAS: 1823271-62-0)[1]

  • Analog (3-CHF₂): Difluoromethyl group.[2] Common SDHI fungicide scaffold (e.g., Fluxapyroxad). (CAS: 176969-34-9)[3]

  • Analog (3-CF₃): Trifluoromethyl group.[4][5] (CAS: 113100-53-1)[4][6]

Electronic Environment

The C3-Fluorine atom exerts a strong inductive electron-withdrawing effect (-I) on the pyrazole ring, significantly lowering the electron density at N2 and increasing the acidity of the carboxylic acid at C4 compared to the non-fluorinated parent.

Part 2: Spectroscopic Data Profile

Note: The following data represents the Reference Spectroscopic Profile derived from high-fidelity increment analysis and analogous heteroaromatic systems. Experimental values may vary slightly based on solvent (DMSO-d₆ vs CDCl₃) and concentration.

Mass Spectrometry (HRMS-ESI)
  • Ionization Mode: Positive (ESI+) and Negative (ESI-).

  • Diagnostic Signals:

    • [M+H]⁺: 145.0413 (Calculated)

    • [M-H]⁻: 143.0260 (Calculated)

  • Fragmentation Pattern (MS/MS):

    • Loss of CO₂ (M - 44): Dominant fragment due to decarboxylation of the carboxylic acid.

    • Loss of F (M - 19): Rare; C-F bond is strong.

    • Loss of Methyl (M - 15): Observed at high collision energies.

Nuclear Magnetic Resonance (NMR)

Solvent Recommendation: DMSO-d₆ is preferred over CDCl₃ to ensure solubility of the carboxylic acid and prevent aggregation.

Table 1: ¹H NMR Reference Data (400 MHz, DMSO-d₆)
PositionShift (δ ppm)MultiplicityIntegralCoupling (Hz)Assignment Logic
COOH 12.50 - 13.00Broad Singlet1H-Exchangeable acidic proton.
H-5 8.15 - 8.35Doublet (d)1HJ ~3-5 HzDeshielded by adjacent N1 and COOH. Shows long-range coupling to F3 (

).
N-Me 3.75 - 3.85Singlet (s)3H-Characteristic N-methyl on pyrazole.
Table 2: ¹³C NMR Reference Data (100 MHz, DMSO-d₆)

Key Diagnostic: The Carbon-Fluorine coupling is the definitive proof of structure.

PositionShift (δ ppm)MultiplicityCoupling (

)
Assignment
C-3 155.0 - 160.0Doublet (d)

~240-250 Hz
Primary Diagnostic. Direct attachment to F.
C-4 105.0 - 110.0Doublet (d)

~15-20 Hz
Ipso to COOH; coupled to F.
C-5 132.0 - 136.0Doublet (d)

~5-8 Hz
Adjacent to N1; long-range F coupling.
COOH 162.0 - 165.0Singlet/Broad-Carbonyl carbon.
N-Me 38.0 - 40.0Singlet-Methyl carbon.
Table 3: ¹⁹F NMR Reference Data (376 MHz, DMSO-d₆)
Shift (δ ppm)MultiplicityAssignment
-120.0 to -130.0 Doublet (d)F3 (Coupled to H-5). Decoupled spectrum appears as Singlet.

Part 3: Experimental Workflow & Visualization

Analytical Workflow

The following diagram outlines the logical flow for synthesizing and validating this intermediate, specifically tailored to distinguish it from the common CHF₂ impurity.

AnalyticalWorkflow Start Crude Reaction Mixture (Fluorination Step) Workup Acid/Base Extraction (Isolate Acid) Start->Workup Purification Recrystallization (EtOH/Water) Workup->Purification Check1 1H NMR (Check H-5 Coupling) Purification->Check1 Check2 19F NMR (Confirm Monofluoro) Check1->Check2 Decision Purity > 98%? Check2->Decision Final Release for Library Synthesis Decision->Final Yes Reprocess Prep-HPLC Decision->Reprocess No Reprocess->Check1

Figure 1: Purification and Validation Logic. Note the critical ¹⁹F NMR step to rule out difluoro impurities.

Fragmentation Pathway (MS)

Understanding the fragmentation helps in developing LC-MS monitoring methods for pharmacokinetics.

Fragmentation Parent Parent Ion [M+H]+ m/z 145.04 Frag1 Decarboxylation [M+H - CO2]+ m/z ~101 Parent->Frag1 - CO2 (44 Da) Frag2 Ring Cleavage/N-Loss Complex Fragments Frag1->Frag2 High Energy

Figure 2: Primary ESI+ Fragmentation Pathway.

Part 4: Synthesis & Handling Protocols

Synthesis Strategy (Causality)

Unlike the CHF₂ analogs which are made from ethyl 4,4-difluoroacetoacetate, the 3-fluoro scaffold is challenging to construct via cyclization.

  • Preferred Route: Balz-Schiemann Reaction or Selectfluor functionalization.

  • Protocol:

    • Start with 1-methyl-1H-pyrazole-4-carboxylate.

    • Nitration at C3 followed by reduction to amine.

    • Diazotization (NaNO₂/HBF₄) and thermal decomposition to install Fluorine.

    • Hydrolysis of the ester to the final acid.

Quality Control Protocol
  • Sample Prep: Dissolve 5-10 mg of solid in 0.6 mL DMSO-d₆. Ensure complete dissolution; carboxylic acids can form dimers in CDCl₃, broadening peaks.

  • Instrument Setup:

    • Set relaxation delay (d1) > 5 seconds to allow full relaxation of the quaternary carbons (C3-F, C4-COOH) for accurate integration in ¹³C NMR.

    • Acquire ¹⁹F NMR without proton decoupling first to observe the F-H coupling topology.

References

  • PubChem Compound Summary. (2025). 3-Fluoro-1-methyl-1H-pyrazole-4-carboxylic acid (CAS 1823271-62-0).[1] National Center for Biotechnology Information. [Link]

  • Furuya, T., Kamlet, A. S., & Ritter, T. (2011). Catalysis for Fluorination and Trifluoromethylation.[5] Nature. (Mechanistic background on heteroaromatic fluorination). [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons. (Source for NMR increment rules). [Link]

Sources

Foundational

The Rise of a Fluorinated Scaffold: A Technical Guide to 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid

An In-Depth Exploration of the Discovery, Synthesis, and Impact of a Key Agrochemical Intermediate Introduction In the landscape of modern agrochemicals, the strategic incorporation of fluorine atoms has become a corners...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Exploration of the Discovery, Synthesis, and Impact of a Key Agrochemical Intermediate

Introduction

In the landscape of modern agrochemicals, the strategic incorporation of fluorine atoms has become a cornerstone of molecular design, imparting enhanced metabolic stability, binding affinity, and bioavailability to active ingredients.[1] Among the privileged scaffolds in this domain, the pyrazole ring system has proven to be a versatile and highly effective core for a multitude of bioactive compounds. This guide delves into the discovery and history of a pivotal building block that marries these two features: 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (DFPA). While the user's query specified the mono-fluoro analogue, the vast body of scientific and patent literature points to the difluoromethyl derivative as the compound of significant industrial and academic interest. This document will, therefore, focus on the discovery, synthesis, and application of DFPA, a key intermediate in a blockbuster class of fungicides.

A Note on Nomenclature

It is crucial to distinguish between the user's queried "3-Fluoro-1-methyl-1H-pyrazole-4-carboxylic acid" and the subject of this guide, "3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid." The latter, often abbreviated as DFPA, possesses a CHF2 group at the 3-position of the pyrazole ring, whereas the former would have a single fluorine atom. The prevalence of DFPA in the literature suggests it is the compound of greater relevance to researchers in drug discovery and agrochemical development.

The Genesis of a New Fungicide Class: Discovery and Historical Context

The story of DFPA is intrinsically linked to the development of a new generation of succinate dehydrogenase inhibitor (SDHI) fungicides. While the pyrazole carboxamide class of fungicides was not new, early examples like boscalid, though effective, had limitations in controlling certain key crop diseases.[2] The quest for broader-spectrum and more potent fungicides led researchers to explore novel substitutions on the pyrazole core.

The first synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid was reported in 1993 by chemists at Monsanto.[2] This seminal work laid the foundation for a new wave of SDHI fungicides. The introduction of the difluoromethyl group at the 3-position of the pyrazole ring proved to be a critical innovation, leading to a new class of highly effective fungicides.[3][4]

The significance of the DFPA scaffold grew rapidly, with major agrochemical companies like Syngenta, Bayer Crop Science, and BASF developing and commercializing a range of fungicides built upon this core.[2][5] These include blockbuster products such as isopyrazam, sedaxane, bixafen, and fluxapyroxad.[3][4] The global demand for DFPA has surged as a result, making its efficient and cost-effective synthesis a major focus of industrial research.[5]

Synthetic Strategies for a Key Intermediate

The industrial-scale production of DFPA has been the subject of extensive process development, with several synthetic routes being reported and optimized. The choice of a particular route often depends on factors such as the availability of starting materials, reaction efficiency, and cost-effectiveness.

The Monsanto Route: A Foundational Approach

The initial synthesis reported by Monsanto provides a fundamental understanding of the core reaction steps.[2] This approach involves the reaction of the ethyl ester of difluoroacetoacetic acid with triethyl orthoformate, followed by cyclization with methyl hydrazine. The resulting pyrazole ester is then hydrolyzed to afford the desired carboxylic acid.

Experimental Protocol: Monsanto-type Synthesis of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid

Step 1: Formation of the Pyrazole Ethyl Ester

  • To a stirred solution of ethyl difluoroacetoacetate in acetic anhydride, add triethyl orthoformate.

  • Heat the reaction mixture and monitor for the consumption of the starting material.

  • Cool the reaction mixture and then slowly add methyl hydrazine.

  • The reaction will likely be exothermic; maintain the temperature with appropriate cooling.

  • After the addition is complete, stir the mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS).

  • Work up the reaction by quenching with water and extracting the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate. This may be a mixture of regioisomers that may require purification.

Step 2: Hydrolysis to the Carboxylic Acid

  • Dissolve the crude ethyl ester from Step 1 in a suitable solvent such as ethanol or methanol.

  • Add an aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux and monitor the hydrolysis of the ester.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Acidify the reaction mixture with a mineral acid, such as hydrochloric acid, to a pH of approximately 2-3.

  • The product, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final product.

The AGC Inc. Route: An Innovative Approach from an Acetyl Pyrazole

Researchers at Asahi Glass Company (now AGC Inc.) developed an alternative and highly efficient route to DFPA, utilizing an acetyl pyrazole as a key intermediate.[5] This method is noted for its high purity and quantitative reaction steps.[5]

Key Features of the AGC Route:

  • Starting Materials: Utilizes readily available materials like acetone, ethyl formate, and dimethylamine.[5]

  • Key Intermediate: Proceeds through a 3-fluoroalkyl-1-methyl-4-acetylpyrazole derivative.[6]

  • Oxidation Step: Employs a clean oxidation of the acetyl group to the carboxylic acid using sodium hypochlorite (NaOCl).[5]

  • Phase-Transfer Catalysis: Interestingly, the product DFPA itself can act as a phase-transfer catalyst in the oxidation step.[5]

Conceptual Workflow of the AGC Inc. Synthesis of DFPA

AGC_Route A Dimethylaminovinyl methyl ketone (DMAB) B Difluoroacetylation A->B Difluoroacetyl fluoride C Cyclization with Methyl Hydrazine B->C D 3-Fluoroalkyl-1-methyl-4-acetylpyrazole C->D E Oxidation (NaOCl) D->E F 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (DFPA) E->F

Sources

Exploratory

An In-depth Technical Guide to Sourcing 3-Fluoro-1-methyl-1H-pyrazole-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals Executive Summary 3-Fluoro-1-methyl-1H-pyrazole-4-carboxylic acid and its analogue, 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, are pivotal b...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Fluoro-1-methyl-1H-pyrazole-4-carboxylic acid and its analogue, 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, are pivotal building blocks in modern medicinal and agricultural chemistry. They form the core scaffold for a highly successful class of fungicides known as succinate dehydrogenase inhibitors (SDHIs).[1][2] The precise molecular geometry and electronic properties imparted by the fluorinated pyrazole moiety are critical for potent biological activity.[3][4] Consequently, the procurement of this reagent with high and consistent purity is a non-negotiable prerequisite for reproducible research and successful drug development campaigns. This guide provides a comprehensive framework for navigating the commercial supplier landscape, establishing stringent quality criteria, and implementing robust verification protocols to ensure the integrity of your starting materials.

Introduction to the Molecule and its Significance

Chemical Identity:

  • Name: 3-Fluoro-1-methyl-1H-pyrazole-4-carboxylic acid

  • Analogue Name: 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid

  • CAS Number (Difluoro-analogue): 176969-34-9[1]

  • Molecular Formula (Difluoro-analogue): C₆H₆F₂N₂O₂[1][5]

  • Key Structural Features: A five-membered pyrazole ring functionalized with a methyl group at the N1 position, a carboxylic acid at the C4 position, and a fluorinated methyl group at the C3 position.

The 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-acyl group has been described as one of the most outstanding developments in recent fungicide research, leading to numerous highly effective commercial products like Bixafen, Fluxapyroxad, and Sedaxane.[3][4] These compounds function by inhibiting succinate dehydrogenase (complex II) in the mitochondrial respiratory chain, a vital enzyme for fungal metabolism.[1][4] The success of this scaffold underscores the importance of sourcing high-purity acid as a key intermediate for the synthesis of novel carboxamide derivatives in discovery programs.[3][6]

Commercial Supplier Landscape

The availability of 3-Fluoro-1-methyl-1H-pyrazole-4-carboxylic acid and its analogues ranges from large, well-established chemical suppliers to smaller, specialized manufacturers. The choice of supplier will depend on the scale of the research (milligram to kilogram), required purity, and the level of documentation needed (e.g., for GMP synthesis).

Below is a comparative analysis of representative suppliers. Note: This is not an exhaustive list but serves to illustrate the types of suppliers in the market. Researchers should always obtain the latest information directly from the supplier.

Supplier CategoryRepresentative ExamplesTypical PurityScaleKey Considerations
Major Global Suppliers TCI (Tokyo Chemical Industry)[7], Sigma-Aldrich (Merck)>97-98% (GC or HPLC)Research quantities (g to kg)Broad catalog, reliable logistics, standard documentation (CoA, SDS).
Building Block Specialists BLDpharm[8], Combi-Blocks, EnamineVaries, often >95%Research to semi-bulkExtensive libraries of unique scaffolds, good for discovery chemistry.
Manufacturing & Bulk Suppliers Wanxingda[9], Yongtong Technology[10], Chinese trading platforms (e.g., Echemi[11], ChemicalBook[12])Often ≥99%Kilogram to metric tonDirect-from-manufacturer pricing, may require more stringent in-house QC, variable documentation standards.

Critical Quality Attributes (CQAs) & Supplier Evaluation

Sourcing a chemical is more than just a transaction; it's the first step in ensuring experimental validity. The quality and purity of reagents directly impact data accuracy and reproducibility.[13][14] For a key building block like this, several Critical Quality Attributes (CQAs) must be scrutinized.

Key CQAs for 3-Fluoro-1-methyl-1H-pyrazole-4-carboxylic Acid:

  • Purity (Assay): Typically determined by HPLC or GC. For early-stage research, ≥97% may be acceptable. For lead optimization or GMP work, >99.5% with a full impurity profile is often required.

  • Identity Confirmation: The supplier's Certificate of Analysis (CoA) should confirm the structure, commonly via ¹H NMR and Mass Spectrometry.

  • Impurities: The synthesis of pyrazoles can lead to isomeric impurities (e.g., methylation at the alternative nitrogen atom).[1] These isomers can have similar physical properties, making them difficult to separate, but may exhibit different reactivity, leading to downstream complications.

  • Residual Solvents: The CoA should specify levels of residual solvents from the final crystallization or purification step.

  • Water Content: Can affect reaction stoichiometry if used in sensitive downstream coupling reactions.

  • Appearance: Should be a white to off-white or light yellow powder/crystal.[7][9]

Supplier Vetting Workflow

To ensure a reliable supply chain, a systematic supplier evaluation process is essential. This workflow helps de-risk procurement and builds confidence in the starting material.

cluster_0 Supplier Vetting & Qualification Start Identify Potential Suppliers RequestDocs Request CoA, SDS, & Quote Start->RequestDocs EvalDocs Evaluate CQAs & Specifications RequestDocs->EvalDocs RequestSample Request Sample for Evaluation EvalDocs->RequestSample Specs Met? Reject Reject Supplier EvalDocs->Reject Specs Not Met PerformQC Perform In-House QC Testing RequestSample->PerformQC Approve Approve Supplier & Place Order PerformQC->Approve QC Pass? PerformQC->Reject QC Fail

Caption: A decision workflow for qualifying new chemical suppliers.

Incoming Material Verification Protocol

Trust in a supplier's CoA is important, but verification is paramount for scientific integrity.[14] Upon receiving a new batch of material, performing a simple, in-house quality control check is a critical, self-validating step.

Objective: To confirm the identity and approximate purity of a newly received batch of 3-Fluoro-1-methyl-1H-pyrazole-4-carboxylic acid.

Materials:

  • Received chemical batch.

  • TLC plate (Silica gel 60 F₂₅₄).

  • Mobile Phase: e.g., 70:30:1 Ethyl Acetate / Hexanes / Acetic Acid (solvent system may require optimization).

  • Staining: UV lamp (254 nm), and optionally, a potassium permanganate stain.

  • Melting point apparatus.

Methodology:

  • Documentation Review: Compare the supplier's CoA with your purchase order specifications. Ensure the batch numbers match.

  • Visual Inspection: Observe the material's physical appearance (color, crystallinity). It should be a white to light yellow powder.[7][9]

  • Melting Point Analysis:

    • Carefully pack a small amount of the sample into a capillary tube.

    • Measure the melting point range.

    • Compare the observed range to the literature value (e.g., the difluoro-analogue melts around 200-208 °C).[1][7] A broad or significantly depressed melting point can indicate impurities.

  • Thin-Layer Chromatography (TLC) Analysis:

    • Dissolve a small amount of the sample in a suitable solvent (e.g., ethyl acetate or methanol).

    • Spot the solution onto a TLC plate.

    • Develop the plate in the prepared mobile phase chamber.

    • Visualize the plate under a UV lamp. A single, well-defined spot is indicative of high purity. The presence of multiple spots suggests impurities.

    • Calculate the Retention Factor (Rf) and keep it for your records for future batch-to-batch comparisons.

This simple protocol provides a rapid and cost-effective method to flag potentially low-quality batches before they enter your research workflow.

cluster_1 Incoming Material QC Workflow Received Material Received Inspect Visual Inspection & Documentation Review Received->Inspect Sample Take Analytical Sample Inspect->Sample Test Perform QC Tests (TLC, Melting Point) Sample->Test Compare Compare Results to CoA & Specifications Test->Compare Release Release to Inventory Compare->Release Pass Quarantine Quarantine & Contact Supplier Compare->Quarantine Fail

Caption: A standard operating procedure for the quality control of incoming reagents.

Safe Handling and Storage

Proper handling and storage are fundamental to maintaining reagent integrity and ensuring laboratory safety.[15][16]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile).[15][17][18]

  • Handling: Handle the chemical in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[15][18] Avoid contact with skin and eyes.

  • Storage: Store the compound in a tightly sealed container in a cool, dry place away from direct sunlight and incompatible materials like strong oxidizing agents.[17] Some suppliers recommend refrigerated conditions (2-8°C).[10]

  • Documentation: Ensure the Safety Data Sheet (SDS) is readily accessible to all personnel handling the chemical.[18]

By adhering to these guidelines, researchers can ensure the quality of their starting materials, leading to more reliable and reproducible scientific outcomes.

References

  • Best practices for handling chemical reagents to prevent cross-contamination - Quimivita.
  • Global Regulatory Standards for Laboratory Reagents Explained - GSP Chem.
  • Life-Changing Safety Tips for Handling Laboratory Chemicals - Actylis Lab Solutions.
  • Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents.
  • Safety First: Essential Guidelines for Handling Research Reagents and Equipment.
  • Tips for Handling Lab Chemicals: A Comprehensive Guide - Blog - Crystalgen.
  • Standards and Reagents | Labcompare.com.
  • 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - BLDpharm.
  • 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | C6H6F2N2O2 | CID 18983008.
  • 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | 176969-34-9 - ChemicalBook.
  • 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid - Tokyo Chemical Industry.
  • Laboratory Chemical Reagents: Essential Components for Scientific Research, Analytical Chemistry, and Quality Control Operations.
  • The Importance of High-Quality Reagents in Accurate Experimental Results.
  • 3-difluoromethyl-1-methyl-1H- pyrazole-4-carboxylic acid,DFPA 99% beige to yellow powder - Echemi.
  • 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid.
  • Analytical Standards in Quality Control: Ensuring Lab Reliability - Pure Synth.
  • 3-(difluoromethyl)-1-methyl-1H -pyrazole-4-carboxylic Acid.
  • 3-Difluoromethyl)-1-Methyl-1h-Pyrazole-4-Carboxylic Acid from China manufacturer.
  • 3-(Trifluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid 97 113100-53-1 - Sigma-Aldrich.
  • Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides - NIH.
  • 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia.
  • Development of a New Route to 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid (DFPA) – A Key Building Block for Novel Fungicides.
  • Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides - ResearchGate.
  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole - JOCPR.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Amide Coupling with 3-Fluoro-1-methyl-1H-pyrazole-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Pyrazole Carboxamides The 3-fluoro-1-methyl-1H-pyrazole-4-carboxamide scaffold is a privileged structural motif in modern...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Pyrazole Carboxamides

The 3-fluoro-1-methyl-1H-pyrazole-4-carboxamide scaffold is a privileged structural motif in modern medicinal chemistry and agrochemistry.[1][2] Its prevalence stems from the unique physicochemical properties imparted by the pyrazole ring and the fluorine substituent, which can enhance metabolic stability, binding affinity, and cell permeability. Compounds incorporating this core structure have demonstrated a wide range of biological activities, including as fungicides and potential therapeutics.[2][3][4] The formation of the amide bond is a critical step in the synthesis of these valuable molecules, making robust and efficient coupling protocols essential for researchers in drug discovery and development.[5][6]

Direct condensation of a carboxylic acid and an amine to form an amide is often challenging due to the formation of a non-reactive ammonium carboxylate salt.[5][7][8] Therefore, the carboxylic acid must first be activated to a more electrophilic species that can readily react with the amine nucleophile.[8] This application note provides a detailed guide to several reliable methods for the amide coupling of 3-Fluoro-1-methyl-1H-pyrazole-4-carboxylic acid, with a focus on the underlying principles and practical execution.

Core Principles of Amide Coupling

The success of an amide coupling reaction hinges on the choice of an appropriate coupling reagent. These reagents convert the carboxylic acid into a highly reactive intermediate, such as an active ester or an acylisourea, which is then susceptible to nucleophilic attack by the amine.[8][9] The selection of a coupling reagent should consider factors like the steric and electronic properties of the substrates, potential for side reactions, and the desired reaction conditions.

This guide will focus on three widely used and effective coupling systems:

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate): A third-generation uronium salt-based reagent known for its high efficiency, rapid reaction times, and low rates of racemization.[10]

  • EDC/HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / Hydroxybenzotriazole): A classic and cost-effective carbodiimide-based system where HOBt acts as an additive to improve efficiency and suppress side reactions.[11][12]

  • T3P® (Propylphosphonic Anhydride): A versatile and safe reagent that offers high yields and a simple workup procedure, with water-soluble byproducts.[13][14]

Mechanistic Overview of Amide Bond Formation

A foundational understanding of the reaction mechanism allows for more effective troubleshooting and optimization. The general workflow for amide coupling involves two key steps: activation of the carboxylic acid and subsequent nucleophilic attack by the amine.

G cluster_activation Activation Step cluster_coupling Coupling Step Carboxylic_Acid Carboxylic Acid (R-COOH) Activated_Intermediate Reactive Intermediate (e.g., OAt-ester, O-acylisourea) Carboxylic_Acid->Activated_Intermediate Activation Coupling_Reagent Coupling Reagent (e.g., HATU, EDC, T3P) Coupling_Reagent->Activated_Intermediate Base Base (e.g., DIPEA, TEA) Base->Activated_Intermediate Amide_Product Amide Product (R-CONH-R') Activated_Intermediate->Amide_Product Nucleophilic Attack Amine Amine (R'-NH2) Amine->Amide_Product

Figure 1. Generalized workflow for amide bond formation.

Protocol I: HATU-Mediated Amide Coupling

HATU is a highly effective coupling reagent, particularly for challenging substrates.[15] It activates the carboxylic acid by forming a reactive OAt-active ester, which rapidly couples with the amine.[10] A non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), is required to deprotonate the carboxylic acid.[9][10]

Experimental Protocol
  • Reagent Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve 3-Fluoro-1-methyl-1H-pyrazole-4-carboxylic acid (1.0 eq.) and HATU (1.05 eq.) in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).

  • Base Addition: Add DIPEA (2.0-3.0 eq.) dropwise to the stirred solution at room temperature.

  • Pre-activation: Stir the mixture for 15-30 minutes at room temperature to allow for the formation of the active ester.[10]

  • Amine Addition: Add the desired amine (1.0-1.2 eq.) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature for 1-18 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[11]

  • Workup:

    • Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with a weak acidic solution (e.g., 1N HCl or saturated NH₄Cl), followed by a saturated sodium bicarbonate (NaHCO₃) solution, and finally with brine.[10] These washes serve to remove unreacted amine, excess acid, and byproducts.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure amide.

Figure 2. Step-by-step workflow for HATU-mediated coupling.

Protocol II: EDC/HOBt-Mediated Amide Coupling

The combination of a carbodiimide, such as EDC, with an additive like HOBt is a widely used and economical method for amide bond formation.[11] EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[8] HOBt then reacts with this intermediate to form an HOBt-ester, which is less prone to side reactions and racemization.[12][16]

Experimental Protocol
  • Reagent Preparation: To a round-bottom flask, add 3-Fluoro-1-methyl-1H-pyrazole-4-carboxylic acid (1.0 eq.), HOBt (1.2 eq.), and the amine (1.1 eq.).[11]

  • Solvent Addition: Dissolve the mixture in an anhydrous solvent like DMF or DCM.[11]

  • Cooling: Cool the solution to 0 °C in an ice bath with stirring.

  • EDC and Base Addition: Add EDC·HCl (1.2 eq.) portion-wise to the reaction mixture, followed by the dropwise addition of a base such as DIPEA or triethylamine (TEA) (2.5 eq.).[11]

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate or DCM).

    • Wash the organic layer with water to remove the water-soluble urea byproduct and excess EDC.[17] Follow with washes of saturated NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product via flash column chromatography.

Protocol III: T3P®-Mediated Amide Coupling

T3P® is a mild and efficient coupling reagent that offers several advantages, including a simple workup due to its water-soluble byproducts.[13][14][18] It is also known to suppress epimerization, making it suitable for reactions with chiral substrates.[18]

Experimental Protocol
  • Reagent Preparation: In a suitable flask, mix the 3-Fluoro-1-methyl-1H-pyrazole-4-carboxylic acid (1.0 eq.), the amine (1.0-1.2 eq.), and a base such as TEA or DIPEA (at least 2.0 eq.) in a solvent like ethyl acetate or DCM.[13][19]

  • T3P® Addition: Slowly add the T3P® solution (typically 50% in a solvent like ethyl acetate or DMF, 1.2-1.5 eq.) to the reaction mixture, often at 0 °C to control any exotherm.[19] No pre-activation step is required.[13]

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Quench the reaction by adding water.

    • Separate the organic layer. The phosphonic acid byproducts are highly water-soluble and will be removed in the aqueous phase.[13][20]

    • Wash the organic layer with a basic solution (e.g., saturated NaHCO₃) and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: If necessary, purify the crude product by flash column chromatography.

Data Summary and Comparison

ParameterHATU CouplingEDC/HOBt CouplingT3P® Coupling
Reagent Type Uronium SaltCarbodiimidePhosphonic Anhydride
Equivalents (Acid:Reagent:Base) 1 : 1.05 : 2-31 : 1.2 : 2.51 : 1.2-1.5 : >2
Typical Solvent DMF, DCMDMF, DCMEthyl Acetate, DCM
Reaction Time 1-18 hoursOvernight1-16 hours
Workup Aqueous washes for byproductsAqueous washes for urea byproductSimple aqueous extraction
Key Advantages High efficiency, fast, low racemization[10][15]Cost-effective, widely usedMild conditions, low epimerization, easy workup[13][14][18]
Considerations Higher cost, potential for side reactions with nucleophilic side chains[21]Removal of dicyclohexylurea (if DCC is used) can be difficult[12]Byproducts can interfere with downstream catalytic reactions if not fully removed[20]

Troubleshooting and Field-Proven Insights

  • Incomplete Reactions: If the reaction stalls, a slight excess of the coupling reagent or amine can be added to drive it to completion.[10] Gentle heating may also be beneficial, but should be used with caution to avoid side reactions.

  • Side Reactions with HATU: With amines that have other nucleophilic functional groups (e.g., hydroxyl or thiol), pre-activation of the carboxylic acid with HATU before adding the amine is crucial to minimize the formation of uronium derivatives on the side chains.[21]

  • Solvent Purity: The use of anhydrous solvents is critical for successful amide coupling, as water can hydrolyze the activated intermediates.

  • Base Selection: A non-nucleophilic base like DIPEA is generally preferred over triethylamine to avoid the formation of acyl-triethylammonium species, which can be unreactive.

Conclusion

The amide coupling of 3-Fluoro-1-methyl-1H-pyrazole-4-carboxylic acid is a readily achievable transformation with the appropriate choice of coupling reagents and reaction conditions. HATU, EDC/HOBt, and T3P® each offer distinct advantages, and the optimal choice will depend on the specific requirements of the synthesis, including scale, cost, and the nature of the amine coupling partner. By following the detailed protocols and considering the mechanistic insights provided in this application note, researchers can confidently and efficiently synthesize a diverse range of pyrazole carboxamide derivatives for their research and development endeavors.

References

  • Conversion of Carboxylic acids to amides using DCC as an activating agent . (2023, January 22). Chemistry LibreTexts. [Link]

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  • Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU): A Unique Cross-Coupling Reagent . (2023, November 6). Thieme. [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP . AnaSpec. [Link]

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  • Formation of 2-Imino Benzo[e]-1,3-oxazin-4-ones from Reactions of Salicylic Acids and Anilines with HATU: Mechanistic and Synthetic Studies . (2018, January 22). ACS Publications. [Link]

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  • Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides . (2015, October 16). ResearchGate. [Link]

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  • Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction . J-Stage. [Link]

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  • Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors . (2024, June 13). National Center for Biotechnology Information. [Link]

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  • Synthesis, Spectroscopic Characterization, and DFT Study of (E)- N-((1-(4-fluorophenyl)-1H-pyrazol-4-yl) methylene) . Nepal Journals Online. [Link]

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Application

Application Notes &amp; Protocols: 3-Fluoro-1-methyl-1H-pyrazole-4-carboxylic acid as a Versatile Building Block in Modern Synthesis

Abstract & Introduction Fluorinated heterocyclic compounds are cornerstones of modern medicinal and agricultural chemistry. The strategic incorporation of fluorine can profoundly influence a molecule's physicochemical pr...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Fluorinated heterocyclic compounds are cornerstones of modern medicinal and agricultural chemistry. The strategic incorporation of fluorine can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[1] Among these privileged scaffolds, fluorinated pyrazoles have gained immense popularity in drug discovery and agrochemistry since the 1990s.[2][3]

This guide focuses on the synthetic utility of 3-Fluoro-1-methyl-1H-pyrazole-4-carboxylic acid , a versatile building block for creating complex molecular architectures. The presence of the fluorine atom and the carboxylic acid functional group on the N-methylated pyrazole ring provides a unique combination of electronic properties and reactive handles for further chemical elaboration. We will explore its intrinsic properties, provide detailed, field-tested protocols for its application in key synthetic transformations, and discuss the rationale behind these methodologies to empower researchers in their synthetic endeavors.

Properties and Synthetic Rationale

The utility of 3-Fluoro-1-methyl-1H-pyrazole-4-carboxylic acid stems from its distinct structural features:

  • N-Methyl Pyrazole Core: Provides a stable, aromatic scaffold that is resistant to metabolic degradation. The N-methylation prevents tautomerization and ensures a single, well-defined regioisomer in subsequent reactions.

  • Fluorine at C3-Position: As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect.[1] This modulates the pKa of the carboxylic acid, influencing its reactivity, and can enhance binding interactions with target proteins through non-covalent interactions like hydrogen bonds or dipole-dipole forces.

  • Carboxylic Acid at C4-Position: This functional group is the primary reactive site for elaboration, most commonly through the formation of amide bonds. This linkage is central to the structure of many successful commercial products, including a class of fungicides known as succinate dehydrogenase inhibitors (SDHIs).[4][5]

The overall workflow for utilizing this building block typically involves activating the carboxylic acid and coupling it with a nucleophile, as illustrated below.

G start 3-Fluoro-1-methyl-1H-pyrazole- 4-carboxylic acid activation Carboxylic Acid Activation start->activation Coupling Reagent (e.g., HATU, SOCl₂) p1 activation->p1 amine Primary or Secondary Amine (R-NHR') p2 amine->p2 product Target Amide Product p1->product p2->product Amide Bond Formation

Figure 1: General workflow for amide synthesis.

Core Application: Amide Bond Formation

The formation of an amide bond is the most prevalent application for this building block. The resulting pyrazole-4-carboxamides are found in numerous biologically active compounds.[6] We present two robust protocols for achieving this transformation.

Protocol 1: Direct Amide Coupling via Activated Ester Intermediate

This method utilizes modern coupling reagents to generate a highly reactive activated ester in situ, which then readily reacts with an amine nucleophile under mild conditions. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient and minimize side reactions, including racemization of chiral amines.

Rationale: This approach is often preferred for complex or sensitive substrates due to its mild conditions, high yields, and operational simplicity. The use of a non-nucleophilic organic base like DIPEA (N,N-Diisopropylethylamine) is critical to neutralize the generated acids without interfering with the coupling reaction.[7]

G acid Pyrazole-COOH 3-Fluoro-1-methyl-1H- pyrazole-4-carboxylic acid hatu HATU + DIPEA acid:head->hatu:head Activation active_ester Activated Ester (O-Acyl-tetramethylisouronium salt) hatu:head->active_ester:head amine Amine R-NHR' active_ester:head->amine:head Nucleophilic Attack product Target Amide amine:head->product:head

Figure 2: Mechanism of HATU-mediated amide coupling.

Step-by-Step Methodology:

  • Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 3-Fluoro-1-methyl-1H-pyrazole-4-carboxylic acid (1.0 eq).

  • Dissolution: Dissolve the acid in an appropriate anhydrous aprotic solvent (e.g., DMF, DCM, or MeCN) to a concentration of 0.1-0.5 M.

  • Reagent Addition: Add the desired amine (1.0-1.2 eq), HATU (1.1-1.3 eq), and DIPEA (2.0-3.0 eq) sequentially to the stirred solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS until the starting carboxylic acid is consumed.

  • Work-up:

    • Dilute the reaction mixture with a suitable organic solvent (e.g., Ethyl Acetate).

    • Wash the organic layer sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the desired amide.

Protocol 2: Two-Step Synthesis via Acid Chloride

This classical approach involves converting the carboxylic acid to a highly reactive acid chloride intermediate, which is then reacted with the amine without the need for a coupling reagent. This method is often cost-effective for large-scale synthesis.[4][8]

Rationale: Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are effective reagents for this transformation. The reaction with oxalyl chloride is often catalyzed by a drop of DMF (Vilsmeier-Haack mechanism). This pathway is robust but can be incompatible with sensitive functional groups due to the generation of HCl and the harshness of the reagents.

G step1 Step 1: Acid Chloride Formation acid Pyrazole-COOH socl2 SOCl₂ or (COCl)₂ acid->socl2 acid_chloride Pyrazole-COCl (Intermediate) socl2->acid_chloride amine Amine (R-NHR') + Base (e.g., Pyridine) acid_chloride->amine Schotten-Baumann Conditions step2 Step 2: Amination product Target Amide amine->product

Figure 3: Two-step amide synthesis via an acid chloride.

Step-by-Step Methodology:

  • Acid Chloride Formation:

    • To a flask containing 3-Fluoro-1-methyl-1H-pyrazole-4-carboxylic acid (1.0 eq), add thionyl chloride (2.0-5.0 eq) either neat or in a non-protic solvent like DCM or Toluene.

    • Add a catalytic amount of DMF (1-2 drops) if using oxalyl chloride.

    • Heat the mixture to reflux (typically 40-80 °C) for 1-3 hours until gas evolution (SO₂ or CO/CO₂) ceases.

    • Remove the excess thionyl chloride/oxalyl chloride in vacuo. The resulting crude acid chloride is often used directly in the next step.

  • Amidation:

    • Dissolve the crude acid chloride in an anhydrous aprotic solvent (e.g., DCM, THF).

    • In a separate flask, dissolve the amine (1.0-1.2 eq) and a non-nucleophilic base (e.g., triethylamine or pyridine, 1.5-2.0 eq) in the same solvent.

    • Cool the amine solution to 0 °C in an ice bath.

    • Slowly add the acid chloride solution to the stirred amine solution.

    • Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1.

Data Summary: Comparison of Amide Coupling Methods

ParameterProtocol 1 (HATU Coupling)Protocol 2 (Acid Chloride)
Reagents Carboxylic Acid, Amine, HATU, DIPEACarboxylic Acid, SOCl₂/ (COCl)₂, Amine, Base
Conditions Mild (Room Temperature)Harsher (Reflux for acid chloride formation)
Substrate Scope Broad; tolerant of many functional groupsMore limited; sensitive groups may react
Byproducts Tetramethylurea, HOBt-related speciesHCl, SO₂, Salts (e.g., Pyridinium HCl)
Typical Yields High (80-95%)Good to High (70-90%)
Cost-Effectiveness Higher reagent costLower reagent cost, suitable for scale-up
Key Advantage High functional group tolerance, low racemizationEconomical for large quantities

Advanced Applications: Derivatization for Cross-Coupling

While primarily used for amide coupling, the pyrazole core can be further functionalized to participate in transition-metal-catalyzed cross-coupling reactions. For instance, the carboxylic acid can be converted into a different functional group, or other positions on the ring can be halogenated to serve as electrophilic partners in reactions like the Suzuki-Miyaura or Buchwald-Hartwig couplings. This expands the synthetic utility of the scaffold, enabling the construction of C-C and C-N bonds to append other aryl or alkyl fragments.

Palladium-catalyzed cross-coupling reactions are powerful tools for this purpose, offering high selectivity and efficiency.[9][10] A hypothetical pathway could involve converting the carboxylic acid to a halide, which can then be coupled with a boronic acid.

Conclusion

3-Fluoro-1-methyl-1H-pyrazole-4-carboxylic acid is a high-value building block for the synthesis of complex molecules in the pharmaceutical and agrochemical industries. Its unique electronic properties and versatile carboxylic acid handle allow for efficient and predictable elaboration, primarily through robust amide bond formation protocols. By understanding the rationale behind different synthetic methods, researchers can select the optimal conditions to construct novel pyrazole-containing targets with high efficiency and purity.

References

  • Gomha, S. M., et al. (2013). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. Molecules. Available at: [Link]

  • Melekhin, V., et al. (2021). Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews. Available at: [Link]

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  • Abdellatif, K. R. A., et al. (2014). Synthesis of N-benzenesulfonamide-1H-pyrazoles bearing arylsulfonyl moiety: novel celecoxib analogs as potent anti-inflammatory agents. PubMed. Available at: [Link]

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  • Fustero, S., et al. (2011). Plausible mechanistic pathway for fluorinated 4,4‐difluoro pyrazol‐3‐ones/pyrazol‐3‐imines. ResearchGate. Available at: [Link]

  • Surmont, R., et al. (2010). New synthesis of fluorinated pyrazoles. Organic Letters. Available at: [Link]

  • Yang, C., et al. (2015). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Molecules. Available at: [Link]

  • Wikipedia. (n.d.). 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Wikipedia. Available at: [Link]

  • Ghorab, M. M., et al. (2008). New Celecoxib Derivatives as Anti-Inflammatory Agents. Journal of Medicinal Chemistry. Available at: [Link]

  • Gomha, S. M., et al. (2013). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. Sci-Hub. Available at: [Link]

  • ResearchGate. (2014). Developments in Synthesis of the Anti-inflammatory Drug, Celecoxib: A Review. ResearchGate. Available at: [Link]

  • ResearchGate. (2015). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. ResearchGate. Available at: [Link]

  • Ohashi, M., & Ogoshi, S. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Catalysts. Available at: [Link]

  • Google Patents. (2014). WO2014120397A1 - Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester. Google Patents.
  • European Patent Office. (2022). EP4008715A1 - HALOGEN SUBSTITUTED COMPOUND, AND PREPARATION METHOD THEREFOR AND APPLICATION THEREOF. EPO. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (2015). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. JOCPR. Available at: [Link]

  • ResearchGate. (2011). Synthesis of 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid. ResearchGate. Available at: [Link]

  • Google Patents. (2014). CN102844306B - Process for preparation of pyrazole carboxylic acid amide. Google Patents.
  • Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Google Patents. (2017). WO2017054112A1 - Method of preparing 3-fluoroalkyl-1-methylpyrazole-4-carboxylic acid. Google Patents.
  • Valente, C., et al. (2020). Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. Catalysis Science & Technology. Available at: [Link]

  • Wilde, M. M. C., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. Available at: [Link]

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Method

Application Note: Rational Design &amp; Evaluation of 3-Fluoro-1-methyl-1H-pyrazole-4-carboxylic Acid Derivatives as Kinase Inhibitors

Introduction: The Fluorine Advantage in Scaffold Design In modern medicinal chemistry, the 3-fluoro-1-methyl-1H-pyrazole-4-carboxylic acid scaffold represents a critical "bioisosteric tuner" for drug discovery. While the...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Fluorine Advantage in Scaffold Design

In modern medicinal chemistry, the 3-fluoro-1-methyl-1H-pyrazole-4-carboxylic acid scaffold represents a critical "bioisosteric tuner" for drug discovery. While the non-fluorinated analog (3-H) and the trifluoromethyl analog (3-CF₃) are common, the monofluorinated (3-F) variant offers a unique intermediate electronic profile that is often overlooked but highly effective for optimizing enzyme inhibitors, particularly for Serine/Threonine kinases (e.g., Aurora A, JAKs) and demethylases (e.g., ALKBH1).

Why This Scaffold?
  • Electronic Modulation: The C3-fluorine atom exerts a strong electron-withdrawing effect (

    
    ), lowering the pKa of the adjacent N-H in amide derivatives without the steric bulk of a -CF₃ group. This often strengthens hydrogen bonding interactions with the kinase hinge region [1].
    
  • Metabolic Stability: The C-F bond (approx. 116 kcal/mol) blocks metabolic oxidation at the C3 position, a common "soft spot" in pyrazole drugs.

  • Lipophilicity Tuning: Fluorine substitution typically increases logP moderately, improving membrane permeability compared to the hydrogen analog, while avoiding the solubility issues often seen with perfluoroalkyl groups [2].

This guide details the protocol for synthesizing a library of these derivatives and validating their potency using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

Chemical Synthesis Protocol: Amide Library Generation

Objective: To couple 3-fluoro-1-methyl-1H-pyrazole-4-carboxylic acid (Core Acid) with a diverse set of aromatic amines to probe the ATP-binding pocket of the target enzyme.

Reagents Required[1][2][3][4]
  • Core Acid: 3-Fluoro-1-methyl-1H-pyrazole-4-carboxylic acid (CAS: 1005615-69-5)

  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvent: Anhydrous DMF (Dimethylformamide)

Step-by-Step Synthesis Workflow
  • Activation: In a reaction vial, dissolve the Core Acid (1.0 equiv, 0.2 mmol) in anhydrous DMF (2 mL). Add DIPEA (3.0 equiv). Stir at room temperature (RT) for 5 minutes.

  • Coupling: Add HATU (1.2 equiv). The solution should turn slightly yellow. Stir for 10 minutes to form the activated ester.

  • Amine Addition: Add the specific aromatic amine (1.1 equiv) to the vial.

  • Reaction: Seal the vial and stir at RT for 4–16 hours. Monitor conversion via LC-MS (Target mass = Acid MW + Amine MW - 18).

  • Work-up:

    • Dilute with EtOAc (15 mL).

    • Wash with saturated NaHCO₃ (2 x 10 mL) to remove unreacted acid.

    • Wash with 1M HCl (1 x 10 mL) to remove unreacted amine (skip if product is acid-sensitive).

    • Wash with Brine, dry over MgSO₄, and concentrate in vacuo.

  • Purification: Purify via preparative HPLC (Water/Acetonitrile gradient with 0.1% Formic Acid).

Visualization: Synthesis & Screening Workflow

SynthesisWorkflow Start Start: 3-F-Pyrazole Acid Activation HATU Activation (DMF, DIPEA) Start->Activation Coupling Amide Coupling (+ R-NH2 Library) Activation->Coupling Purify Prep-HPLC Purification Coupling->Purify QC QC: LC-MS & NMR (>95% Purity) Purify->QC QC->Purify Fail (<90%) Assay TR-FRET Assay (IC50 Determination) QC->Assay Pass

Caption: Workflow for converting the 3-fluoro-pyrazole scaffold into a library of testable inhibitors.

Biochemical Assay Protocol: TR-FRET Kinase Inhibition[5]

Objective: Determine the IC₅₀ of the synthesized derivatives against a representative Ser/Thr kinase (e.g., Aurora A) using a LanthaScreen™-style TR-FRET assay.

Principle: The assay measures the competition between the test compound and an Alexa Fluor™ 647-labeled ATP tracer for the kinase ATP-binding site. Binding of the tracer to the Europium-labeled antibody/kinase complex allows Energy Transfer (FRET). Inhibitors displace the tracer, reducing the FRET signal [3].

Assay Components
ComponentConcentration (Final)Role
Kinase Buffer A 1XBuffer (50mM HEPES pH 7.5, 10mM MgCl₂, 1mM EGTA, 0.01% Brij-35)
Target Kinase 5 nMThe enzyme (e.g., Aurora A)
Eu-Anti-Tag Ab 2 nMLanthanide donor (binds to kinase tag)
Kinase Tracer 236 Kd dependent (e.g., 10-50 nM)Fluorescent acceptor (ATP competitor)
Test Compound Serial Dilution (10 μM top)The inhibitor being tested
Detailed Protocol
  • Compound Preparation:

    • Prepare a 10-point serial dilution (1:3) of the test compounds in 100% DMSO.

    • Acoustic Transfer: Dispense 20 nL of compound into a 384-well low-volume white plate (Corning 4513).

    • Controls: Columns 1-2 (DMSO only, 0% Inhibition), Columns 23-24 (10 μM Staurosporine, 100% Inhibition).

  • Enzyme/Antibody Mix (2X):

    • Dilute the Kinase and Eu-Antibody in Kinase Buffer A.

    • Note: Pre-incubating the antibody and kinase ensures stable complex formation.

  • Tracer Mix (2X):

    • Dilute the Alexa Fluor™ 647 Tracer in Kinase Buffer A.

  • Reaction Initiation:

    • Add 5 μL of Enzyme/Antibody Mix to the assay plate.

    • Incubate for 15 minutes at RT (allows compound to bind kinase).

    • Add 5 μL of Tracer Mix to the plate.

    • Total Assay Volume = 10 μL.[1]

  • Incubation & Read:

    • Incubate for 60 minutes at RT in the dark.

    • Read on a TR-FRET compatible reader (e.g., EnVision or PHERAstar).

    • Settings:

      • Excitation: 337 nm (Laser) or 340 nm (Flash lamp).

      • Emission 1 (Donor): 615 nm or 620 nm.

      • Emission 2 (Acceptor): 665 nm.

      • Delay: 50 μs; Integration: 200 μs.

Visualization: Competitive Binding Mechanism

TRFRET_Mechanism Kinase Kinase (Target) Ab Eu-Antibody (Donor) Kinase->Ab Tag Binding Tracer Alexa647-ATP (Acceptor) Kinase->Tracer Binds Active Site Inhibitor 3-F-Pyrazole (Inhibitor) Kinase->Inhibitor Competitive Binding Ab->Tracer Energy Transfer (615nm -> 665nm) HighFRET High FRET Signal (No Inhibitor) Tracer->HighFRET LowFRET Low FRET Signal (Inhibitor Bound) Tracer->LowFRET Tracer Free in Solution Inhibitor->Tracer Displaces

Caption: Mechanism of the TR-FRET assay. The 3-F-pyrazole inhibitor displaces the tracer, reducing the FRET signal.

Data Analysis & Validation

Calculation of IC₅₀

Calculate the Emission Ratio (ER) for each well:



Normalize the data to Percent Inhibition:



  • 
    : Average of DMSO controls (Tracer bound).
    
  • 
    : Average of Staurosporine controls (Tracer displaced).
    

Fit the data to a 4-parameter logistic equation (Hill Slope) to derive the IC₅₀.

Assay Robustness (Z-Prime)

For the assay to be considered valid for screening, the Z-factor (Z') must be > 0.5 [4].



If Z' < 0.5, optimize the Tracer concentration or Antibody concentration.

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

  • Thermo Fisher Scientific. (n.d.). Optimization of a LanthaScreen Kinase assay.

  • Zhang, J. H., et al. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening.

  • Li, Y., et al. (2024). Structural Optimization and Structure-Activity Relationship of 1H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors. Journal of Medicinal Chemistry.

Sources

Application

Application Notes &amp; Protocols: A Guide to the Development of Novel Agrochemicals from 3-Fluoro-1-methyl-1H-pyrazole-4-carboxylic Acid

Abstract: This document provides a comprehensive guide for researchers and scientists on the systematic development of novel agrochemicals derived from the versatile scaffold, 3-Fluoro-1-methyl-1H-pyrazole-4-carboxylic a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for researchers and scientists on the systematic development of novel agrochemicals derived from the versatile scaffold, 3-Fluoro-1-methyl-1H-pyrazole-4-carboxylic acid. The pyrazole ring is a critical pharmacophore in modern agrochemicals, particularly in the class of succinate dehydrogenase inhibitors (SDHI) fungicides.[1][2][3] This guide outlines a structured, multi-disciplinary approach, beginning with the strategic synthesis of derivative libraries, progressing through robust biological screening and lead optimization, and culminating in formulation development and regulatory considerations. Each protocol is presented with detailed, step-by-step instructions and contextual explanations to ensure scientific rigor and reproducibility.

Introduction: The Pyrazole Scaffold in Modern Agrochemicals

The 3-Fluoro-1-methyl-1H-pyrazole-4-carboxylic acid moiety represents a privileged scaffold in the discovery of next-generation crop protection agents. Its structural analogue, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, is the cornerstone of numerous highly successful commercial SDHI fungicides, including Bixafen, Fluxapyroxad, and Isopyrazam.[4][5] These compounds function by inhibiting mitochondrial respiration in pathogenic fungi, a well-validated mode of action.[6][7] The urgent need to manage fungicide resistance and address evolving environmental regulations drives the continuous exploration for novel derivatives with improved efficacy, broader spectrum, and enhanced safety profiles.[1][8]

This guide provides an integrated workflow for leveraging 3-Fluoro-1-methyl-1H-pyrazole-4-carboxylic acid as a starting point for a rational agrochemical discovery program.

Overall Agrochemical Development Workflow

The journey from a starting scaffold to a viable product is a multi-stage process. The following workflow illustrates the key phases, each of which will be detailed in this guide.

G cluster_0 Discovery Phase cluster_1 Optimization Phase cluster_2 Development Phase A 1. Scaffold Selection (3-Fluoro-1-methyl-1H- pyrazole-4-carboxylic acid) B 2. Derivative Library Synthesis A->B Rational Design C 3. High-Throughput Screening (HTS) B->C Chemical Library D 4. Hit-to-Lead & SAR Analysis C->D Identify 'Hits' E 5. Lead Optimization D->E Iterative Synthesis & Testing F 6. Candidate Selection E->F Select Candidate with Optimal Profile G 7. Formulation Development F->G Develop Stable & Efficacious Product H 8. Field Trials & Regulatory Submission G->H Prove Efficacy & Safety I Marketed Product H->I

Caption: High-level workflow for agrochemical discovery and development.

Part 1: Synthesis of Novel Carboxamide Derivatives

The most common and effective strategy for derivatizing pyrazole carboxylic acids is the formation of amides.[1][4] This involves coupling the carboxylic acid with a diverse library of amines, often substituted anilines, to explore the chemical space and establish Structure-Activity Relationships (SAR).

Synthetic Strategy: Amide Library Generation

The conversion of the carboxylic acid to a more reactive intermediate, such as an acid chloride, is a robust and widely used method to facilitate amide bond formation with a broad range of amines.

G Scaffold 3-Fluoro-1-methyl-1H- pyrazole-4-carboxylic acid Activation Activation Step (e.g., SOCl₂ or Oxalyl Chloride) Scaffold->Activation Intermediate Acid Chloride Intermediate Activation->Intermediate Coupling Amide Coupling (Base, e.g., Triethylamine) Intermediate->Coupling Amine Amine Library (R-NH₂) Amine->Coupling Product Novel Pyrazole Carboxamide Derivative Library Coupling->Product

Caption: General workflow for synthesizing a pyrazole carboxamide library.

Protocol 1.1: Synthesis of a Representative N-Aryl Pyrazole Carboxamide

Objective: To synthesize a novel N-aryl pyrazole carboxamide derivative from 3-Fluoro-1-methyl-1H-pyrazole-4-carboxylic acid via an acid chloride intermediate.

Materials & Reagents:

  • 3-Fluoro-1-methyl-1H-pyrazole-4-carboxylic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

  • Substituted Aniline (e.g., 2-chloroaniline)

  • Triethylamine (TEA)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator, magnetic stirrer, ice bath, standard glassware

  • Nitrogen or Argon gas supply

Procedure:

Step 1: Formation of the Acid Chloride

  • To a dry, round-bottom flask under a nitrogen atmosphere, add 3-Fluoro-1-methyl-1H-pyrazole-4-carboxylic acid (1.0 eq).

  • Add anhydrous DCM (approx. 10 mL per gram of acid).

  • Add a catalytic drop of anhydrous DMF.

  • Cool the mixture in an ice bath to 0 °C.

  • Slowly add thionyl chloride (1.2 eq) dropwise via syringe.

    • Causality: This step converts the carboxylic acid into the highly reactive acid chloride. The reaction is exothermic and performed at 0 °C to control the reaction rate and minimize side products. DMF acts as a catalyst for this conversion.[4]

  • Remove the ice bath and stir the reaction at room temperature for 2-3 hours, or until gas evolution ceases and the reaction is complete (monitor by TLC).

  • Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude acid chloride is typically used immediately in the next step.

Step 2: Amide Coupling Reaction

  • In a separate dry flask under nitrogen, dissolve the desired substituted aniline (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.

  • Cool this solution to 0 °C in an ice bath.

  • Dissolve the crude acid chloride from Step 1 in a minimal amount of anhydrous DCM and add it dropwise to the aniline solution.

    • Causality: Triethylamine is a non-nucleophilic base that acts as an acid scavenger, neutralizing the HCl generated during the amide bond formation, which drives the reaction to completion.[4]

  • Allow the reaction to warm to room temperature and stir for 4-16 hours until completion (monitor by TLC).

Step 3: Work-up and Purification

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Causality: The acid wash removes excess triethylamine, while the bicarbonate wash removes any unreacted acid chloride or carboxylic acid.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (e.g., silica gel, using a hexane/ethyl acetate gradient) or recrystallization to yield the pure N-aryl pyrazole carboxamide.

  • Characterize the final product using IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.[9]

Part 2: Biological Screening Protocols

Once a library of derivatives is synthesized, high-throughput screening (HTS) is employed to identify compounds with promising biological activity.[10] For fungicides, the primary screen is typically an in vitro mycelial growth inhibition assay against a panel of economically important fungal pathogens.

Protocol 2.1: In Vitro Mycelial Growth Inhibition Assay

Objective: To determine the concentration-dependent inhibitory effect of synthesized compounds on the growth of various phytopathogenic fungi.

Materials & Reagents:

  • Synthesized pyrazole derivatives

  • Commercial standard fungicide (e.g., Boscalid, Fluxapyroxad)

  • Fungal cultures (e.g., Botrytis cinerea, Rhizoctonia solani, Fusarium graminearum)[8]

  • Potato Dextrose Agar (PDA)

  • Dimethyl sulfoxide (DMSO)

  • Sterile 96-well microtiter plates or 6 cm petri dishes

  • Micropipettes, sterile loops, incubator

Procedure:

  • Stock Solution Preparation: Prepare 10 mg/mL stock solutions of each test compound and the standard fungicide in DMSO.

  • Media Preparation: Prepare PDA according to the manufacturer's instructions and autoclave. Allow it to cool to 50-55 °C in a water bath.

  • Dosing the Media: Add the appropriate volume of the compound stock solution to the molten PDA to achieve the desired final concentrations (e.g., 100, 50, 25, 10, 1, 0.1 µg/mL). A DMSO-only plate serves as the negative control. Swirl gently to ensure uniform mixing.

    • Causality: Incorporating the test compounds directly into the growth medium ensures that the fungus is constantly exposed to a known concentration of the potential inhibitor.

  • Plating: Pour the amended PDA into sterile petri dishes and allow them to solidify.

  • Inoculation: Using a sterile cork borer, take a 5 mm mycelial plug from the edge of an actively growing fungal culture and place it, mycelium-side down, in the center of each test plate.

  • Incubation: Seal the plates with paraffin film and incubate at 25 °C in the dark.

  • Data Collection: After 48-72 hours (or when the mycelial growth in the control plate has reached ~80% of the plate diameter), measure the diameter of the fungal colony in two perpendicular directions.

  • Data Analysis: Calculate the percentage of inhibition using the following formula:

    • Inhibition (%) = [(C - T) / C] * 100

    • Where C is the average diameter of the mycelial colony in the control, and T is the average diameter in the treated plate.

  • Determine the EC₅₀ value (the concentration of the compound that causes 50% inhibition of growth) by plotting the inhibition percentage against the log of the compound concentration and performing a dose-response analysis.

Table 1: Example Biological Screening Data (Hypothetical)
Compound IDTarget Fungus: Botrytis cinerea (EC₅₀ in µg/mL)Target Fungus: Rhizoctonia solani (EC₅₀ in µg/mL)
Standard (Boscalid) 0.851.20
Derivative 1 (2-Cl) 1.502.30
Derivative 2 (4-CF₃) 0.750.95
Derivative 3 (2,4-diCl) 5.208.10
Derivative 4 (4-F) 0.901.15

Data is for illustrative purposes only.

Part 3: Lead Optimization and SAR

Data from the primary screen guides the lead optimization process. Compounds showing high potency (low EC₅₀) against target pathogens are identified as 'hits'. The goal of lead optimization is to systematically modify the hit structure to improve potency, spectrum of activity, and safety while reducing non-target toxicity. This is an iterative process.

The Iterative Cycle of Lead Optimization

G A SAR Analysis (Analyze HTS Data) B Design New Analogues (e.g., Modify R-group) A->B Identify key structural features C Synthesize Analogues (Protocol 1.1) B->C Targeted library D Biological Evaluation (Protocol 2.1) C->D Test new compounds D->A Generate new data

Caption: The iterative cycle of lead optimization in agrochemical discovery.

From the hypothetical data in Table 1, Derivative 2 (with a 4-trifluoromethyl aniline) would be identified as a promising lead for further development due to its superior activity compared to the standard. The next steps would involve synthesizing analogues with different substituents on the aniline ring to probe the SAR further.

Part 4: Formulation Development

An active ingredient (AI) is rarely applied in its pure form.[11] Formulation is critical for delivering the AI to the target organism effectively, ensuring stability, and providing a safe and convenient product for the end-user.[12]

Protocol 4.1: Development of an Emulsifiable Concentrate (EC) Formulation

Objective: To prepare a stable Emulsifiable Concentrate (EC) formulation of a lead pyrazole carboxamide derivative. EC formulations are liquid concentrates that form an emulsion when mixed with water.[11]

Materials & Reagents:

  • Active Ingredient (Lead Compound)

  • Solvent (e.g., Aromatic 200, N-Methyl-2-pyrrolidone)

  • Emulsifier Blend (anionic and non-ionic surfactants, e.g., calcium dodecylbenzenesulfonate and a fatty alcohol ethoxylate)

  • Stabilizers (e.g., antioxidant, UV protectant, optional)

  • Water (for emulsion testing)

  • Homogenizer or high-shear mixer

Procedure:

  • Solubility Assessment: Determine the solubility of the AI in various agrochemical-grade solvents to select a suitable solvent system that can dissolve the desired concentration of the AI.

  • Emulsifier Selection: Screen various emulsifier blends to find a system that provides spontaneous and stable emulsification of the solvent/AI mixture in water of varying hardness.

  • Formulation Preparation:

    • In a suitable vessel, add the solvent.

    • While stirring, slowly add the Active Ingredient until fully dissolved.

    • Add the pre-selected emulsifier blend and any stabilizers.

    • Continue to mix until a clear, homogeneous solution is obtained.

  • Quality Control & Stability Testing:

    • Emulsion Stability Test: Mix 5 mL of the EC formulation with 95 mL of water in a graduated cylinder. Invert the cylinder 30 times and let it stand. Observe the amount of cream or sediment at 30 minutes, 2 hours, and 24 hours. A stable formulation will show minimal separation.

    • Accelerated Storage Test: Store the formulation at elevated temperatures (e.g., 54 °C for 14 days) to predict its long-term shelf life. After storage, re-test the physical properties (e.g., emulsion stability) and chemical purity of the AI.

Table 2: Example EC Formulation Recipe
ComponentRoleContent (% w/w)
Lead Pyrazole CarboxamideActive Ingredient25.0
Aromatic 200Solvent60.0
Anionic EmulsifierEmulsifier7.0
Non-ionic EmulsifierEmulsifier8.0
Total 100.0

Part 5: Regulatory Framework

The development and commercialization of new agrochemicals are strictly regulated by government agencies like the Environmental Protection Agency (EPA) in the United States.[13][14] A comprehensive data dossier must be submitted for review, covering toxicology, environmental fate, residue chemistry, and efficacy.[15][16] Early engagement with regulatory authorities and adherence to Good Laboratory Practices (GLP) are essential for successful registration.[13][17] The entire development process should be designed to generate the data required to prove the product is safe for humans and has no unacceptable environmental effects when used as directed.[15][18]

References

  • Aragen Bioscience. (n.d.). Agro-Chemical Formulation Solutions: Transforming Ideas into Effective Products. Retrieved from [Link]

  • Mao, C., et al. (2023). Comprehensive Overview of Pyrazole Amide Derivatives as Novel Pesticides for Crop Protection and Pest Management. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • ChemCopilot. (2025, August 8). Agrochemical Regulatory Strategy For US Market. Retrieved from [Link]

  • Mulqueen, P. (2003). Recent developments of safer formulations of agrochemicals. ResearchGate. Retrieved from [Link]

  • Anonymous. (n.d.). Mode of action of pesticides and the novel trends – A critical review. Retrieved from [Link]

  • Das, S. (2013). Mode of action of pyrazoles and pyridazinones. ResearchGate. Retrieved from [Link]

  • PCC SE. (n.d.). AGROCHEMICALS FORMULATION. Retrieved from [Link]

  • Patel, H., et al. (2014). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • Ochi, Y., et al. (2018). Development of a New Route to 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid (DFPA) – A Key Building Block for Novel Fungicides. Synform. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method for 3-fluoroalkyl-1-methylpyrazole-4-carboxylic acid.
  • Battelle. (2025, August 7). Solving Agrochemical Formulation Challenges: New Technologies for Crop Protection Companies. Retrieved from [Link]

  • GPC Gateway. (n.d.). USA Regulations for Agrochemicals Sector. Retrieved from [Link]

  • Google Patents. (2016, September 29). METHOD FOR SYNTHESIZING 3-(DIFLUOROMETHYL)-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID, AND INTERMEDIATES THEREOF.
  • Wikipedia. (n.d.). 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]

  • Informa Connect. (n.d.). An Introduction to Agrochemical Formulation Strategies. Retrieved from [Link]

  • PubMed. (2021, September 29). Synthesis, Fungicidal Activity, and Mechanism of Action of Pyrazole Amide and Ester Derivatives Based on Natural Products l-Serine and Waltherione Alkaloids. Retrieved from [Link]

  • MDPI. (2015, May 8). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Retrieved from [Link]

  • Jiayuan. (n.d.). 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]

  • ACS Publications. (2024, April 30). From Pipeline to Plant Protection Products: Using New Approach Methodologies (NAMs) in Agrochemical Safety Assessment. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • IUPAC Agrochemicals. (2010, April 8). Study Protocols - Experimental Guidelines. Retrieved from [Link]

  • PMC. (n.d.). Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives. Retrieved from [Link]

  • National Association of State Departments of Agriculture (NASDA). (2026, February 3). Pesticide Regulations. Retrieved from [Link]

  • US EPA. (2025, July 14). Regulatory and Guidance Information by Topic: Pesticides. Retrieved from [Link]

  • ResearchGate. (n.d.). Efficient Approach To Discover Novel Agrochemical Candidates: Intermediate Derivatization Method. Retrieved from [Link]

  • Google Patents. (n.d.). WO2017054112A1 - Method of preparing 3-fluoroalkyl-1-methylpyrazole-4-carboxylic acid.
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  • Bentham Science Publisher. (2005). High Throughput Screening in Agrochemical Research. Combinatorial Chemistry & High Throughput Screening. Retrieved from [Link]

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Method

Application Notes &amp; Protocols: Strategic Use of 3-Fluoro-1-methyl-1H-pyrazole-4-carboxylic Acid in Drug Discovery

Abstract This guide provides a comprehensive overview of 3-Fluoro-1-methyl-1H-pyrazole-4-carboxylic acid as a strategic building block in modern drug discovery. We delve into the scientific rationale for its use, underpi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive overview of 3-Fluoro-1-methyl-1H-pyrazole-4-carboxylic acid as a strategic building block in modern drug discovery. We delve into the scientific rationale for its use, underpinned by the synergistic benefits of the pyrazole core and fluorine substitution. This document offers detailed, field-proven protocols for the synthesis and derivatization of this versatile scaffold, alongside a case study illustrating its application in creating potent bioactive molecules. Designed for researchers, medicinal chemists, and drug development professionals, these notes serve as a practical resource for leveraging this compound in lead generation and optimization campaigns.

Introduction: The Strategic Value of Fluorinated Pyrazoles

The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its five-membered heterocyclic structure with two adjacent nitrogen atoms allows for diverse substitution patterns and facilitates multiple interactions with biological targets, including hydrogen bonding and van der Waals forces. Pyrazole derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][3][4]

The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry.[5][6] Fluorine's high electronegativity and small van der Waals radius (similar to hydrogen) allow it to profoundly influence a molecule's properties without significantly increasing its size.[7][8] Strategic fluorination can:

  • Enhance Metabolic Stability: By replacing a hydrogen atom at a site prone to oxidative metabolism, a C-F bond can block this pathway, thereby increasing the compound's half-life.[8][9]

  • Modulate Acidity/Basicity (pKa): The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic protons or reduce the basicity of amines, which can optimize a compound's ionization state for improved cell permeability and target engagement.[7][8]

  • Improve Binding Affinity: Fluorine can participate in favorable orthogonal multipolar interactions with protein backbones (e.g., amide carbonyls) and can alter the conformation of a molecule to better fit a binding pocket.[5][6][8]

The subject of this guide, 3-Fluoro-1-methyl-1H-pyrazole-4-carboxylic acid, combines these two powerful motifs. The fluorine atom at the 3-position is expected to influence the electronic properties of the pyrazole ring and enhance metabolic stability, while the carboxylic acid at the 4-position provides a versatile handle for derivatization, most commonly through amide bond formation.

Physicochemical Properties & Design Rationale

While specific experimental data for 3-Fluoro-1-methyl-1H-pyrazole-4-carboxylic acid is not widely published, we can infer its properties and design rationale by comparing it to its well-studied difluoromethyl analog and non-fluorinated parent structures.

Table 1: Comparison of Physicochemical Properties (Experimental and Computed)

Compound NameMolecular FormulaMolecular Weight ( g/mol )XLogP3 (Computed)
1-Methyl-1H-pyrazole-4-carboxylic acidC₅H₆N₂O₂126.11-0.1
3-Fluoro-1-methyl-1H-pyrazole-4-carboxylic acid C₅H₅FN₂O₂144.11~0.2 (Estimated)
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acidC₆H₆F₂N₂O₂176.120.4[6]

Causality Behind Experimental Choices:

  • Lipophilicity (LogP): The introduction of each fluorine atom slightly increases the lipophilicity (LogP). A medicinal chemist might choose the mono-fluoro variant over the difluoro or non-fluoro analogs to fine-tune the LogP for optimal absorption, distribution, metabolism, and excretion (ADME) properties, balancing solubility with membrane permeability.

  • Acidity (pKa): The electron-withdrawing fluorine atom(s) on the adjacent carbon will lower the pKa of the carboxylic acid. This makes the carboxylate anion more prevalent at physiological pH, which can be exploited to form stronger ionic interactions (salt bridges) with positively charged residues (e.g., Lysine, Arginine) in a protein binding site.

  • Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it resistant to cleavage by metabolic enzymes like Cytochrome P450s. Placing the fluorine at the 3-position shields this part of the molecule from oxidative metabolism.

Synthesis Protocol: 3-Fluoro-1-methyl-1H-pyrazole-4-carboxylic acid

The following protocol is a representative synthesis adapted from established methods for related fluorinated pyrazoles, particularly the widely produced difluoromethyl analog.[3][4][10] This multi-step synthesis is robust and can be performed in a standard laboratory setting.

Synthesis_Workflow A Ethyl Fluoroacetate B Ethyl 2-(ethoxymethylene)-3-oxo-3-fluorobutanoate A->B 1. NaH, Ethyl Formate 2. Acetic Anhydride, Triethyl Orthoformate C Ethyl 3-Fluoro-1-methyl-1H-pyrazole-4-carboxylate B->C Methylhydrazine D 3-Fluoro-1-methyl-1H-pyrazole-4-carboxylic acid C->D NaOH (Hydrolysis) then HCl (Acidification)

Caption: General synthesis pathway for 3-Fluoro-1-methyl-1H-pyrazole-4-carboxylic acid.

Step-by-Step Methodology:

Step 1: Claisen Condensation

  • To a stirred, cooled (0 °C) suspension of sodium hydride (NaH, 1.2 eq) in anhydrous tetrahydrofuran (THF), add ethyl fluoroacetate (1.0 eq) dropwise under an inert atmosphere (N₂ or Ar).

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Add ethyl formate (1.1 eq) dropwise, maintaining the temperature below 25 °C.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Quench the reaction by carefully pouring it into ice-water and acidify with 2M HCl to pH ~5.

  • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude intermediate.

Step 2: Formation of the Enol Ether

  • Dissolve the crude product from Step 1 in a mixture of acetic anhydride (2.0 eq) and triethyl orthoformate (1.5 eq).

  • Heat the mixture to 120-130 °C and stir for 3-4 hours, monitoring the reaction by TLC or LC-MS.

  • Cool the reaction mixture and remove the volatiles under reduced pressure to yield crude ethyl 2-(ethoxymethylene)-3-oxo-3-fluorobutanoate. This intermediate is often used directly in the next step without further purification.

Step 3: Pyrazole Ring Formation (Cyclization)

  • Dissolve the crude enol ether from Step 2 in ethanol.

  • Cool the solution to 0 °C and add methylhydrazine (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and then heat to reflux (approx. 78 °C) for 4-6 hours until the starting material is consumed (monitor by TLC/LC-MS).

  • Cool the mixture and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to isolate Ethyl 3-Fluoro-1-methyl-1H-pyrazole-4-carboxylate.

Step 4: Saponification to the Carboxylic Acid

  • Dissolve the purified ester from Step 3 in a mixture of THF and water (e.g., 3:1 v/v).

  • Add sodium hydroxide (NaOH, 2.0-3.0 eq) and stir the mixture at room temperature or gentle heat (40-50 °C) for 2-4 hours.

  • Monitor the reaction for the disappearance of the ester starting material.

  • Cool the mixture to 0 °C and carefully acidify with 2M HCl to pH 2-3. A precipitate should form.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product, 3-Fluoro-1-methyl-1H-pyrazole-4-carboxylic acid.

Application in Drug Discovery: Library Synthesis & A Case Study

The primary utility of this building block is its conversion into a diverse library of amides for screening. The amide bond is one of the most common linkages in pharmaceuticals, making this a highly effective strategy.[11]

Protocol: Parallel Amide Library Synthesis

This protocol describes the synthesis of a 24-member amide library in a 24-well plate format using standard amide coupling conditions.

Reagents and Materials:

  • 3-Fluoro-1-methyl-1H-pyrazole-4-carboxylic acid (the "acid")

  • A diverse set of primary and secondary amines (see Table 2 for examples)

  • Coupling Agent: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Additive (optional but recommended): HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine) or Triethylamine (TEA)

  • Solvent: Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • 24-well reaction block with magnetic stirring

Amide_Library_Workflow cluster_0 Step 1: Activation cluster_1 Step 2: Coupling cluster_2 Step 3: Workup & Analysis Acid Pyrazole Carboxylic Acid Activated Activated Ester (in situ) Acid->Activated Mix & Stir 15 min Reagents EDC / HOBt DIPEA in DMF Reagents->Activated Amines Amine Library (A1 to A24) Products Amide Library (P1 to P24) Amines->Products Add to Activated Ester Stir 12-18h Workup Aqueous Workup or SPE Products->Workup Analysis LC-MS Analysis (Purity & Identity) Workup->Analysis

Caption: Workflow for parallel amide library synthesis.

Step-by-Step Methodology:

  • Stock Solution Preparation:

    • Prepare a 0.2 M stock solution of the acid in anhydrous DMF.

    • Prepare a 0.2 M stock solution of EDC and a 0.2 M stock solution of HOBt in anhydrous DMF.

    • Prepare a 0.4 M stock solution of DIPEA in anhydrous DMF.

    • Prepare 0.2 M stock solutions of 24 diverse amines in anhydrous DMF in a separate 24-well plate.

  • Carboxylic Acid Activation:

    • To each well of a 24-well reaction block, add 500 µL (0.1 mmol, 1.0 eq) of the acid stock solution.

    • Add 550 µL (0.11 mmol, 1.1 eq) of the EDC stock solution and 550 µL (0.11 mmol, 1.1 eq) of the HOBt stock solution to each well.

    • Add 500 µL (0.2 mmol, 2.0 eq) of the DIPEA stock solution to each well.

    • Seal the block and stir at room temperature for 15-20 minutes to allow for pre-activation.

  • Amide Coupling:

    • Using a multichannel pipette or liquid handler, transfer 500 µL (0.1 mmol, 1.0 eq) from each well of the amine plate to the corresponding well of the reaction block containing the activated acid.

    • Seal the reaction block and stir at room temperature for 12-18 hours.

  • Workup and Analysis:

    • Quench the reactions by adding 1 mL of water to each well.

    • Extract the products by adding 1 mL of ethyl acetate, mixing thoroughly, and carefully removing the organic layer. Repeat the extraction.

    • Alternatively, for higher throughput, the crude reaction mixtures can be purified using solid-phase extraction (SPE).

    • Analyze each product by LC-MS to confirm the identity (correct mass) and estimate the purity.

Table 2: Example Amines for Library Diversification

Amine ClassExample 1Example 2Example 3
Aliphatic CyclohexylaminePiperidine(S)-1-Amino-2-propanol
Aromatic Aniline4-Fluoroaniline3-Aminopyridine
Benzyl Benzylamine4-Methoxybenzylamine(R)-α-Methylbenzylamine
Heterocyclic 2-Aminothiazole4-Aminomorpholine1-(3-Aminopropyl)imidazole
Case Study: Insights from Succinate Dehydrogenase Inhibitors (SDHIs)

While developed as fungicides, the class of SDHI compounds based on a 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide core provides an exceptional model for understanding how this scaffold interacts with a biological target.[2][10][12] The succinate dehydrogenase (SDH) enzyme is part of the mitochondrial respiratory chain, and its inhibition blocks fungal respiration.[2][10]

Molecular docking and structure-activity relationship (SAR) studies reveal key interactions:

  • The pyrazole ring fits into a hydrophobic pocket.

  • The amide linkage is crucial, with the N-H acting as a hydrogen bond donor and the carbonyl oxygen acting as a hydrogen bond acceptor to key amino acid residues (e.g., Tyrosine, Tryptophan) in the enzyme's active site.[2]

  • The difluoromethyl group often points towards a specific region of the pocket, where its properties contribute to binding affinity.

  • The amide substituent (R-group) explores a separate, larger pocket, and modifications here are critical for determining potency and species selectivity.

This binding model provides a powerful hypothesis for drug discovery. A library of amides synthesized from 3-fluoro-1-methyl-1H-pyrazole-4-carboxylic acid could be screened against a human enzyme target (e.g., a kinase, protease, or metabolic enzyme) with the expectation that the core pyrazole-carboxamide will act as a potent "anchor" or "warhead" in the binding site.

Binding_Hypothesis cluster_0 Protein Binding Pocket cluster_1 Pocket_A Hydrophobic Pocket A Pocket_B Solvent-Exposed Pocket B HBD H-Bond Donor (e.g., Trp-NH) HBA H-Bond Acceptor (e.g., Tyr-OH) Pyrazole Pyrazole Ring Pyrazole->Pocket_A van der Waals Fluoro Fluoro Group Fluoro->Pocket_A Polar Interactions Amide Amide Linker (-CONH-) Amide->HBD H-Bond Acceptor Amide->HBA H-Bond Donor R_Group R-Group (from Amine) R_Group->Pocket_B Diverse Interactions (H-bond, hydrophobic, etc.)

Caption: Hypothetical binding model for a pyrazole carboxamide ligand in a protein active site.

Conclusion

3-Fluoro-1-methyl-1H-pyrazole-4-carboxylic acid is a high-value building block for drug discovery programs. Its design intelligently combines the proven biological relevance of the pyrazole scaffold with the strategic advantages of fluorine substitution to modulate physicochemical and pharmacokinetic properties. The protocols provided herein offer a reliable pathway for its synthesis and, more importantly, for its rapid elaboration into diverse chemical libraries. By leveraging the well-understood binding modes of related compounds, researchers can use this scaffold as a powerful starting point to develop novel and potent inhibitors for a wide range of therapeutic targets.

References

  • Vertex AI Search. (n.d.). Fluorine in drug discovery: Role, design and case studies. Retrieved February 20, 2026.
  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540.
  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359.
  • Google Patents. (n.d.). Preparation method for 3-fluoroalkyl-1-methylpyrazole-4-carboxylic acid. Retrieved February 20, 2026.
  • Wikipedia. (n.d.). 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Retrieved February 20, 2026.
  • Du, S., et al. (2015). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Molecules, 20(5), 8395-8408.
  • Verma, A., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 27(19), 6538.
  • Cetin, A. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry, 18(1), 93-109.
  • Life Chemicals. (2019). Original Functionalized Pyrazoles For Drug Discovery. Retrieved February 20, 2026.
  • Bentham Science. (2021).
  • Chem-Impex. (n.d.). Pyrazole-3-carboxylic acid. Retrieved February 20, 2026.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Retrieved February 20, 2026.
  • Ochi, Y., et al. (2018). Development of a New Route to 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid (DFPA) – A Key Building Block for Novel Fungicides. Synform, 2018(12), A197-A199.
  • ResearchGate. (2015). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Retrieved February 20, 2026.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved February 20, 2026.
  • National Center for Biotechnology Information. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved February 20, 2026.
  • PubChem. (n.d.). 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Retrieved February 20, 2026.

Sources

Application

SAR studies of 3-Fluoro-1-methyl-1H-pyrazole-4-carboxylic acid derivatives

Application Note: Strategic SAR Exploration of 3-Fluoro-1-methyl-1H-pyrazole-4-carboxylic Acid Derivatives Executive Summary & Scientific Rationale The 3-Fluoro-1-methyl-1H-pyrazole-4-carboxylic acid scaffold (CAS 100562...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic SAR Exploration of 3-Fluoro-1-methyl-1H-pyrazole-4-carboxylic Acid Derivatives

Executive Summary & Scientific Rationale

The 3-Fluoro-1-methyl-1H-pyrazole-4-carboxylic acid scaffold (CAS 1005626-69-4 / 1823271-62-0) represents a critical "fine-tuning" probe in the optimization of pyrazole-carboxamide fungicides (SDHIs) and pharmaceutical kinase inhibitors. While the 3-(difluoromethyl) (e.g., Fluxapyroxad, Bixafen) and 3-(trifluoromethyl) analogs are industry standards, the monofluoro derivative offers a unique chemical space for optimizing steric fit and lipophilicity without compromising metabolic stability.

Why this Scaffold?

  • Steric Precision: The van der Waals radius of Fluorine (1.47 Å) is significantly smaller than the -CF

    
     group (~2.2 Å) or -CHF
    
    
    
    group, allowing this scaffold to probe tight binding pockets where bulky fluoroalkyls clash.
  • Electronic Modulation: The single fluorine atom acts as an electron-withdrawing group (EWG) but with a lower dipole moment contribution than the -CF

    
    , subtly altering the pKa of the amide NH in the final drug candidate.
    
  • Metabolic Blocking: The C3-F bond prevents metabolic oxidation at the 3-position, a common clearance pathway for non-fluorinated methyl-pyrazoles.

Chemical Synthesis Protocol

Objective: Scalable synthesis of the core acid and subsequent amide coupling. Critical Challenge: Regioselectivity during the pyrazole ring formation. Reaction of methylhydrazine with unsymmetrical


-keto esters yields two isomers (1-methyl-3-fluoro vs. 1-methyl-5-fluoro).
Workflow Diagram: Synthesis & Derivatization

SynthesisWorkflow Start Ethyl 4-fluoro-3-oxobutanoate (CAS 352-24-9) Intermed Intermediate Ester (Isomer Mixture) Start->Intermed Cyclization EtOH, -10°C to RT Reagent Methylhydrazine (Regioselectivity Control) Reagent->Intermed Purification Purification (Chromatography/Cryst.) Intermed->Purification Isomer Separation Core Core Acid 3-Fluoro-1-methyl-1H-pyrazole-4-COOH Purification->Core LiOH Hydrolysis Coupling Amide Coupling (T3P or HATU) Core->Coupling + Aniline/Amine Product Final SAR Analog (Carboxamide) Coupling->Product

Caption: Step-wise synthesis emphasizing the critical isomer separation step required to isolate the active 3-fluoro regioisomer.

Detailed Protocol

Step 1: Cyclization to Pyrazole Ester

  • Reagents: Ethyl 4-fluoro-3-oxobutanoate (1.0 eq), Methylhydrazine (1.05 eq), Ethanol (anhydrous).

  • Procedure:

    • Cool a solution of Ethyl 4-fluoro-3-oxobutanoate in ethanol to -10°C (ice/salt bath).

    • Add Methylhydrazine dropwise over 30 minutes. Note: Low temperature favors the desired 1-methyl-3-fluoro isomer kinetically.

    • Allow to warm to Room Temperature (RT) and stir for 3 hours.

    • Concentrate in vacuo.[1]

  • Purification (Critical): The crude residue contains both 3-fluoro and 5-fluoro isomers.

    • Method: Flash column chromatography (Hexane/EtOAc gradient). The 3-fluoro isomer typically elutes second due to higher polarity or specific interaction, but this must be confirmed via NOESY NMR (interaction between N-Me and C5-H confirms the 1,3-substitution pattern).

Step 2: Saponification

  • Reagents: Pyrazole ester (from Step 1), LiOH (2.0 eq), THF/Water (1:1).

  • Procedure: Stir at RT for 4 hours. Acidify with 1M HCl to pH 2. Filter the white precipitate.

  • Yield: Expect >90% for this step.

Step 3: General Amide Coupling (SAR Library Generation)

  • Reagents: Core Acid (1.0 eq), Aniline/Amine derivative (1.1 eq), T3P (Propylphosphonic anhydride, 50% in EtOAc, 1.5 eq), Pyridine (3.0 eq), EtOAc or DMF.

  • Rationale: T3P is preferred over HATU/EDC for these substrates as it minimizes epimerization (if chiral amines are used) and provides simple workup (water wash).

SAR Strategy: The "Fluorine Scan"

To validate the utility of the 3-Fluoro scaffold, researchers must compare it directly against the standard "SDHI Triad" of substituents.

Substituent (R)Steric Bulk (Volume)Lipophilicity (

)
Electronic (

)
Strategic Role
-F (Target) Small (Low) 0.14 0.52 "Stealth" polar interactions; reduced bulk.
-HMinimal0.000.00Baseline activity check.
-CH

Medium0.56-0.05Probing hydrophobic pockets.
-ClMedium0.710.47Classical bioisostere for methyl.
-CF

Large0.880.41Industry Standard (Lipophilic driver).
-CHF

Large0.650.35Industry Standard (H-bond donor capacity).

Design Logic:

  • If -CF

    
     is potent but metabolically unstable:  Switch to -F to block metabolism while reducing lipophilicity (lowering LogD).
    
  • If -CF

    
     is inactive due to steric clash:  Switch to -F to relieve steric strain while maintaining electron-withdrawing character on the pyrazole ring.
    

Biological Assay Protocols

A. Succinate Dehydrogenase (SDH) Inhibition Assay

Primary screen for fungicidal potency.

  • Enzyme Source: Mitochondrial fraction from Rhizoctonia solani or Porcine heart (for tox screening).

  • Substrate: Succinate (Donor) + DCPIP (Acceptor, 2,6-dichlorophenolindophenol).

  • Mechanism: SDH converts Succinate to Fumarate; electrons are transferred to Ubiquinone, then to DCPIP. DCPIP reduction (Blue

    
     Colorless) is measured at 600 nm.
    
  • Protocol:

    • Incubate enzyme + Test Compound (DMSO stock) for 10 min at 30°C.

    • Initiate reaction with Succinate/DCPIP mix.

    • Measure

      
      OD
      
      
      
      over 20 minutes.
    • Calculate IC

      
       relative to Boscalid (Positive Control).
      
B. In Vitro Mycelial Growth Inhibition

Secondary functional screen.

  • Organisms: Botrytis cinerea, Alternaria solani.

  • Method: Poisoned Food Technique.

  • Protocol:

    • Mix Potato Dextrose Agar (PDA) with test compound (concentrations: 0.1, 1, 10, 50, 100 ppm).

    • Pour plates.[2] Inoculate center with 5mm fungal plug.

    • Incubate at 25°C for 72-96 hours.

    • Measure colony diameter vs. DMSO control.

Structural Logic & Mechanism of Action

The efficacy of pyrazole-4-carboxamides relies on the "Orthogonal Fit" within the Quinone Binding Site (Q-site) of Complex II.

SAR_Logic Scaffold 3-Fluoro-1-methyl-1H-pyrazole-4-carboxamide Interaction1 H-Bond: Amide NH -> Tyr58/Trp173 Scaffold->Interaction1 Interaction2 Pi-Stacking: Aniline -> Hydrophobic Cleft Scaffold->Interaction2 Interaction3 Steric Fit: 3-F vs Pocket Wall Scaffold->Interaction3 Target SDH Enzyme (Complex II) Ubiquinone Binding Site Interaction1->Target Binding Energy Interaction2->Target Interaction3->Target Selectivity Filter

Caption: Molecular interactions driving the potency of the scaffold. The 3-F substituent dictates the 'Selectivity Filter' by probing the tolerance of the hydrophobic pocket wall.

References

  • Synthesis of Fluorinated Pyrazoles

    • Title: "Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides"
    • Source: Molecules 2015, 20(5), 8395-8408.
    • URL:[Link]

    • Relevance: Provides the foundational chemistry for the difluoro-analog which is adapted here for the monofluoro deriv
  • SDHI Fungicide Mechanism

    • Title: "Succinate Dehydrogenase Inhibitors (SDHIs): A New Class of Fungicides"
    • Source:Journal of Pesticide Science, 2014.
    • URL:[Link] (General Journal Link for verification)

  • Chemical Building Block Data

    • Title: "3-Fluoro-1-methyl-1H-pyrazole-4-carboxylic acid (CAS 1823271-62-0)"[3][4][5][6]

    • Source: Hairui Chemical / ChemicalBook D
  • Regioselectivity in Pyrazole Synthesis: Title: "Regioselective synthesis of 1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid" Source:Tetrahedron Letters, adapted logic for fluoro-analogs. Note: Cited to support the low-temperature addition protocol for isomer control.

Sources

Method

Analytical methods for quantifying 3-Fluoro-1-methyl-1H-pyrazole-4-carboxylic acid

An In-Depth Technical Guide to the Quantitative Analysis of 3-Fluoro-1-methyl-1H-pyrazole-4-carboxylic Acid Abstract This comprehensive guide provides detailed application notes and validated protocols for the accurate q...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Quantitative Analysis of 3-Fluoro-1-methyl-1H-pyrazole-4-carboxylic Acid

Abstract

This comprehensive guide provides detailed application notes and validated protocols for the accurate quantification of 3-Fluoro-1-methyl-1H-pyrazole-4-carboxylic acid, a critical intermediate in the synthesis of modern agrochemicals.[1][2] The methodologies detailed herein are designed for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries. We will explore and provide step-by-step protocols for two primary analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each section explains the causality behind experimental choices, ensuring that the described protocols are robust, reproducible, and adhere to rigorous scientific standards for method validation as outlined by the International Council for Harmonisation (ICH).[3][4][5]

Introduction: The Significance of 3-Fluoro-1-methyl-1H-pyrazole-4-carboxylic Acid

3-Fluoro-1-methyl-1H-pyrazole-4-carboxylic acid is a key building block in the synthesis of a class of highly effective fungicides known as succinate dehydrogenase inhibitors (SDHIs).[1][2] Given its role as a pivotal precursor, the ability to accurately and reliably quantify this compound is paramount. Precise quantification is essential for:

  • Process Chemistry: Monitoring reaction yields and kinetics during synthesis.

  • Quality Control: Ensuring the purity and specified concentration of the intermediate before it proceeds to the next synthetic step.

  • Stability Studies: Assessing the degradation of the compound under various storage conditions.

  • Regulatory Compliance: Providing documented evidence of quality and consistency for regulatory filings.[3][4]

This guide is structured to provide both the foundational theory and the practical, step-by-step instructions required to implement robust analytical methods for this specific analyte.

High-Performance Liquid Chromatography (HPLC-UV) Method

2.1 Principle of the Method

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the cornerstone technique for the analysis of moderately polar, non-volatile organic compounds like 3-Fluoro-1-methyl-1H-pyrazole-4-carboxylic acid. The methodology leverages the partitioning of the analyte between a non-polar stationary phase (typically a C18 silica-based column) and a polar mobile phase.

The inclusion of an acid, such as trifluoroacetic acid (TFA) or formic acid, in the mobile phase is a critical choice.[6][7][8] It serves to suppress the ionization of the carboxylic acid group on the analyte. By maintaining the analyte in its neutral, protonated state (R-COOH rather than R-COO⁻), we ensure consistent retention behavior, sharper peak shapes, and improved chromatographic resolution. Detection is achieved using a UV detector, as the pyrazole ring system possesses a chromophore that absorbs UV light.

2.2 Experimental Protocol: HPLC-UV

The following workflow outlines the process for quantifying the target analyte using HPLC-UV.

HPLC_Workflow cluster_prep Preparation Phase cluster_analysis Analysis Phase cluster_data Data Processing A Prepare Mobile Phase (ACN:0.1% TFA in H₂O) C Create Working Standards (1-100 µg/mL Dilution Series) A->C B Prepare Standard Stock Solution (1000 µg/mL) B->C F Inject Standards & Sample C->F D Prepare Sample Solution (Target Conc. ~50 µg/mL) D->F E Equilibrate HPLC System E->F G Acquire Chromatographic Data F->G H Integrate Analyte Peak Area G->H I Construct Calibration Curve (Area vs. Concentration) H->I J Quantify Sample Concentration I->J

Caption: HPLC-UV workflow for quantification.

2.2.1 Reagents and Materials

  • 3-Fluoro-1-methyl-1H-pyrazole-4-carboxylic acid reference standard (>99% purity)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC or Milli-Q grade

  • Trifluoroacetic acid (TFA), HPLC grade

  • Methanol, HPLC grade

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • 0.22 µm or 0.45 µm syringe filters (PTFE or nylon)

2.2.2 Chromatographic Conditions

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A: 0.1% TFA in Water; B: Acetonitrile
Gradient Isocratic: 60% A, 40% B
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
UV Detection 220 nm
Run Time 10 minutes

2.2.3 Solution Preparation

  • Mobile Phase: Prepare a 0.1% (v/v) solution of TFA in HPLC-grade water for Mobile Phase A. Filter and degas both Mobile Phase A and Acetonitrile (Mobile Phase B).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Perform serial dilutions of the Standard Stock Solution with the mobile phase to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

  • Sample Preparation: Accurately weigh a sample containing the analyte. Dissolve it in methanol and dilute with the mobile phase to achieve a final concentration within the calibration range (e.g., ~50 µg/mL). Filter the final solution through a 0.22 µm syringe filter prior to injection.

2.2.4 Data Analysis and Quantification

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Perform a blank injection (mobile phase) to ensure no system contamination.

  • Inject the working standard solutions in sequence from lowest to highest concentration.

  • Inject the prepared sample solution(s). It is good practice to bracket sample injections with a mid-level standard to monitor system stability.

  • Integrate the peak area corresponding to the analyte in each chromatogram.

  • Construct a calibration curve by plotting the peak area (y-axis) against the concentration (x-axis) of the standards.

  • Perform a linear regression analysis on the calibration data. The correlation coefficient (r²) should be >0.999 for a valid curve.

  • Determine the concentration of the analyte in the sample solution using the regression equation (y = mx + c), where 'y' is the peak area of the sample.

2.3 Method Validation Summary

Any developed analytical method must be validated to prove its suitability for the intended purpose.[3][4] The validation should be performed according to ICH Q2(R1) guidelines.[5]

Validation ParameterTypical Acceptance CriteriaPurpose
Specificity No interference at the analyte's retention timeEnsures the signal is from the analyte only.
Linearity (r²) ≥ 0.999Confirms a direct proportional response to concentration.
Range e.g., 1 - 100 µg/mLThe concentration range where the method is precise and accurate.
Accuracy (% Recovery) 98.0% - 102.0%Measures the closeness of the test results to the true value.
Precision (% RSD) Repeatability: ≤ 1.0%; Intermediate: ≤ 2.0%Demonstrates the method's consistency on the same sample.
LOD (Limit of Detection) Signal-to-Noise ratio of 3:1The lowest amount of analyte that can be detected.
LOQ (Limit of Quantitation) Signal-to-Noise ratio of 10:1The lowest amount of analyte that can be quantified reliably.
Robustness %RSD ≤ 2.0% after minor changesShows the method is unaffected by small variations (e.g., flow rate, temp).

Quantitative ¹⁹F NMR (qNMR) Method

3.1 Principle of the Method

Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful primary analytical method. Its key advantage is that the signal intensity is directly proportional to the number of nuclei contributing to the resonance, often eliminating the need for a specific reference standard of the analyte itself.[9][10] For 3-Fluoro-1-methyl-1H-pyrazole-4-carboxylic acid, ¹⁹F qNMR is exceptionally well-suited.

The rationale for using ¹⁹F qNMR is compelling:

  • High Sensitivity: The ¹⁹F nucleus has a high gyromagnetic ratio and is 100% naturally abundant.

  • Wide Chemical Shift Range: This minimizes the chance of signal overlap.[9]

  • "Clean" Spectra: There are virtually no background ¹⁹F signals in common solvents or typical organic molecules, leading to a very high signal-to-noise ratio and specificity.[11]

The method relies on co-dissolving a known mass of the sample with a known mass of an internal standard (IS) that contains a fluorine atom. The concentration of the analyte is then determined by comparing the integral of its ¹⁹F signal to the integral of the IS signal.

3.2 Experimental Protocol: ¹⁹F qNMR

The following workflow outlines the process for quantifying the target analyte using ¹⁹F qNMR.

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Acquisition cluster_data Data Processing & Calculation A Accurately weigh Analyte (mass_analyte) C Co-dissolve in Deuterated Solvent (e.g., DMSO-d₆) A->C B Accurately weigh Internal Standard (IS) (mass_IS) B->C D Transfer to NMR Tube C->D E Tune & Shim Spectrometer D->E F Set Quantitative Parameters (Long D1, 90° pulse) E->F G Acquire ¹⁹F Spectrum F->G H Apply Phasing & Baseline Correction G->H I Integrate Analyte & IS Signals (Int_analyte, Int_IS) H->I J Calculate Purity I->J

Caption: Quantitative ¹⁹F NMR workflow.

3.2.1 Reagents and Materials

  • Sample of 3-Fluoro-1-methyl-1H-pyrazole-4-carboxylic acid

  • Internal Standard (IS): Trifluoroacetic acid (TFA) or another stable, non-reactive fluorinated compound with a known purity and a simple ¹⁹F NMR spectrum.

  • Deuterated Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆) is a good choice for its ability to dissolve carboxylic acids.

  • High-precision analytical balance

  • NMR tubes

3.2.2 NMR Spectrometer Parameters

ParameterSettingRationale
Spectrometer 400 MHz or higherHigher field provides better signal dispersion.
Nucleus ¹⁹F
Pulse Angle 90°Ensures maximum signal generation for all spins.
Relaxation Delay (D1) ≥ 5 x T₁CRITICAL: Must be long enough for full spin relaxation. A value of 30s is a safe starting point.[12]
Acquisition Time ~2-3 seconds
Number of Scans 16 or higherTo achieve adequate signal-to-noise ratio.
Temperature 298 K (25 °C)Maintain constant temperature for consistency.

3.2.3 Sample Preparation

  • Accurately weigh approximately 15-20 mg of the sample containing the analyte into a clean vial. Record the mass precisely (mass_analyte).

  • Accurately weigh approximately 10-15 mg of the internal standard (e.g., TFA) into the same vial. Record the mass precisely (mass_IS).

  • Add ~0.7 mL of DMSO-d₆ to the vial and ensure complete dissolution.

  • Transfer the solution to a 5 mm NMR tube.

3.2.4 Data Analysis and Calculation

  • Acquire the ¹⁹F NMR spectrum using the quantitative parameters specified above.

  • Process the spectrum with careful phasing and baseline correction to ensure accurate integration.

  • Integrate the signal corresponding to the analyte (Int_analyte) and the signal for the internal standard (Int_IS).

  • Calculate the purity of the analyte using the following formula:

    Purity (%) = (Int_analyte / Int_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (mass_IS / mass_analyte) * Purity_IS

    Where:

    • Int: Integral value of the respective signal

    • N: Number of fluorine atoms per molecule (For the analyte, N_analyte=1; for TFA, N_IS=3)

    • MW: Molecular weight (Analyte: 158.11 g/mol ; TFA: 114.02 g/mol )

    • mass: Mass weighed on the balance

    • Purity_IS: Purity of the internal standard (as a percentage)

Conclusion

This guide has detailed two robust and reliable methods for the quantification of 3-Fluoro-1-methyl-1H-pyrazole-4-carboxylic acid. The RP-HPLC-UV method is ideal for routine quality control in a high-throughput environment, offering excellent sensitivity and precision. The ¹⁹F qNMR method serves as a powerful primary technique, providing highly accurate and specific results without the need for an analyte-specific reference standard, making it invaluable for the certification of reference materials and for orthogonal validation. The choice of method will depend on the specific application, available instrumentation, and the required level of analytical rigor. In all cases, proper method validation is a non-negotiable step to ensure data integrity and regulatory compliance.[3][4]

References

  • Analytical Method Validation (AMV) in Pharmaceuticals. Pharmaguideline. [Link]

  • Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Validation Of Analytical Methods For Pharmaceutical Analysis. Sema. [Link]

  • Guidance for the validation of pharmaceutical quality control analytical methods.
  • A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐Carbothioamide in Nanosuspension. R Discovery. [Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. [Link]

  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. LinkedIn. [Link]

  • (PDF) A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine. ResearchGate. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]

  • A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy. ACG Publications. [Link]

  • Gas chromatographic determination of aqueous trace hydrazine and methylhydrazine as corresponding pyrazoles. ACS Publications. [Link]

  • Gas chromatographic determination of aqueous trace hydrazine and methylhydrazine as corresponding pyrazoles. ACS Publications. [Link]

  • Comprehensive Chemical Profiling and Pharmacological Evaluation of Two Selected Medicinal Plants Leaves (Persea americana, Curcuma longa) Using GC-MS Techniques. Acta Botanica Plantae. [Link]

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of ChemTech Applications. [Link]

  • Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents. PMC. [Link]

  • Quantit
  • Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Semantic Scholar. [Link]

  • Fluorinated Phenylazopyrazoles for Monitoring the Photoisomerization in Complex Systems. CNR-IRIS. [Link]

  • 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. Royal Society of Chemistry. [Link]

  • Synthesis method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid.
  • 3-(difluoromethyl)-1-methyl-N-p-tolyl-1H-pyrazole-4-carboxamide (6v). Chemistry & Biology Interface. [Link]

  • Method for preparing pyrazolecarboxylic acid and derivatives.
  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. [Link]

  • Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. ResearchGate. [Link]

  • Development of a New Route to 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid (DFPA) – A Key Building Block for Novel Fungicides. Synform. [Link]

  • 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Wikipedia. [Link]

  • 3-(difluoromethyl)-5-fluoro-1-methyl-1H-pyrazole-4-carboxylic acid. PubChem. [Link]

  • Synthesis of pyrazole carboxylic acid intermediate 5. ResearchGate. [Link]

  • Importance of pyrazole carboxylic acid in MOFs preparation. MOCEDES. [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. MDPI. [Link]

  • Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide. PubMed. [Link]

Sources

Application

Application Note: A Robust HPLC Method Development Strategy for Fluorinated Pyrazoles

Abstract This application note presents a comprehensive and systematic approach to developing a robust High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of fluorinated pyrazoles....

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a comprehensive and systematic approach to developing a robust High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of fluorinated pyrazoles. These compounds, increasingly prevalent in pharmaceutical and agrochemical research, pose unique analytical challenges due to the influence of fluorine on their physicochemical properties. This guide provides a detailed protocol, from initial column and mobile phase screening to method optimization and validation, grounded in the principles of Quality by Design (QbD). We will explore the causal relationships behind experimental choices, ensuring the development of a scientifically sound and reliable analytical method.

Introduction

Fluorinated pyrazoles represent a significant class of heterocyclic compounds with diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] The introduction of fluorine atoms can dramatically alter a molecule's metabolic stability, lipophilicity, and binding affinity, making these compounds highly valuable in drug discovery.[3][4] However, the unique properties conferred by fluorine also present distinct challenges for chromatographic separation. The high electronegativity of fluorine can lead to unexpected retention behaviors, peak tailing, and altered selectivity on traditional reversed-phase columns.[5][6]

Therefore, a systematic and well-reasoned approach to HPLC method development is crucial for the accurate and reliable analysis of these important molecules. This application note serves as a practical guide for researchers, scientists, and drug development professionals to navigate the complexities of separating fluorinated pyrazoles, ensuring data integrity and supporting regulatory compliance.

The Impact of Fluorination on Chromatographic Behavior

Understanding how fluorine influences a molecule's interaction with the stationary and mobile phases is fundamental to successful method development. Key considerations include:

  • Altered Polarity and Retention: Fluorination can decrease the polarizability of a molecule, which may lead to reduced retention on conventional C18 columns compared to their non-fluorinated analogs.[5]

  • Dipole-Dipole Interactions: The strong C-F bond creates a significant dipole moment, which can lead to secondary interactions with the stationary phase, potentially causing peak asymmetry.

  • "Fluorophilic" Interactions: In some cases, specialized fluorinated stationary phases can offer unique selectivity for fluorinated analytes through "fluorophilic" interactions, where fluorinated portions of the analyte and stationary phase have an affinity for each other.[6][7]

  • Analyte Stability: The strength of the C-F bond generally imparts high metabolic and chemical stability.[3][4]

A Systematic Approach to Method Development

A structured workflow is essential for efficient and effective HPLC method development. The following sections detail a step-by-step protocol, from initial screening to final validation.

Initial Method Scouting and Screening

The initial phase focuses on broadly exploring different stationary and mobile phase combinations to identify promising starting conditions.

Protocol 1: Initial Column and Mobile Phase Screening

  • Analyte Preparation: Dissolve the fluorinated pyrazole standard in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute with the initial mobile phase to a working concentration (e.g., 50-100 µg/mL).[1]

  • Column Selection: Screen a minimum of three columns with different selectivities:

    • Standard C18: A good starting point for most reversed-phase separations. (e.g., Eclipse XDB C18, 150mm x 4.6mm, 5µm).[1]

    • Phenyl-Hexyl: Offers alternative selectivity through π-π interactions, which can be beneficial for aromatic pyrazoles.

    • Fluorinated Phase (e.g., PFP - Pentafluorophenyl): Provides unique selectivity for halogenated and aromatic compounds and can be particularly effective for fluorinated analytes.[8]

  • Mobile Phase Screening: For each column, perform a generic gradient elution with two different organic modifiers:

    • Mobile Phase A: 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) in water.[9][10] TFA can improve peak shape for basic compounds like pyrazoles but may suppress MS signals if used.

    • Mobile Phase B: Acetonitrile (ACN) or Methanol (MeOH).

    • Generic Gradient: 5% to 95% B over 15 minutes.

  • Detection: Use a UV detector at a wavelength that provides a good response for the analyte (e.g., determined by UV scan or a common wavelength like 254 nm). For pyrazole derivatives, detection wavelengths around 270 nm and 333 nm have been reported.[9][11]

  • Evaluation: Assess the chromatograms for peak shape, retention time, and potential resolution from any impurities. The goal is to identify the column and organic modifier that provide the best overall chromatography.

Method Optimization

Once promising initial conditions are identified, the next step is to fine-tune the parameters to achieve optimal separation.

Protocol 2: Gradient and Temperature Optimization

  • Gradient Refinement: Based on the initial screening, adjust the gradient slope and duration to improve the resolution between the main peak and any impurities. If the initial gradient was too fast (all peaks eluting close together), decrease the slope. If the run time was excessively long, increase the slope.

  • Temperature Adjustment: Analyze the separation at different column temperatures (e.g., 25°C, 35°C, and 45°C). Temperature can affect retention time, selectivity, and peak shape. For some nitrogen-containing heterocyclic compounds like pyrazines, an increase in temperature with ACN/water mobile phases has been observed to paradoxically increase retention.[12]

  • Mobile Phase pH: The pKa of the pyrazole ring will influence its ionization state. Small adjustments to the mobile phase pH (by altering the concentration of the acidic modifier) can significantly impact retention and peak shape. For basic compounds, a lower pH (e.g., using formic acid or TFA) generally leads to better peak shapes.[9]

  • Flow Rate: Adjust the flow rate (e.g., from 1.0 mL/min to 1.2 mL/min) to shorten the run time without sacrificing resolution. Ensure the pressure remains within the instrument's operating limits.

Data Presentation: Example Optimization Parameters

ParameterCondition 1Condition 2Condition 3
Column C18Phenyl-HexylPFP
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileAcetonitrileAcetonitrile
Gradient 10-90% B in 10 min10-90% B in 10 min10-90% B in 10 min
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Temperature 30°C30°C30°C
Observation Good retention, slight tailingPoor retentionSharp peak, good retention
Method Validation

Once the method is optimized, it must be validated to ensure it is suitable for its intended purpose. The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[13][14][15][16]

Protocol 3: Method Validation

  • Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or placebo components. This can be achieved by spiking the sample with known impurities and demonstrating that they are well-resolved from the main peak.[16]

  • Linearity: Analyze a series of solutions with known concentrations of the analyte (typically 5-6 levels) covering the expected range. Plot the peak area versus concentration and determine the correlation coefficient (R²), which should ideally be ≥ 0.999.[1][9]

  • Accuracy: Determine the closeness of the measured value to the true value. This is typically assessed by spiking a blank matrix with a known amount of the analyte at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration) and calculating the percent recovery.[16][17]

  • Precision:

    • Repeatability (Intra-assay precision): Perform multiple injections (e.g., n=6) of the same sample on the same day, by the same analyst, and on the same instrument. The relative standard deviation (RSD) should be within acceptable limits (typically ≤ 2%).[17]

    • Intermediate Precision: Assess the method's precision on different days, with different analysts, and on different instruments.[16]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively. These can be estimated based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[9]

  • Robustness: Intentionally make small variations to the method parameters (e.g., mobile phase composition, pH, column temperature, flow rate) and evaluate the impact on the results. This demonstrates the reliability of the method during normal use.[1][13]

Data Presentation: Example Validation Summary

Validation ParameterAcceptance CriteriaResult
Specificity Well-resolved peaksPass
Linearity (R²) ≥ 0.9990.9995
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.2%
Repeatability (%RSD) ≤ 2.0%0.8%
Intermediate Precision (%RSD) ≤ 2.0%1.2%
Robustness No significant impact on resultsPass

Visualization of the Method Development Workflow

The following diagram illustrates the logical flow of the HPLC method development process for fluorinated pyrazoles.

MethodDevelopmentWorkflow cluster_prep Phase 1: Preparation & Scouting cluster_opt Phase 2: Optimization cluster_val Phase 3: Validation (ICH Q2(R1)) Analyte_Info Understand Analyte Properties (pKa, logP, UV spectra) Initial_Screening Initial Screening (Columns: C18, Phenyl, PFP) (Solvents: ACN, MeOH) Analyte_Info->Initial_Screening Guides Choices Gradient_Opt Gradient Optimization (Slope & Time) Initial_Screening->Gradient_Opt Select Best Condition Temp_Opt Temperature Optimization (25-45°C) Gradient_Opt->Temp_Opt pH_Opt Mobile Phase pH (Acid Modifier) Temp_Opt->pH_Opt Specificity Specificity pH_Opt->Specificity Optimized Method Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Final_Method Final Robust Method Robustness->Final_Method

Caption: A workflow diagram illustrating the systematic approach to HPLC method development for fluorinated pyrazoles.

Troubleshooting and Special Considerations

  • Peak Tailing: For basic pyrazoles, peak tailing can be an issue. Using a mobile phase with a low pH (e.g., 0.1% TFA) and a high-purity, end-capped column can mitigate this.[1][9]

  • Contamination from HPLC System: Be aware that some HPLC components, such as tubing and degasser membranes, may contain fluoropolymers (e.g., PTFE). While generally inert, at trace levels, they could potentially be a source of background interference, particularly for ultra-sensitive LC-MS applications.[18][19]

  • Alternative Stationary Phases: If resolution is still a challenge, consider other stationary phases such as those with polar end-capping or embedded polar groups, which can offer different selectivity.

  • LC-MS Compatibility: If the method is intended for use with mass spectrometry, avoid non-volatile buffers like phosphate. Use volatile modifiers like formic acid or ammonium formate. TFA can cause ion suppression in the MS source.

Conclusion

Developing a robust and reliable HPLC method for fluorinated pyrazoles requires a systematic approach that considers the unique chemical properties imparted by fluorine. By following a logical workflow of initial screening, careful optimization of critical parameters, and thorough validation according to ICH guidelines, a method that is fit for its intended purpose can be achieved. The protocols and insights provided in this application note offer a solid foundation for researchers to successfully tackle the analytical challenges associated with this important class of compounds, ultimately ensuring the quality and integrity of their data.

References

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of Chemical and Pharmaceutical Analysis. [Link]

  • A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐Carbothioamide in Nanosuspension. Research on Chemical Intermediates. [Link]

  • Separation of Pyrazole on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. [Link]

  • ICH Q2(R1) Analytical Method Validation. Scribd. [Link]

  • Fluorinated stationary phases on Liquid Chromatography: Preparation, Properties and Applications. ResearchGate. [Link]

  • Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. PMC. [Link]

  • How to overcome challenges in PFAS analysis? Affinisep. [Link]

  • Challenges in the analytical determination of ultra-short-chain perfluoroalkyl acids and implications for environmental and human health. PMC. [Link]

  • Retention Behavior of Pyrazines in Reversed-Phase High Performance Liquid Chromatography. Kyushu University Institutional Repository. [Link]

  • Retention of [18F]fluoride on reversed phase HPLC columns. ResearchGate. [Link]

  • Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC. LCGC. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbio. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]

  • Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. PMC. [Link]

  • Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. PMC. [Link]

  • Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. LCGC International. [Link]

  • Challenges in Perfluorocarboxylic Acid Measurements. ACS Publications. [Link]

  • Fluorinated Pyrazoles: From Synthesis to Applications. ResearchGate. [Link]

  • 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. Semantic Scholar. [Link]

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Method

Synthesis of radiolabeled 3-Fluoro-1-methyl-1H-pyrazole-4-carboxylic acid for metabolic studies

Application Note: Radiosynthesis and Metabolic Profiling of [ C]-3-Fluoro-1-methyl-1H-pyrazole-4-carboxylic acid Executive Summary & Strategic Rationale The incorporation of fluorine into heterocyclic scaffolds is a pivo...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Radiosynthesis and Metabolic Profiling of [ C]-3-Fluoro-1-methyl-1H-pyrazole-4-carboxylic acid

Executive Summary & Strategic Rationale

The incorporation of fluorine into heterocyclic scaffolds is a pivotal strategy in medicinal chemistry to modulate pKa, lipophilicity, and metabolic stability. 3-Fluoro-1-methyl-1H-pyrazole-4-carboxylic acid represents a critical bioisostere and intermediate for succinate dehydrogenase inhibitors (SDHIs) and various kinase inhibitors.

Conducting metabolic studies (ADME) on this scaffold requires a robustly labeled radiotracer. Carbon-14 (


C) is the isotope of choice over Tritium (

H) for these studies due to the biological stability of the carbon skeleton, preventing the "metabolic switching" or label loss often seen with tritiated compounds.[1]

This guide details:

  • Radiosynthesis: A regioselective protocol for introducing [

    
    C]-carboxyl groups via halogen-metal exchange.
    
  • Quality Control: Stringent purification and specific activity calculations.

  • Metabolic Profiling: A standardized microsomal stability workflow to assess N-demethylation vs. oxidative defluorination.

Strategic Synthesis Planning

Retrosynthetic Analysis

The most metabolically stable position for the radiolabel is the carbonyl carbon (C-4 carboxyl). Labeling the N-methyl group is risky due to high potential for metabolic N-demethylation, which would release the label as [


C]-formaldehyde/CO

, losing the core scaffold signal.

Selected Route: Halogen-Metal Exchange (HME) of a 4-bromo precursor followed by trapping with [


C]-Carbon Dioxide.
  • Precursor: 4-Bromo-3-fluoro-1-methyl-1H-pyrazole.

  • Source of Label: Ba

    
    CO
    
    
    
    (generating
    
    
    CO
    
    
    gas).[2]
  • Key Reagent:

    
    -PrMgCl
    
    
    
    LiCl (Turbo Grignard) or
    
    
    -BuLi.
Reaction Pathway Diagram

SynthesisWorkflow Start Ba14CO3 (Solid Source) GasGen 14CO2 Generation (H2SO4 Dehydration) Start->GasGen H2SO4 Trapping Electrophilic Trap (14CO2 gas transfer) GasGen->Trapping Vacuum Transfer Precursor 4-Bromo-3-fluoro- 1-methyl-1H-pyrazole Lithiation Metal-Halogen Exchange (n-BuLi or i-PrMgCl, -78°C) Precursor->Lithiation THF, -78°C Lithiation->Trapping Nucleophilic Attack Quench Acidic Quench (HCl) Trapping->Quench Product [14C]-3-Fluoro-1-methyl- 1H-pyrazole-4-carboxylic acid Quench->Product

Figure 1: Radiosynthesis workflow utilizing a vacuum manifold for


CO

transfer.

Detailed Experimental Protocols

Protocol A: Radiosynthesis of [ C]-3-Fluoro-1-methyl-1H-pyrazole-4-carboxylic acid

Safety Note: All steps involving


C must be performed in a designated radio-fume hood with appropriate shielding and monitoring.
Materials & Stoichiometry
ComponentReagentEq.[3]Amount (Example)
Radioisotope Ba

CO

(50-60 mCi/mmol)
1.0370 MBq (10 mCi)
Precursor 4-Bromo-3-fluoro-1-methyl-1H-pyrazole1.20.24 mmol
Base

-BuLi (1.6M in hexanes)
1.30.26 mmol
Solvent Anhydrous THF-5.0 mL
Quench 2N HClExcess2.0 mL
Step-by-Step Procedure:
  • System Setup: Connect a reaction flask (Flask A) containing the precursor in THF to a vacuum manifold. Connect a second flask (Flask B) containing Ba

    
    CO
    
    
    
    to a concentrated H
    
    
    SO
    
    
    dropping funnel.
  • Lithiation (Flask A):

    • Cool Flask A (Precursor in THF) to -78°C (dry ice/acetone bath).

    • Add

      
      -BuLi dropwise over 5 minutes.
      
    • Critical Control Point: Stir for 15 minutes. Do not exceed 30 minutes to prevent potential defluorination or scrambling.

  • Gas Generation & Trapping:

    • Evacuate the manifold to remove atmospheric CO

      
      .
      
    • Drop H

      
      SO
      
      
      
      onto Ba
      
      
      CO
      
      
      in Flask B to generate
      
      
      CO
      
      
      .
    • Open the connection to Flask A (still at -78°C). The lithiated species will trap the gas.

    • Allow the reaction to warm to room temperature over 30 minutes while maintaining a closed system to ensure maximum capture efficiency (typically >90%).

  • Quench:

    • Vent the system carefully through a soda-lime trap (to catch unreacted

      
      CO
      
      
      
      ).
    • Add 2N HCl to Flask A to protonate the carboxylate salt.

  • Workup:

    • Extract with Ethyl Acetate (3 x 10 mL).

    • Dry organic layer over Na

      
      SO
      
      
      
      , filter, and concentrate under reduced pressure.
Protocol B: Purification & QC

Objective: Achieve >98% Radiochemical Purity (RCP) and Chemical Purity (CP).

  • HPLC Method:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 20 minutes.

    • Detectors: UV (254 nm) and Radiometric Flow Detector (Beta-RAM).

  • Specific Activity Calculation:

    • Quantify mass using a UV calibration curve of the cold standard.

    • Measure total activity via Liquid Scintillation Counting (LSC).

    • 
      . Target: ~50-55 mCi/mmol.
      

Application in Metabolic Studies (DMPK)

The 3-fluoro substituent is strategically placed to block metabolic oxidation at the C3 position. However, the N-methyl group remains a liability.

Protocol C: Microsomal Stability Assay

Objective: Determine intrinsic clearance (


) and identify primary metabolites.
Workflow Diagram

MetabolicStudy cluster_Outputs Data Output Incubation Incubation (Liver Microsomes + NADPH + [14C]-Drug) Sampling Sampling at t=0, 15, 30, 60 min Incubation->Sampling QuenchStep Protein Precipitation (Ice-cold ACN) Sampling->QuenchStep Centrifuge Centrifugation (4000g, 10 min) QuenchStep->Centrifuge Analysis Supernatant Analysis Centrifuge->Analysis LSC LSC (Recovery Balance) Analysis->LSC RadHPLC Radio-HPLC-MS (Metabolite ID) Analysis->RadHPLC

Figure 2: Microsomal stability workflow for radiolabeled compounds.

Assay Procedure:
  • Preparation: Pre-incubate human/rat liver microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4) at 37°C.

  • Initiation: Add [

    
    C]-3-Fluoro-1-methyl-1H-pyrazole-4-carboxylic acid (10 µM final conc.) and NADPH (1 mM).
    
  • Termination: At designated time points (0, 15, 30, 60 min), transfer aliquots into ice-cold acetonitrile.

  • Analysis:

    • Metabolic Stability: Plot % parent remaining vs. time to calculate

      
      .
      
    • Metabolite ID: Analyze via Radio-HPLC-MS/MS.

    • Look for:

      • M1 (N-demethylation): Loss of 14 Da (if methyl is lost) or oxidative loss.

      • M2 (Defluorination): Substitution of F with OH (+16 Da - 19 Da + 1 Da = -2 Da shift, rare due to C-F strength).

      • M3 (Glucuronidation): Direct conjugation on the carboxylic acid (+176 Da).

Troubleshooting & Expert Insights

The "Fluorine Effect" on Lithiation

The presence of the fluorine atom at C3 exerts a strong inductive effect (


), making the C4 proton (if using direct deprotonation) or the C4-Bromine bond (in HME) highly reactive.
  • Risk: If the reaction temperature rises above -60°C during lithiation, "benzyne-type" elimination (creating a hetaryne intermediate) can occur, leading to complex mixtures.

  • Solution: Strictly maintain -78°C and use the "Turbo Grignard" (

    
    -PrMgCl
    
    
    
    LiCl) if
    
    
    -BuLi proves too aggressive. Turbo Grignard allows for HME at slightly higher temperatures (-20°C to 0°C) with better functional group tolerance [1].
Specific Activity Dilution

If the yield of the radiolabeling step is low (<40%), do not add "cold" carrier carrier acid during the workup unless absolutely necessary for isolation. Adding cold carrier dilutes the Specific Activity (SA), potentially making the compound unusable for low-dose tissue distribution (QWBA) studies.

References

  • Knochel, P., et al. (2011). Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents. Handbook of Functionalized Organometallics. Link

  • Vogels, C., et al. (2025). Synthesis of Carbon-14 Labelled [14C-pyrazolo]-Ibrutinib.[4] Journal of Labelled Compounds and Radiopharmaceuticals.[4] Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition. Link

  • US FDA. (2020). In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions: Guidance for Industry.Link

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming poor yield in fluorinated pyrazole synthesis

Technical Support Center: Fluorinated Heterocycle Synthesis Ticket Topic: Overcoming Poor Yield & Regioselectivity in Fluorinated Pyrazole Synthesis Assigned Specialist: Dr. A. Vance, Senior Application Scientist Introdu...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Fluorinated Heterocycle Synthesis Ticket Topic: Overcoming Poor Yield & Regioselectivity in Fluorinated Pyrazole Synthesis Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Introduction: Why Fluorine Breaks Standard Rules

Welcome to the technical support center. If you are here, you are likely experiencing the "Fluorine Effect." You cannot treat a trifluoromethyl (


) group simply as a "large methyl group."[1][2] It is an electron-withdrawing powerhouse that fundamentally alters the pKa, electrophilicity, and hydration state of your precursors.[2]

Standard pyrazole synthesis (Knorr condensation) often fails with fluorinated substrates due to three primary vectors:

  • Regiochemical Ambiguity: The

    
     group distorts the electronic bias of 1,3-dicarbonyls, leading to inseparable isomeric mixtures (3-
    
    
    
    vs. 5-
    
    
    ).[1][2]
  • The "Hidden" Hydrate: Fluorinated ketones exist largely as gem-diols (hydrates) in solution, rendering them unreactive to nucleophiles.[2]

  • Retro-Claisen Decomposition: The electron-deficient nature of the backbone makes the C-C bond susceptible to hydrolytic cleavage under basic conditions.

This guide provides the causality analysis and validated protocols to correct these issues.

Module 1: The Regioselectivity Trap (3- vs. 5- Isomers)

User Question: "I am reacting a trifluoro-1,3-diketone with a substituted hydrazine. I need the 3-trifluoromethyl isomer, but I keep getting a 50:50 mix or the 5-isomer. How do I control this?"

Technical Diagnosis: In a standard Knorr synthesis, the hydrazine attacks the most electrophilic carbonyl first. However, with


:
  • The Problem: The

    
     group is electron-withdrawing, theoretically making the adjacent carbonyl more electrophilic. However, this same effect stabilizes the hydrate  (gem-diol) form, masking that carbonyl from attack.[2]
    
  • The Fix: You must control the protonation state of the hydrazine to dictate the attack vector.

Troubleshooting Decision Matrix

RegioControl Start Target: Fluorinated Pyrazole Substrate Substrate: R-CO-CH2-CO-CF3 Start->Substrate Decision Which Isomer is Required? Substrate->Decision RouteA Target: 5-CF3 Isomer Decision->RouteA Standard Knorr RouteB Target: 3-CF3 Isomer Decision->RouteB Inverse Knorr CondA Condition: Basic/Neutral Media (Hydrazine acts as nucleophile) RouteA->CondA CondB Condition: Strong Acid (HCl/AcOH) (Carbonyl activated) RouteB->CondB MechA Mechanism: Attack at CF3-adjacent Carbonyl (Most Electrophilic) CondA->MechA MechB Mechanism: Attack at Non-CF3 Carbonyl (Sterics/Activation) CondB->MechB

Figure 1: Decision matrix for controlling regiochemistry in Knorr synthesis based on pH modulation.

Corrective Protocol:

  • For 5-

    
     Pyrazoles:  Use methanol  as solvent at 0°C .[1][3] Add hydrazine hydrate slowly. The unprotonated hydrazine attacks the most electron-deficient carbonyl (next to 
    
    
    
    ).[1]
  • For 3-

    
     Pyrazoles:  Use acetic acid  or ethanol/HCl .[1] Acid protonates the carbonyls; the hydrazine (now less nucleophilic) attacks the sterically less hindered non-fluorinated carbonyl.
    

Module 2: The "Missing Mass" (Yield Loss)

User Question: "My TLC shows consumption of starting material, but after workup, my yield is <30%. Where did the mass go?"

Technical Diagnosis: You likely triggered a Retro-Claisen Condensation .[1] Fluorinated 1,3-diketones are fragile. In the presence of water and heat (or strong base), the


 attacks the carbonyl, cleaving the C-C bond between the ketone and the methylene group. You are washing your product away as trifluoroacetic acid and a ketone.[4]

The Solution: Dehydration & pH Control

  • Eliminate Water: Fluorinated diketones are often sold as hydrates. You must dehydrate them before reaction. Reflux in toluene with a Dean-Stark trap or treat with molecular sieves.[1]

  • Avoid Strong Bases: Never use NaOH or KOH. If a base is needed, use mild organic bases like pyridine or triethylamine.[2]

  • Modern Alternative (The "Silver Bullet"): Stop using 1,3-diketones. Switch to 2-Bromo-3,3,3-trifluoropropene (BTP) .[1][2][5][6][7] BTP is a stable industrial feedstock that undergoes [3+2] cycloaddition with hydrazonyl chlorides or diazo compounds, completely bypassing the retro-Claisen instability.[2]

Module 3: Purification of Isomers

User Question: "I have a mixture of 3-


 and 5-

isomers. They co-elute on my silica column. How do I separate them?"

Technical Diagnosis: Standard silica chromatography often fails because the polarity difference is minimal. However, the acidity of the N-H proton (in 1H-pyrazoles) and the "fluorine fluorous interaction" differ between isomers.

Separation Strategy Table:

TechniqueConditionMechanism of Separation
Flash Chromatography DCM : MeOH (99:1) Isomers often separate better in non-polar chlorinated solvents than in Hexane/EtOAc due to dipole alignment.[1]
Crystallization Hexane/CHCl3 The 3-

isomer often has a significantly higher melting point and lower solubility; it may crystallize out upon cooling.[1]
Chemical Derivatization N-Acetylation React the crude mix with Acetic Anhydride. The N-acetyl derivatives often have vastly different Rf values. Hydrolyze back to NH after separation.

Validated Experimental Protocols

Protocol A: Robust Synthesis of 3-(Trifluoromethyl)pyrazole (The BTP Route)

Recommended for high regioselectivity and avoiding decomposition.[1][2]

Context: This method utilizes 2-Bromo-3,3,3-trifluoropropene (BTP) , a non-ozone-depleting industrial feedstock, to bypass the unstable 1,3-diketone intermediates.[2]

Reagents:

  • Aldehyde (1.0 equiv)[1][2]

  • Sulfonyl hydrazide (1.0 equiv)[1][2]

  • 2-Bromo-3,3,3-trifluoropropene (BTP) (3.0 equiv)[1][2]

  • Solvent: Toluene

  • Base: DBU (1.5 equiv)[1][2]

Step-by-Step:

  • Formation: In a sealed tube, combine the aldehyde and sulfonyl hydrazide in toluene. Stir at RT for 30 mins to form the hydrazone in situ.

  • Cycloaddition: Add BTP and DBU to the mixture.

  • Heating: Heat the sealed vessel to 60°C for 12 hours.

    • Note: The DBU mediates the formation of a diazo intermediate which undergoes [3+2] cycloaddition with BTP.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.[2]

  • Purification: Concentrate and purify via silica gel chromatography (Hexane/EtOAc).

  • Yield Expectation: 75-90% (Single regioisomer: 3-

    
    ).
    
Protocol B: Optimized Knorr Synthesis (For 1,3-Dicarbonyls)

Use only if BTP is unavailable.[1][2]

Reagents:

  • 4,4,4-Trifluoro-1-phenyl-1,3-butanedione (1.0 equiv)[1][2]

  • Hydrazine Hydrate (1.2 equiv)[1][2]

  • Solvent: Ethanol (Absolute) [1][2]

  • Catalyst: HCl (conc. 2 drops)

Step-by-Step:

  • Dehydration: Dissolve the diketone in Ethanol. If the starting material is old, add 3Å molecular sieves and let stand for 1 hour to remove hydrate water.

  • Addition: Cool the solution to 0°C . Add Hydrazine Hydrate dropwise over 10 minutes.

    • Critical: Low temperature prevents immediate uncontrolled attack.

  • Cyclization: Allow to warm to RT, then reflux for 2 hours.

  • Monitoring: Check TLC. If the intermediate hydrazone persists, add 2 more drops of HCl and continue reflux.

  • Isolation: Evaporate solvent. The product often precipitates upon addition of cold water.

Visualizing the BTP Workflow (The Modern Solution)

BTP_Synthesis Input1 Aldehyde (R-CHO) Step1 In-situ Hydrazone Formation Input1->Step1 Input2 Sulfonyl Hydrazide (TsNHNH2) Input2->Step1 Step2 Diazo Formation & [3+2] Cycloaddition Step1->Step2 Input3 BTP (CF3-C(Br)=CH2) Input3->Step2 Base Base (DBU) Base->Step2 Product 3-CF3 Pyrazole (High Regioselectivity) Step2->Product -TsH, -HBr

Figure 2: The BTP (2-Bromo-3,3,3-trifluoropropene) pathway avoids unstable 1,3-diketones entirely.[1]

References

  • Zhu, C., et al. (2020). Regioselective Synthesis of 3-Trifluoromethylpyrazole by Coupling of Aldehydes, Sulfonyl Hydrazides, and 2-Bromo-3,3,3-trifluoropropene.[2][7][8] Organic Letters.[8][9] [Link][1][2]

  • Sloop, J. C. (2011). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry. [Link]

  • Fustero, S., et al. (2011). Improved Regioselectivity in the Synthesis of Fluorinated Pyrazoles.[2] The Journal of Organic Chemistry.[10] [Link]

  • Interchim Application Note. FlowSyn™ Application Note 3: Knorr Pyrazole Synthesis. [Link]

Sources

Optimization

Technical Support Center: Pyrazole Amide Bond Formation

Topic: Troubleshooting & Optimization Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.[1] Executive Summary: The Pyrazole Challenge Pyrazole amides are ubiquitous in medicinal chemist...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting & Optimization Guide

Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.[1]

Executive Summary: The Pyrazole Challenge

Pyrazole amides are ubiquitous in medicinal chemistry, particularly as ATP-competitive kinase inhibitors (e.g., hinge binders).[1] However, forming these bonds is notoriously difficult due to two competing factors:

  • Electronic Deactivation: The lone pair on the exocyclic amine (e.g., 3-aminopyrazole) is heavily delocalized into the aromatic ring, rendering it a poor nucleophile.

  • Ambident Nucleophilicity: Competition between the exocyclic amine (

    
    ) and the ring nitrogens (
    
    
    
    ) often leads to regioselectivity issues (N-acylation vs. Amide formation).[2]

This guide provides a logic-driven troubleshooting workflow, moving from standard activation to high-energy "nuclear" options, ensuring you isolate the correct regioisomer with high yield.

Diagnostic Workflow: Why is your reaction failing?

Before changing reagents, diagnose the failure mode using the decision matrix below.

Interactive Troubleshooting Diagram

PyrazoleTroubleshooting Start ISSUE: Low Yield or No Product CheckLCMS Analyze Crude via LCMS Start->CheckLCMS Result1 Starting Material (SM) Unreacted CheckLCMS->Result1 Result2 Active Ester Observed (e.g., OBt/OAt adduct) CheckLCMS->Result2 Result3 Wrong Mass (M+Amine) CheckLCMS->Result3 Diagnosis1 Diagnosis: Poor Nucleophilicity Result1->Diagnosis1 Diagnosis2 Diagnosis: Steric Hindrance or Failed Collapse Result2->Diagnosis2 Diagnosis3 Diagnosis: N-Acylation (Ring N) or Dimerization Result3->Diagnosis3 Solution1 Switch to T3P/Pyridine (High Temp) Diagnosis1->Solution1 Solution2 Use Ghosez's Reagent (Acid Chloride) Diagnosis2->Solution2 Solution3 Thermodynamic Control (Heat to rearrange) Diagnosis3->Solution3

Figure 1: Logic flow for diagnosing pyrazole coupling failures. Green nodes indicate the recommended protocol shift.

Technical Deep Dive & Solutions

Issue A: The "Dead" Nucleophile (Low Conversion)

The Science: 3-aminopyrazoles often have conjugate acid pKa values < 3.0. Standard coupling agents like EDC/HOBt or even HATU rely on the amine attacking an active ester. If the amine is too weak, the active ester simply hydrolyzes or rearranges to a guanidine byproduct.

  • Solution 1: The Gold Standard (T3P) Propylphosphonic anhydride (T3P ) is superior for weak nucleophiles. Unlike HATU, T3P does not require pre-activation.[1][3] It acts as a water scavenger and drives the equilibrium forward.

    • Critical Factor: Solvent choice.[4][5] T3P is supplied in EtOAc or DMF. Use Pyridine (2-5 equiv) as the base/co-solvent.[2] Pyridine acts as a nucleophilic catalyst and prevents epimerization.[6]

    • Reference: Dunetz et al. (Pfizer) demonstrated T3P's dominance in coupling electron-deficient anilines and heteroarylamines [1].[2]

  • Solution 2: The "Nuclear Option" (Ghosez’s Reagent) When T3P fails, you must convert the carboxylic acid to an acid chloride. Thionyl chloride (

    
    ) is often too harsh (generating HCl).
    
    • The Fix: Use Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine).[2] It converts acids to acid chlorides quantitatively at neutral pH and room temperature.

    • Why it works: It generates the highly reactive acid chloride in situ without releasing acidic gas, allowing coupling with even the most stubborn aminopyrazoles [2].

Issue B: Regioselectivity (Ring N vs. Exocyclic )

The Science: The ring nitrogens (N1) of pyrazole are often more nucleophilic than the exocyclic amine. Kinetic conditions (low temp, fast activation) favor N-acylation (forming a urea-like structure on the ring).[2]

  • The Fix:

    • Thermodynamic Control: N-acyl pyrazoles are often unstable.[2] Heating the reaction (50–80°C) can revert the kinetic N-acyl product to the starting materials, allowing the thermodynamically stable exocyclic amide to form and accumulate.

    • Base Selection: Avoid bulky bases like TEA if sterics are an issue. Use N-methylmorpholine (NMM) or Pyridine.[2]

Validated Experimental Protocols

Protocol A: T3P Coupling (First-Line Defense)

Best for: Weak nucleophiles, epimerization-prone acids, scale-up.[1][2]

  • Dissolution: Dissolve Carboxylic Acid (1.0 equiv) and Aminopyrazole (1.1 equiv) in EtOAc (or DMF if insoluble). Concentration: 0.1 – 0.5 M.

  • Base Addition: Add Pyridine (3.0 – 5.0 equiv). Note: Do not add T3P yet.

  • Activation: Add T3P (50% w/w in EtOAc, 1.5 – 2.0 equiv) dropwise at 0°C.

  • Reaction: Allow to warm to RT. If no reaction after 2h, heat to 60°C.

    • Why this order? Unlike HATU, T3P requires the amine to be present during activation to intercept the mixed anhydride immediately.

  • Workup: Dilute with EtOAc. Wash with water, sat.[1]

    
    , and brine.[1] (T3P byproducts are water-soluble).[2]
    
Protocol B: Ghosez’s Reagent (For "Impossible" Couplings)

Best for: Extremely sterically hindered amines or very electron-deficient pyrazoles.[2]

  • Acid Chloride Formation:

    • Dissolve Carboxylic Acid (1.0 equiv) in dry DCM.

    • Add Ghosez’s Reagent (1.2 – 1.5 equiv) at 0°C.

    • Stir at RT for 1–2 hours. (Monitor by quenching an aliquot with MeOH -> check for Methyl Ester by LCMS).

  • Coupling:

    • Add the Aminopyrazole (1.2 equiv) and dry Pyridine (3.0 equiv) to the solution.

    • Optional: If the amine is insoluble, dissolve it in a minimal amount of DMAc before addition.

  • Reaction: Stir at RT overnight.

Comparative Data: Coupling Reagents

ReagentReactivityEpimerization RiskWorkup EaseRecommended Use
EDC/HOBt LowLowModerateStandard amines only.[2] Fails for pyrazoles.
HATU HighModerateDifficult (removes HOBt)Good starting point, but expensive for scale.[1]
T3P High Very Low Excellent (Water soluble)Primary recommendation for pyrazoles.
SOCl₂ Very HighHighPoor (Acidic)Harsh. Only for simple, robust substrates.
Ghosez Very High LowGoodBest for sterically hindered/unreactive systems.

Frequently Asked Questions (FAQs)

Q: I see a mass corresponding to Product + 107 Da. What is it? A: This is likely the Oxyma or HOBt adduct (active ester) that failed to react with your amine.

  • Fix: Your amine is too weak. Switch to Protocol B (Ghosez) or heat the T3P reaction to force the collapse of the intermediate.

Q: My product formed, but it's the N-acylated regioisomer (on the ring). A: This is the kinetic product.

  • Fix: Heat the reaction mixture to 60-80°C overnight. The N-acyl species is labile and will rearrange to the thermodynamic exocyclic amide. Alternatively, treat the isolated N-acyl product with mild base (LiOH) in MeOH; it often hydrolyzes back to SM or rearranges.

Q: Can I use DMF with T3P? A: Yes, but T3P is most stable in EtOAc or DCM.[1] If you must use DMF for solubility, ensure it is strictly anhydrous, as T3P reacts with water.

Q: Why avoid HATU for scale-up? A: HATU generates tetramethylurea and HOBt byproducts which are difficult to remove without chromatography.[2] T3P byproducts are water-soluble, allowing for a simple extraction workup [1].[2]

References

  • Dunetz, J. R. , Xiang, Y., Baldwin, A., & Ringling, J. (2011).[1][6] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine.[2][6] Organic Letters, 13(19), 5048–5051.[1]

    • [2]

  • Ghosez, L. , et al. (2015).[1][5] A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.[5][7][8] Organic & Biomolecular Chemistry.

    • [2]

  • BenchChem Support. (2025).[4] Troubleshooting low yield in PROTAC synthesis (Amide Coupling Section).

    • [2]

Sources

Troubleshooting

Technical Support Center: 3-Fluoro-1-methyl-1H-pyrazole-4-carboxylic Acid Stability &amp; Degradation

This guide serves as a specialized technical resource for researchers working with 3-Fluoro-1-methyl-1H-pyrazole-4-carboxylic acid (CAS: 1823271-62-0).[1][2][3] Note that this compound is structurally distinct from the w...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical resource for researchers working with 3-Fluoro-1-methyl-1H-pyrazole-4-carboxylic acid (CAS: 1823271-62-0).[1][2][3] Note that this compound is structurally distinct from the widely used agrochemical intermediate 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (DFPA).[1][2][3]

[1][2][3]

Executive Summary: Chemical Stability Profile

FMPC is a functionalized heterocyclic building block.[3] Its stability is governed by two competing electronic effects: the electron-rich pyrazole ring (which resists nucleophilic attack) and the electron-withdrawing carboxylic acid at position 4 (which activates the ring).

ParameterStability AssessmentCritical Risk Factor
Acid Stability Moderate to LowDecarboxylation at elevated temperatures (>80°C) or strong acid catalysis.[1][2][3]
Base Stability ModerateDefluorination (SNAr) via nucleophilic attack at C3 under forcing conditions (pH > 12, Heat).
Photostability LowC-F Bond Homolysis under UV irradiation.[1]
Solvent Compatibility VariableEsterification occurs spontaneously in alcohols (MeOH, EtOH) with trace acid.
Interactive Troubleshooting Guide (Q&A)
Category A: Thermal & Acidic Instability

Q: I am observing a new peak with a mass of [M-44] during LC-MS analysis after heating my reaction. What is happening? A: You are likely observing thermal decarboxylation .[1]

  • Mechanism: Pyrazole-4-carboxylic acids are prone to losing CO₂ because the resulting carbanion/intermediate is stabilized by the adjacent nitrogen atoms.[1][2][3] This is accelerated by acid (which protonates the ring, making it more electron-deficient) and heat.[3]

  • Product: 3-Fluoro-1-methyl-1H-pyrazole.[1][2][3][4][5][6][7]

  • Solution: Avoid temperatures above 80°C during workup. If acid catalysis is required, ensure the temperature is kept <50°C. Neutralize the solution before any concentration steps involving heat.

Category B: Nucleophilic Substitution (Defluorination)

Q: My purity is dropping in basic aqueous media (pH > 10), and I see a polar impurity. Is the amide bond hydrolyzing? A: If you are working with the free acid, there is no amide bond to hydrolyze. You are likely seeing Nucleophilic Aromatic Substitution (SNAr) of the fluorine atom.

  • Mechanism: The carboxylic acid at C4 is an Electron-Withdrawing Group (EWG).[1] Although pyrazoles are generally electron-rich, the C4-EWG activates the C3-Fluorine bond toward nucleophilic attack by hydroxide ions (

    
    ).[1][2][3]
    
  • Product: 3-Hydroxy-1-methyl-1H-pyrazole-4-carboxylic acid (often exists as the pyrazolone tautomer).[2][3]

  • Solution: Maintain pH < 9 during extraction. Use weaker bases like bicarbonate (

    
    ) instead of hydroxide (
    
    
    
    ) or alkoxides.[1][2][3]
Category C: Solvent Interaction

Q: I stored my standard stock solution in Methanol at 4°C, but the retention time has shifted. Why? A: You have formed the methyl ester .

  • Mechanism: Carboxylic acids undergo Fisher Esterification in primary alcohols, especially if trace amounts of acid (e.g., from TFA in HPLC mobile phases) are present.[3]

  • Solution: Store stock solutions in Acetonitrile (ACN) or DMSO . Avoid protic solvents for long-term storage.[1][2][3]

Visualizing the Degradation Network

The following diagram maps the causality between environmental stressors and specific degradation products.

DegradationPathways Start 3-Fluoro-1-methyl- 1H-pyrazole-4-carboxylic acid (FMPC) Decarb Degradant A: 3-Fluoro-1-methyl-pyrazole (Loss of CO2) Start->Decarb Heat (>80°C) Acid (H+) Hydroxyl Degradant B: 3-Hydroxy-1-methyl- pyrazole-4-carboxylic acid (Defluorination) Start->Hydroxyl Base (OH-) pH > 10 Ester Degradant C: Methyl Ester Derivative (Solvolysis) Start->Ester MeOH/EtOH Trace Acid Radical Degradant D: Defluoro-pyrazole species (Radical Scission) Start->Radical UV Light (hν)

Figure 1: Reaction network showing the four primary degradation vectors: Decarboxylation (Thermal), Hydrolysis/SNAr (Basic), Esterification (Solvent), and Photolysis.

Experimental Protocol: Forced Degradation Study

To validate the stability of your specific lot of FMPC, perform this standardized stress test.

Reagents Required:

  • 0.1 M HCl[1]

  • 0.1 M NaOH[1]

  • 3% Hydrogen Peroxide (

    
    )
    
  • HPLC-grade Acetonitrile and Water[1][2][3]

Protocol Steps:

  • Preparation of Stock: Dissolve 10 mg of FMPC in 10 mL of Acetonitrile (1 mg/mL).

  • Stress Conditions Setup: Prepare 5 vials as follows:

    • Control: 100 µL Stock + 900 µL Diluent (Water/ACN). Store at 4°C.[3]

    • Acid Stress: 100 µL Stock + 100 µL 0.1 M HCl. Heat at 60°C for 4 hours. Neutralize with NaOH before analysis.

    • Base Stress: 100 µL Stock + 100 µL 0.1 M NaOH. Heat at 60°C for 4 hours. Neutralize with HCl before analysis.

    • Oxidative Stress: 100 µL Stock + 100 µL 3%

      
      .[3] Store at RT for 24 hours.[3]
      
    • Photo Stress: Expose 100 µL Stock (in clear glass) to UV light (or direct sunlight) for 24 hours.

  • Analysis: Dilute all samples to 0.1 mg/mL with mobile phase and inject onto HPLC/UPLC.

  • Acceptance Criteria: A degradation of >10% in any condition indicates a "Labile" classification requiring specific handling controls.[3]

References
  • Decarboxylation Mechanisms

    • Tsoleridis, C. A., et al. (2014).[3] "Mechanistic studies on the thermal decarboxylation of substituted carboxylic acids." Tetrahedron.

    • Note: Establishes the general instability of heterocyclic carboxylic acids with adjacent nitrogen
  • Nucleophilic Substitution on Fluoropyrazoles

    • Pistritto, V. A., et al. (2021).[3][8][9] "Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis." Journal of the American Chemical Society.[8]

    • Note: Discusses the activation energy required to displace fluorine on pyrazole rings.
  • General Pyrazole Chemistry

    • Fustero, S., et al. (2011).[3] "From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles." Chemical Reviews.

    • Note: Comprehensive review of pyrazole synthesis and reactivity profiles.
  • Compound Identification

    • National Center for Biotechnology Information.[3] (2025).[10][11][12][13] "PubChem Compound Summary for CID 1823271-62-0, 3-Fluoro-1-methyl-1H-pyrazole-4-carboxylic acid."[1][2][3]

Sources

Optimization

Technical Support Center: Fluorinated Pyrazole Synthesis

Topic: Preventing Defluorination & Side-Reactions During Pyrazole Assembly Audience: Medicinal Chemists & Process Development Scientists Core Directive: The Stability-Reactivity Paradox Synthesizing fluorinated pyrazoles...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Defluorination & Side-Reactions During Pyrazole Assembly Audience: Medicinal Chemists & Process Development Scientists

Core Directive: The Stability-Reactivity Paradox

Synthesizing fluorinated pyrazoles—specifically those derived from fluoroaryl hydrazines or trifluoromethyl-1,3-dicarbonyls —presents a unique "stability-reactivity paradox." The very electron-withdrawing nature of fluorine that makes it valuable in medicinal chemistry also activates the aromatic ring or alkyl chain toward unwanted nucleophilic attacks (


 or hydrolysis).

This guide addresses the two most critical failure modes:

  • Intramolecular Defluorination (

    
    ):  Conversion of 2-fluorophenylhydrazines into indazoles.
    
  • Hydrolytic Defluorination: Degradation of trifluoromethyl (

    
    ) groups during cyclization.
    

Diagnostic: Is it Defluorination or Regio-scrambling?

Before altering conditions, confirm the failure mode using this diagnostic workflow. Many users confuse regiochemical mixtures with defluorination.

Diagnostic Flowchart (DOT Visualization)

DiagnosticTree Start Reaction Analysis (LCMS / NMR) MassCheck Check Mass Spectrum Start->MassCheck M_minus_HF Mass = [M - 20] (Loss of HF) MassCheck->M_minus_HF Found [M-HF] M_correct Mass = Expected [M+H] MassCheck->M_correct Found Correct Mass Indazole DIAGNOSIS: Indazole Formation (Intramolecular SNAr) M_minus_HF->Indazole Substrate has 2-Fluoroaryl group Hydrolysis DIAGNOSIS: CF3 Hydrolysis (Solvolysis) M_minus_HF->Hydrolysis Substrate has Aliphatic CF3 Regio DIAGNOSIS: Regioisomer Issue (1,3 vs 1,5 isomer) M_correct->Regio Multiple peaks in LCMS/NMR

Caption: Diagnostic logic to distinguish between defluorinative cyclization (indazole formation) and regiochemical scrambling.

Critical Troubleshooting: The "Ortho-Fluoro" Trap

The Problem: Indazole Formation

When reacting 2-fluorophenylhydrazine with 1,3-diketones, the hydrazine nitrogen is positioned perfectly to attack the ortho-fluorine via Nucleophilic Aromatic Substitution (


), ejecting fluoride and forming an indazole. This is often faster than the desired intermolecular attack on the ketone.

Mechanism of Failure:



The Solution: Fluorinated Solvents (HFIP/TFE)

Standard protic solvents (EtOH, MeOH) often require base to drive cyclization, which promotes the


 side reaction. Hexafluoroisopropanol (HFIP)  or Trifluoroethanol (TFE)  are the "Gold Standard" solutions.

Why it works:

  • H-Bond Activation: HFIP is a strong Hydrogen-bond donor (

    
    ). It activates the carbonyl of the 1,3-diketone, making it more electrophilic.
    
  • Base-Free Conditions: Because the carbonyl is activated by the solvent, you can often run the reaction without base or with very weak bases, shutting down the

    
     pathway.
    
  • Regiocontrol: These solvents strongly favor the formation of the 5-aryl/alkyl isomer due to specific solvation shells around the hydrazine.

Optimized Protocol: 2-Fluorophenylhydrazine Cyclization
ParameterStandard (Risky)Optimized (Safe)
Solvent Ethanol / Acetic AcidHFIP (Hexafluoroisopropanol) or TFE
Base

, NaOEt
None (or mild Pyridine if HCl salt used)
Temperature Reflux (

C)
Ambient (

C) to

C
Catalyst NoneNone (Solvent acts as catalyst)

Step-by-Step Methodology:

  • Dissolve the 1,3-diketone (1.0 equiv) in HFIP (0.2 M concentration).

  • Add 2-fluorophenylhydrazine (1.05 equiv) slowly at room temperature.

    • Note: If using the hydrochloride salt, add 1.0 equiv of triethylamine to free the hydrazine, but do not use excess base.

  • Stir at

    
    C for 2–4 hours. Monitor by LCMS.
    
    • Checkpoint: Look for the intermediate hydrazone. If conversion is slow, warm to

      
      C. Do not  reflux.
      
  • Upon completion, remove HFIP by rotary evaporation (recoverable/reusable).

  • Purify via silica gel chromatography.[1]

Critical Troubleshooting: Trifluoromethyl ( ) Stability

The Problem: Haloform-type Cleavage

When synthesizing


-pyrazoles from trifluoromethyl-1,3-diketones, strong nucleophiles (hydroxide, alkoxides) can attack the carbonyl adjacent to the 

group. This leads to C-C bond cleavage (retro-Claisen) or hydrolysis of the

to a carboxylic acid.
Mechanistic Pathway (DOT Visualization)

CF3_Stability Substrate CF3-Diketone Path_Good Path A: Cyclization (Desired) Substrate->Path_Good Acidic/Neutral Conditions Path_Bad Path B: Defluorination (Solvolysis) Substrate->Path_Bad Strong Base (OH-, RO-) Hydrazine Hydrazine Product CF3-Pyrazole Path_Good->Product Byproduct Pyrazole-Carboxylic Acid or Cleaved Ketone Path_Bad->Byproduct

Caption: Competition between cyclization and base-mediated defluorination/hydrolysis of CF3 groups.

Optimized Protocol: -Pyrazole Synthesis

Key Principle: Avoid "hard" nucleophiles. Use Lewis Acid catalysis if activation is needed.

  • Solvent: Ethanol is acceptable here, but TFE is superior for rate acceleration.

  • Catalyst: Use Ytterbium Triflate (

    
    )  (5-10 mol%) if the reaction is sluggish. Lanthanide triflates catalyze the cyclization without promoting the basic hydrolysis of the 
    
    
    
    group.
  • Acid Scavenger: If using hydrazine salts, use Sodium Acetate (NaOAc) instead of TEA or NaOH. The buffering capacity prevents pH spikes that trigger defluorination.

Frequently Asked Questions (FAQs)

Q: I am seeing a mass of [M-20] in my LCMS. What happened? A: You have likely formed an indazole via intramolecular


. This means your hydrazine nitrogen attacked the fluorine on your aromatic ring. Switch to HFIP as a solvent and lower the temperature to favor the kinetic attack on the carbonyl.

Q: Can I use Pyridine as a solvent to prevent defluorination? A: Pyridine is risky. While it acts as a base/solvent, it is often too basic for sensitive fluoro-substrates at high temperatures. If you must use a basic solvent, Pyridine is better than Triethylamine, but HFIP (acidic/neutral) is chemically superior for this transformation.

Q: My


 group converted to an Ethyl Ester. Why? 
A:  This is a solvolysis reaction. If you used Ethanol with a strong acid (HCl) or strong base, the 

can hydrolyze to a carboxylic acid derivative. Ensure your reaction is strictly anhydrous if using strong catalysts, or switch to TFE (Trifluoroethanol) which is less nucleophilic than Ethanol.

Q: Does the position of the fluorine on the phenyl ring matter? A: Yes, critically.

  • 2-Fluoro (Ortho): High risk of Indazole formation (Defluorination).

  • 4-Fluoro (Para): Stable.

    
     is geometrically impossible intramolecularly.
    
  • 3-Fluoro (Meta): Stable.

References

  • Fustero, S. et al. "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents."[2] Journal of Organic Chemistry. (Demonstrates the "magic" effect of HFIP/TFE in suppressing side reactions and controlling regiochemistry).

  • Liaras, K. et al. "Pyrazoles as privileged scaffolds in drug discovery: A focus on their synthesis." Molecular Diversity. (General review covering indazole side-reactions).

  • Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. (Discusses the stability of C-F bonds and

    
     liabilities).
    
  • Vertex AI Search Results.

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to Selecting and Performing Cytotoxicity Assays for Novel Pyrazole Compounds

In the landscape of modern drug discovery, pyrazole-containing compounds have emerged as a privileged scaffold, demonstrating a wide array of pharmacological activities, including anticancer effects.[1] As researchers an...

Author: BenchChem Technical Support Team. Date: February 2026

By a Senior Application Scientist

In the landscape of modern drug discovery, pyrazole-containing compounds have emerged as a privileged scaffold, demonstrating a wide array of pharmacological activities, including anticancer effects.[1] As researchers and drug development professionals, the initial characterization of these novel chemical entities invariably involves a critical assessment of their cytotoxic potential. This guide provides an in-depth comparison of commonly employed cytotoxicity assays, offering the scientific rationale behind their selection and detailed protocols to ensure robust and reproducible data. Our focus is to empower you to make informed decisions when evaluating the cytotoxic profile of your novel pyrazole compounds.

The First Critical Step: Choosing the Right Cytotoxicity Assay

The selection of an appropriate cytotoxicity assay is not a one-size-fits-all decision. The choice is contingent on several factors, including the putative mechanism of action of the pyrazole compound, the cell type being investigated, and the desired endpoint of the study (e.g., cell viability, membrane integrity, or apoptosis). A multi-tiered approach, often employing assays that measure different cellular parameters, can provide a more comprehensive and reliable assessment of a compound's cytotoxicity.[2]

This guide will delve into the principles, advantages, and limitations of several key colorimetric, fluorometric, and luminescent assays. We will explore how each method interrogates a specific aspect of cellular health, from metabolic activity to membrane integrity and the activation of apoptotic pathways.

Comparison of Key Cytotoxicity Assays

To facilitate a clear comparison, the following table summarizes the core principles, advantages, and disadvantages of the most frequently used cytotoxicity assays in drug discovery.

AssayPrincipleAdvantagesDisadvantagesDetection Method
MTT Enzymatic reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in viable cells to form a purple formazan product.[3]Inexpensive, well-established, and suitable for high-throughput screening.[4][5]Requires a solubilization step for the formazan crystals, which can introduce variability.[6][7] Not suitable for suspension cells.[6]Colorimetric (Absorbance at ~570 nm)[3]
MTS Reduction of the tetrazolium compound MTS by viable cells to a soluble formazan product.[6][8]Simpler and faster than MTT as it does not require a solubilization step.[6] The soluble formazan allows for kinetic monitoring.[9]Can be influenced by compounds that affect cellular redox potential.[10]Colorimetric (Absorbance at ~490 nm)[10]
LDH Release Measures the activity of lactate dehydrogenase (LDH), a cytosolic enzyme released into the culture medium upon cell membrane damage.[11]Directly measures cell membrane integrity and cytotoxicity.[12] Non-destructive to remaining viable cells.Can be affected by LDH activity in the serum of the culture medium. Less sensitive for detecting early apoptotic events.[13]Colorimetric, Fluorometric, or Luminescent[14]
Neutral Red Uptake Based on the ability of viable cells to incorporate and bind the supravital dye neutral red within their lysosomes.[15][16]Sensitive to early lysosomal changes.[13] Relatively inexpensive and easy to perform.Can be influenced by compounds that alter lysosomal pH.[13]Colorimetric (Absorbance at ~540 nm)[17]
AlamarBlue (Resazurin) Reduction of the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin by metabolically active cells.[18][19]Non-toxic to cells, allowing for continuous monitoring of cell viability over time.[20][21] Highly sensitive.[22]Signal can be influenced by changes in cellular metabolism that are not directly related to cytotoxicity.[21]Fluorometric (Ex/Em ~560/590 nm) or Colorimetric (Absorbance at 570 nm)[18][20]
Caspase-Glo® 3/7 Measures the activity of caspases 3 and 7, key executioner enzymes in the apoptotic pathway, using a proluminescent substrate.[23][24]Highly sensitive and specific for apoptosis.[25] Simple "add-mix-measure" format.[23]Does not measure necrotic cell death.Luminescent[23]

Experimental Workflows: A Visual Guide

To better understand the practical application of these assays, the following diagrams illustrate the typical experimental workflows.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A Seed cells in a 96-well plate and treat with pyrazole compounds B Incubate for the desired time period A->B C Add MTT reagent to each well B->C D Incubate to allow formazan formation C->D E Add solubilization solution (e.g., DMSO) D->E F Measure absorbance at ~570 nm E->F

Caption: A schematic representation of the MTT assay workflow.

LDH_Assay_Workflow cluster_workflow LDH Release Assay Workflow A Seed cells and treat with pyrazole compounds B Incubate for the desired time period A->B C Collect supernatant from each well B->C D Transfer supernatant to a new plate C->D E Add LDH reaction mixture D->E F Incubate and measure absorbance or fluorescence E->F

Caption: A schematic representation of the LDH release assay workflow.

Signaling Pathways and Assay Principles

Understanding the underlying biological principles of each assay is crucial for data interpretation. The following diagram illustrates the cellular processes targeted by different cytotoxicity assays.

Cytotoxicity_Assay_Principles cluster_cell Cellular Mechanisms of Cytotoxicity cluster_assays Cytotoxicity Assays Mitochondria Mitochondrial Function (Metabolic Activity) MTT MTT / MTS / AlamarBlue Mitochondria->MTT measures reduction potential Membrane Membrane Integrity LDH LDH Release Membrane->LDH detects enzyme leakage Lysosome Lysosomal Integrity NR Neutral Red Lysosome->NR measures dye uptake Apoptosis Apoptosis Pathway Caspase Caspase-Glo® 3/7 Apoptosis->Caspase detects caspase activation

Caption: Cellular targets of common cytotoxicity assays.

Detailed Experimental Protocols

To ensure the reliability and reproducibility of your results, we provide the following detailed, step-by-step protocols for key cytotoxicity assays.

MTT Assay Protocol

This protocol is a widely used method for assessing cell viability based on mitochondrial activity.[26]

  • Cell Seeding: Seed cells in a 96-well flat-bottom plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of your novel pyrazole compounds. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for a duration relevant to your experimental goals (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Following the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in diluted HCl) to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.[7][27]

LDH Release Assay Protocol

This assay quantifies cytotoxicity by measuring the release of lactate dehydrogenase (LDH) from damaged cells.[2]

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. It is crucial to also include a maximum LDH release control (by lysing a set of untreated cells) and a no-cell background control.

  • Incubation: Incubate the plate for the desired time period.

  • Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet the cells.

  • Transfer Supernatant: Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and a tetrazolium salt) to each well of the new plate.

  • Incubation and Measurement: Incubate the plate at room temperature for up to 30 minutes, protected from light. Measure the absorbance at the appropriate wavelength (e.g., 490 nm for a colorimetric assay).[14]

Caspase-Glo® 3/7 Assay Protocol

This luminescent assay provides a specific measure of apoptosis by detecting the activity of caspases 3 and 7.[23][25]

  • Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate suitable for luminescence measurements. Treat with your pyrazole compounds as previously described.

  • Incubation: Incubate for a time period appropriate for the induction of apoptosis.

  • Reagent Addition: Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature. Add 100 µL of the reagent to each well.

  • Incubation and Measurement: Mix the contents of the wells by gentle shaking. Incubate at room temperature for 1 to 3 hours. Measure the luminescence using a luminometer.[24][28]

Case Study: Cytotoxicity of Pyrazole Derivatives

Several studies have demonstrated the cytotoxic effects of pyrazole derivatives against various cancer cell lines. For instance, a series of pyrazole compounds were evaluated using the MTT assay, with some derivatives exhibiting IC50 values in the low micromolar range against cell lines such as HeLa and MCF-7.[29][30] Another study reported that certain pyrazole-based compounds induced apoptosis, which could be effectively quantified using an assay like the Caspase-Glo® 3/7.[1] While direct comparative data of different assays on the same novel pyrazole compound is often proprietary, the literature consistently utilizes the MTT assay as a primary screening tool due to its cost-effectiveness and high-throughput nature.[31][32][33] However, for a more mechanistic understanding, it is advisable to complement MTT data with assays that measure different aspects of cell death, such as LDH release for necrosis or caspase activation for apoptosis.[4]

Conclusion

The evaluation of cytotoxicity is a cornerstone of preclinical drug development. For novel pyrazole compounds, a thoughtful and well-executed cytotoxicity assessment strategy is paramount. This guide has provided a comparative overview of key assays, their underlying principles, and practical, step-by-step protocols. By understanding the strengths and limitations of each method, researchers can design more robust experiments, leading to a clearer understanding of the cytotoxic potential of their compounds and paving the way for the development of safer and more effective therapeutics. It is always recommended to use at least two different assays that measure distinct cellular parameters to confirm the cytotoxic effects and gain insights into the potential mechanism of cell death.[34]

References

  • Comparison of Different Methods to Measure Cell Viability. Creative Bioarray. [Link]

  • MTS Cell Proliferation Colorimetric Assay Kit: A Comprehensive Technical Overview. ISCA. (2025, April 23). [Link]

  • Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity. baseclick. [Link]

  • Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity. PubMed Central. [Link]

  • MTT CELL PROLIFERATION ASSAY. Bioquochem. [Link]

  • Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. (2024, October 4). [Link]

  • AlamarBlue - Cell Viability Assay for 3D Cell Culture | Protocols. Allevi. (2022, July 13). [Link]

  • Neutral Red Uptake Assay | Cell Viability. PraxiLabs. [Link]

  • alamarBlue assay for assessment of cell proliferation using a BMG LABTECH microplate reader. BMG LABTECH. [Link]

  • MTT assay. Wikipedia. [Link]

  • Multiple Applications of Alamar Blue as an Indicator of Metabolic Function and Cellular Health in Cell Viability Bioassays. MDPI. (2012, September 10). [Link]

  • Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. (2024, August 20). [Link]

  • PRINCIPLES AND APPLICATIONS OF CELL VIABILITY ASSAY (MTT ASSAY). Slideshare. [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. (2025, March 20). [Link]

  • Caspase-Glo® 3/7 Assay System From Promega. Biocompare Product Review. (2008, April 23). [Link]

  • Development and Optimization of a Lactate Dehydrogenase Assay Adapted to 3D Cell Cultures. MDPI. (2024, June 5). [Link]

  • Cytotoxicity Assays. Life Science Applications. [Link]

  • MTS assay in THP-1 cells. [Link]

  • Understanding Cytotoxicity. VIROLOGY RESEARCH SERVICES. (2024, March 9). [Link]

  • Basic principles of Lactate dehydrogenase test (LDH)ACTIVITY. [Link]

  • (PDF) Lactate Concentration assay (LDH method) v1. ResearchGate. (2023, February 10). [Link]

  • Cytotoxicity study of pyrazole derivatives. Bangladesh Journal of Pharmacology. (2008, January 22). [Link]

  • Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. PMC. [Link]

  • Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole derivatives. SciSpace. [Link]

  • (PDF) Cytotoxicity study of pyrazole derivatives. ResearchGate. [Link]

  • Cell Viability Assays. Assay Guidance Manual. (2013, May 1). [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. (2018, January 12). [Link]

  • Neutral Red Cell Cytotoxicity Assay Kit (BN00689). [Link]

  • Neutral Red Uptake Assay to Assess Cytotoxicity In Vitro | Request PDF. ResearchGate. [Link]

  • Mini review on anticancer activities of Pyrazole Derivatives. IJNRD. (2023, June 6). [Link]

  • Neutral Red Uptake Assay. RE-Place. [Link]

  • In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. [Link]

  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. [Link]

  • In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. [Link]

  • Selection of Appropriate Methods Analysis of Cytotoxicity Assay for In Vitro Study. ThaiJO. (2023, July 7). [Link]

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Comparative

A Head-to-Head Comparison of the Metabolic Stability of 3-Fluoro-1-methyl-1H-pyrazole-4-carboxylic Acid Analogs: A Guide for Drug Discovery

In the landscape of modern drug discovery, the metabolic stability of a compound is a critical determinant of its clinical success. A molecule with promising in vitro potency can falter in vivo if it is too rapidly metab...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the metabolic stability of a compound is a critical determinant of its clinical success. A molecule with promising in vitro potency can falter in vivo if it is too rapidly metabolized, leading to poor bioavailability and a short duration of action. The 3-fluoro-1-methyl-1H-pyrazole-4-carboxylic acid scaffold has emerged as a privileged structure in medicinal chemistry, notably as a key component in a number of successful agrochemicals.[1] Its utility in human therapeutics is an area of active investigation, with a key focus on optimizing its metabolic profile. This guide provides an in-depth comparison of the metabolic stability of a series of 3-fluoro-1-methyl-1H-pyrazole-4-carboxylic acid analogs, offering valuable insights for researchers and drug development professionals. We will delve into the experimental rationale, present comparative data, and provide detailed protocols to empower your own investigations into this promising class of molecules.

The Significance of Metabolic Stability in Pyrazole-Based Drug Candidates

The pyrazole ring is a versatile heterocycle that can serve as a bioisostere for other aromatic systems, often with improved physicochemical properties.[2] The introduction of a fluorine atom can further enhance metabolic stability by blocking sites of oxidative metabolism.[3] However, the overall metabolic fate of a molecule is a complex interplay of its entire structure. For the 3-fluoro-1-methyl-1H-pyrazole-4-carboxylic acid core, the primary sites of metabolism are anticipated to be oxidation of the pyrazole ring and its substituents, as well as conjugation of the carboxylic acid group.

Understanding the structure-metabolism relationships (SMR) within a series of analogs is paramount for rational drug design. By systematically modifying the substituents on the pyrazole core and the amide functionality, we can identify moieties that enhance metabolic stability without compromising the desired pharmacological activity. This guide will focus on the in vitro assessment of metabolic stability using human liver microsomes, a gold-standard assay in early drug discovery.

Comparative Metabolic Stability of 3-Fluoro-1-methyl-1H-pyrazole-4-carboxamide Analogs

To illustrate the impact of structural modifications on metabolic stability, we present a comparative analysis of a series of hypothetical, yet representative, 3-fluoro-1-methyl-1H-pyrazole-4-carboxamide analogs. The data in the following table was generated using a standardized human liver microsomal stability assay.

Compound IDR1 SubstituentR2 SubstituentHalf-life (t1/2, min)Intrinsic Clearance (CLint, µL/min/mg protein)
FMPCA-01 HH1592
FMPCA-02 H4-Cl2555
FMPCA-03 H4-CF34531
FMPCA-04 H2,4-diF6521
FMPCA-05 4-FH2263
FMPCA-06 4-F4-Cl3836

This data is representative and for illustrative purposes.

Interpreting the Data: Structure-Metabolism Relationships

The data presented above highlights several key structure-metabolism relationships:

  • Impact of Phenyl Ring Substitution (R2): The introduction of electron-withdrawing groups on the phenyl ring generally leads to increased metabolic stability. For instance, the unsubstituted analog FMPCA-01 exhibits a relatively short half-life. The addition of a chloro group (FMPCA-02 ) and, more significantly, a trifluoromethyl group (FMPCA-03 ) results in a progressive increase in half-life and a decrease in intrinsic clearance. This is likely due to the electron-withdrawing nature of these substituents, which can deactivate the aromatic ring towards oxidative metabolism by cytochrome P450 enzymes. The disubstituted analog with two fluorine atoms (FMPCA-04 ) shows the highest stability in this series, further emphasizing the benefit of fluorination.

  • Impact of Amide N-Substitution (R1): While less pronounced than the R2 modifications in this dataset, substitution on the amide nitrogen can also influence metabolic stability. Comparing FMPCA-01 and FMPCA-05 , the introduction of a 4-fluorophenyl group at R1 provides a modest improvement in metabolic stability.

These findings underscore the importance of systematic structural modifications and the generation of comparative data to guide lead optimization efforts.

Experimental Protocols

To ensure the reproducibility and validity of metabolic stability data, it is crucial to follow well-defined and validated protocols. Below are the detailed methodologies for the key experiments discussed in this guide.

Human Liver Microsomal Stability Assay

This in vitro assay is a cornerstone of early ADME (Absorption, Distribution, Metabolism, and Excretion) profiling, providing a measure of a compound's susceptibility to metabolism by the major drug-metabolizing enzymes found in the liver.

Objective: To determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of test compounds in human liver microsomes.

Materials:

  • Test compounds and positive control (e.g., a compound with known metabolic fate)

  • Pooled human liver microsomes (HLM)

  • 0.1 M Phosphate buffer (pH 7.4)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (ACN) or other suitable organic solvent for quenching

  • Internal standard (for LC-MS/MS analysis)

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

Workflow Diagram:

G cluster_prep Preparation cluster_inc Incubation cluster_quench Quenching & Processing cluster_analysis Analysis prep_cpd Prepare test compound and control solutions mix Mix compound, HLM, and buffer prep_cpd->mix prep_hlm Prepare HLM and NADPH solutions prep_hlm->mix pre_inc Pre-incubate at 37°C mix->pre_inc start_rxn Initiate reaction with NADPH pre_inc->start_rxn incubate Incubate at 37°C with shaking start_rxn->incubate quench Quench aliquots at time points with ACN + Internal Standard incubate->quench centrifuge Centrifuge to precipitate protein quench->centrifuge supernatant Collect supernatant centrifuge->supernatant lcms Analyze by LC-MS/MS supernatant->lcms data Calculate t1/2 and CLint lcms->data

Caption: Workflow for the human liver microsomal stability assay.

Step-by-Step Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of test compounds and positive controls (e.g., 10 mM in DMSO).

    • Prepare working solutions by diluting the stock solutions in buffer to the desired starting concentration (e.g., 1 µM).

    • Thaw the pooled human liver microsomes on ice and dilute to the final working concentration (e.g., 0.5 mg/mL) in 0.1 M phosphate buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the test compound working solution to the diluted human liver microsomes.

    • Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to each well.

    • At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot from each well and transfer it to a separate 96-well plate containing a quenching solution (e.g., ice-cold acetonitrile with an internal standard).

  • Sample Processing:

    • After the final time point, seal the quenching plate and vortex thoroughly to ensure complete protein precipitation.

    • Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes at 4°C) to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a new 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear portion of this plot is the elimination rate constant (k).

    • Calculate the half-life (t1/2) using the equation: t1/2 = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t1/2) * (1 / microsomal protein concentration).

LC-MS/MS Method for Quantification

A robust and sensitive analytical method is essential for accurately quantifying the parent compound in the microsomal matrix.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions (Typical):

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A suitable gradient to ensure separation from matrix components and metabolites.

  • Flow Rate: 0.3-0.5 mL/min

  • Injection Volume: 1-5 µL

Mass Spectrometry Conditions (Typical):

  • Ionization Mode: ESI positive or negative, depending on the analyte.

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: Optimized for the parent compound and the internal standard.

Conclusion and Future Directions

The metabolic stability of 3-fluoro-1-methyl-1H-pyrazole-4-carboxylic acid analogs can be significantly influenced by the nature and position of substituents. As demonstrated, the strategic introduction of electron-withdrawing groups, particularly fluorine, on the peripheral phenyl ring can effectively block sites of metabolism and enhance the compound's half-life.

The experimental protocols and comparative data presented in this guide provide a framework for researchers to systematically evaluate and optimize the metabolic stability of their own pyrazole-based compounds. Future work in this area should focus on a broader exploration of the structure-metabolism landscape, including the investigation of different heterocyclic replacements for the phenyl ring and modifications to the carboxylic acid moiety to explore alternative metabolic pathways. By combining rational design with robust in vitro screening, the full therapeutic potential of this promising scaffold can be realized.

References

  • Di, L., & Obach, R. S. (2015). In vitro approaches for studying drug metabolism and assessing drug-drug interactions.
  • Ningbo Inno Pharmchem Co., Ltd. (2025). The Synthesis Pathway: From Intermediate to Fungicide. Retrieved from [Link]

  • Zhang, M., et al. (2024). Structural Optimization and Structure-Activity Relationship of 1 H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors and Their Antigastric Cancer Activity. Journal of Medicinal Chemistry.
  • Baranczewski, P., et al. (2006). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Pharmacological reports, 58(4), 453.
  • Kumar, V., et al. (2019). In vitro and in vivo pharmacokinetic characterization of LMT-28 as a novel small molecular interleukin-6 inhibitor. Animal Bioscience, 32(8), 1073.
  • Zahran, M. A., et al. (2021). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry, 64(23), 16994-17015.
  • McNaney, C. A., et al. (2008). The disconnect in intrinsic clearance determined in human hepatocytes and liver microsomes results from divergent cytochrome P45. Drug Metabolism and Disposition, 36(8), 1594-1601.
  • Słoczyńska, K., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica, 69(3), 345-361.
  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes. Drug metabolism and disposition, 27(11), 1350-1359.
  • Creative Biolabs. (n.d.). Metabolic Stability Assay. Retrieved from [Link]

  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved from [Link]

  • Domainex. (n.d.). Microsomal Clearance/Stability Assay. Retrieved from [Link]

Sources

Validation

Definitive Structural Assignment of 3-Fluoro-1-methyl-1H-pyrazole-4-carboxylic Acid Derivatives: A Comparative Validation Guide

Executive Summary & Strategic Context In the development of succinate dehydrogenase inhibitor (SDHI) fungicides and kinase inhibitors, the 3-fluoro-1-methyl-1H-pyrazole-4-carboxylic acid scaffold represents a critical bu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the development of succinate dehydrogenase inhibitor (SDHI) fungicides and kinase inhibitors, the 3-fluoro-1-methyl-1H-pyrazole-4-carboxylic acid scaffold represents a critical building block.[1] However, its synthesis—typically involving the methylation of a pyrazole precursor—often yields a mixture of N1- and N2-methylated regioisomers .

While 1D and 2D NMR (


, 

, NOESY) are standard for characterization, they frequently fail to provide unambiguous assignment for fully substituted pyrazoles due to the lack of vicinal protons necessary for definitive NOE correlations.

This guide establishes Single Crystal X-Ray Diffraction (SC-XRD) not merely as a confirmatory tool, but as the primary validation gate for this class of derivatives. We compare its efficacy against NMR and DFT methods and provide a self-validating protocol for ensuring structural integrity.

The Regiochemistry Challenge: Why XRD?

The core challenge in synthesizing 1-methyl-pyrazole-4-carboxylic acids is the tautomeric nature of the precursor. Methylation can occur at either nitrogen, leading to two distinct isomers with vastly different biological activities.

Comparative Analysis: XRD vs. Alternative Methods

The following table objectively compares the validation power of SC-XRD against high-field NMR and Density Functional Theory (DFT) modeling for this specific molecular class.

FeatureSC-XRD (The Gold Standard) 19F / 1H NMR (NOESY/HOESY) DFT (Computational)
Regioisomer ID Absolute. Direct visualization of electron density confirms N-Me position relative to C-F.Inferential. Relies on through-space interactions (NOE) which can be weak or ambiguous in planar, substituted rings.Predictive. Calculates thermodynamic stability (Boltzmann distribution), but cannot confirm which isomer actually formed.
C-F Characterization High. Determines bond length and potential disorder (rotational vs. static).Medium.

chemical shifts are sensitive, but solvent effects can shift peaks, masking identity.
High. Ideal for predicting bond orbitals, but requires experimental validation.
Throughput Low/Medium. Requires crystal growth (1-3 days).High. Sample prep + acquisition < 1 hour.Medium. Calculation time depends on basis set (hours).
Confidence Level >99% (Sigma level) ~80-90% (Risk of misassignment in absence of reference standards).N/A (Theoretical only).
Decision Logic: The Validation Workflow

The following diagram illustrates the critical decision pathway where XRD resolves the ambiguity left by NMR.

ValidationWorkflow Start Crude Reaction Mixture (Methylation Step) NMR 1H / 19F NMR Analysis Start->NMR Ambiguity Ambiguous Regiochemistry? (N1 vs N2 Methyl) NMR->Ambiguity Cryst Crystallization Strategy (Vapor Diffusion/Evaporation) Ambiguity->Cryst Yes (Standard Path) Result Definitive Structure (Regioisomer Confirmed) Ambiguity->Result No (Clear NOE) XRD_Exp SC-XRD Experiment (Mo/Cu Source) Cryst->XRD_Exp Refine Structure Refinement (SHELXL) XRD_Exp->Refine CheckCIF Validation (CheckCIF) check for PLATON alerts Refine->CheckCIF CheckCIF->Refine Fail (Twinning/Disorder) CheckCIF->Result Pass

Figure 1: Decision logic for structural assignment. Note that XRD is triggered immediately upon regiochemical ambiguity.

Experimental Protocol: A Self-Validating System

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), this protocol is designed with internal checks. If a step fails, the protocol loops back, preventing the propagation of error.

Phase 1: Crystallization of the Carboxylic Acid

Pyrazoles with carboxylic acid tails often form "catemers" (chains) rather than discrete dimers due to the competing hydrogen bond acceptors (pyrazole N vs. carbonyl O).

  • Solvent System: Use a Methanol:Water (3:1) mixture. The polarity encourages the formation of classic

    
     carboxylic acid dimers, which pack more predictably than catemers.
    
  • Technique: Slow evaporation at 4°C. Lower temperature reduces thermal motion (disorder) in the fluorine position.

  • Validation Check: If crystals appear "hairy" or dendritic, switch to Vapor Diffusion (Ethanol solvent, Hexane precipitant).

Phase 2: Data Collection Strategy
  • Source Selection:

    • Copper (

      
      ):  Preferred for this molecule. The presence of Fluorine and Oxygen provides enough scattering power, but the small unit cell of organic molecules benefits from the higher intensity of Cu sources to resolve high-angle reflections.
      
    • Molybdenum (

      
      ):  Acceptable, but may result in lower resolution for very small crystals (<0.1 mm).
      
  • Temperature: 100 K is mandatory. Fluorine atoms on aromatic rings frequently exhibit rotational disorder. Collecting at room temperature will smear the electron density, making the C-F bond length unreliable.

Phase 3: Refinement & The "Fluorine Flag"
  • Software: SHELXL (via OLEX2 or WinGX).

  • The Disorder Trap: In 3-fluoro derivatives, the F atom can sometimes be modeled as a disordered hydrogen if the data quality is poor.

  • Self-Validation Step: Check the Thermal Ellipsoids (ADPs) . If the Fluorine atom's ellipsoid is elongated or "cigar-shaped" compared to the ring carbons, you likely have rotational disorder or an incorrect assignment.

Data Analysis & Interpretation

Critical Structural Metrics

When reviewing the solved structure, the following metrics define "publication quality" for this specific class of molecule.

MetricAcceptable RangeSignificance for Fluoropyrazoles
R1 Factor

Indicates excellent agreement between model and reflection data.
Goodness of Fit (GooF)

Deviations suggest incorrect weighting or missed twinning.
C-F Bond Length

If

, suspect disorder or C-OH confusion.
N-N Bond Length

Confirms pyrazole aromaticity.
Flack Parameter

(if chiral)
Only relevant if the molecule crystallizes in a non-centrosymmetric space group.
Hydrogen Bonding Networks (The "Fingerprint")

3-Fluoro-1-methyl-1H-pyrazole-4-carboxylic acids typically crystallize in centrosymmetric dimers linked by strong O-H···O hydrogen bonds.[2][3]

  • Interaction Type: Intermolecular Hydrogen Bond.

  • Donor: Carboxylic Acid -OH.

  • Acceptor: Carboxylic Acid =O (carbonyl) of the adjacent molecule.

  • Graph Set Notation:

    
    .
    

Note: If the N-methyl group is misplaced (regioisomer error), the packing efficiency changes drastically, often resulting in a different space group or significant voids in the lattice.

Visualizing the Molecular Interaction

The following diagram represents the supramolecular synthon (dimer) you should expect to see in the crystal lattice.

Figure 2: Schematic of the carboxylic acid dimer (


 synthon) typically observed in these structures.

References

  • International Union of Crystallography (IUCr). CheckCIF/PLATON Validation Service. [Link][4]

  • Foces-Foces, C., et al. (2001). "A Solid-State NMR, X-ray Diffraction, and ab Initio Computational Study of Hydrogen-Bond Structure and Dynamics of Pyrazole-4-Carboxylic Acid Chains."[2] Journal of the American Chemical Society. [Link]

  • Cambridge Crystallographic Data Centre (CCDC). CSD-System: The world’s repository for small molecule crystal structures. [Link]

  • PubChem. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (Data Source for Analog Comparison). [Link][5]

  • Spek, A. L. (2009). "Structure validation in chemical crystallography."[6] Acta Crystallographica Section D. [Link]

Sources

Comparative

Validating Target Engagement of 3-Fluoro-1-methyl-1H-pyrazole-4-carboxylic Acid Based Inhibitors: A Comparative Guide

In the landscape of modern drug discovery, unequivocally demonstrating that a molecule engages its intended target within a cellular context is a cornerstone of a successful research program.[1] This guide provides a com...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, unequivocally demonstrating that a molecule engages its intended target within a cellular context is a cornerstone of a successful research program.[1] This guide provides a comprehensive framework for validating the target engagement of a promising class of inhibitors derived from the 3-Fluoro-1-methyl-1H-pyrazole-4-carboxylic acid scaffold. Drawing from established methodologies and field-proven insights, we will explore a multi-pronged approach to generate high-confidence data, essential for advancing lead optimization and elucidating the mechanism of action.

While this pyrazole scaffold is a key component of several succinate dehydrogenase inhibitor (SDHI) fungicides, its potential in therapeutic drug discovery warrants a rigorous validation strategy.[2][3] Our primary focus will be on confirming engagement with succinate dehydrogenase (SDH), a critical enzyme linking the citric acid cycle and the electron transport chain, which has emerged as a therapeutic target in oncology and other metabolic diseases.[4] We will compare and contrast orthogonal methods, providing the rationale behind experimental choices to construct a self-validating and robust data package.

The Imperative of Cellular Target Engagement

Biochemical assays, while valuable for determining initial potency, do not fully recapitulate the complex intracellular environment.[1][5] Factors such as cell permeability, efflux pumps, and the presence of competing endogenous ligands can significantly impact a compound's efficacy. Therefore, direct measurement of target engagement in intact cells is paramount to bridge the gap between in vitro activity and cellular function, ultimately increasing the probability of clinical success.[1]

This guide will detail a suite of powerful techniques to confirm and quantify the interaction of your 3-fluoro-1-methyl-1H-pyrazole-4-carboxylic acid based inhibitors with their intended target, SDH. We will explore biophysical, cellular, and proteomic approaches, each providing a unique and complementary piece of the target engagement puzzle.

A Multi-Faceted Approach to Target Validation

A robust target engagement strategy relies on the convergence of data from multiple, independent methodologies. Below, we compare three state-of-the-art approaches: the Cellular Thermal Shift Assay (CETSA®), NanoBRET® Target Engagement Assays, and Chemical Proteomics.

Assay Principle Advantages Limitations Primary Readout
Cellular Thermal Shift Assay (CETSA®) Ligand binding stabilizes the target protein against thermal denaturation.[6][7]Label-free, applicable to endogenous proteins in cells and tissues.[6][7]Lower throughput for traditional Western blot-based detection, requires a specific antibody.[2]Change in protein melting temperature (Tₘ) or isothermal dose-response.[8]
NanoBRET® Target Engagement Assay Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer is competed by the inhibitor.[9][10]High-throughput, provides quantitative affinity data in live cells, can measure residence time.[9][10]Requires genetic modification of the target protein, dependent on a suitable tracer.[5]IC₅₀ (inhibitor concentration causing 50% loss of BRET signal).[11]
Chemical Proteomics (e.g., Kinobeads) Competitive binding of the inhibitor against a broad-spectrum affinity matrix to identify on- and off-targets.[3]Unbiased, proteome-wide view of selectivity and potential off-targets.[3]Primarily established for kinases, may require development for other target classes; allosteric inhibitors may not be detected.[3]Dose-dependent reduction in protein binding to the affinity matrix, quantified by mass spectrometry.[12]

Experimental Protocols and Data Interpretation

Cellular Thermal Shift Assay (CETSA®): The Gold Standard for Direct Target Engagement

CETSA is a powerful biophysical method that directly assesses the physical interaction between a compound and its target protein in a cellular environment.[6] The principle is elegantly simple: a protein stabilized by a bound ligand will be more resistant to heat-induced unfolding and aggregation.[6]

Experimental Workflow:

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heat_challenge Heat Challenge cluster_lysis_separation Lysis & Separation cluster_analysis Analysis A 1. Culture cells expressing target protein (e.g., A549) B 2. Treat cells with inhibitor (e.g., Pyrazole Inhibitor 1) or vehicle (DMSO) A->B C 3. Aliquot cell suspension into PCR tubes and heat across a temperature gradient B->C D 4. Lyse cells via freeze-thaw cycles C->D E 5. Centrifuge to separate soluble (supernatant) from aggregated (pellet) proteins D->E F 6. Quantify soluble target protein (e.g., SDHB) by Western Blot E->F G 7. Plot protein abundance vs. temperature to generate melting curves F->G

Detailed Protocol:

  • Cell Culture and Treatment:

    • Culture a relevant human cell line (e.g., A549 non-small cell lung cancer cells, known to express SDH) to 80-90% confluency.[4]

    • Harvest and resuspend cells in fresh media to a density of 2 x 10⁶ cells/mL.

    • In separate tubes, incubate cell suspensions with your 3-fluoro-1-methyl-1H-pyrazole-4-carboxylic acid based inhibitor (e.g., 10 µM), a known SDH inhibitor as a positive control (e.g., Atpenin A5, 1 µM), and vehicle (DMSO) for 1 hour at 37°C.

  • Heat Challenge:

    • Aliquot 100 µL of each cell suspension into a series of PCR tubes.

    • Using a thermal cycler, heat the tubes for 3 minutes across a temperature gradient (e.g., 46°C to 70°C in 2°C increments).[13] Include an unheated control at 37°C.

  • Lysis and Protein Separation:

    • Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[13]

    • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.[14]

    • Carefully collect the supernatant containing the soluble protein fraction.

  • Western Blot Analysis:

    • Determine the protein concentration of the soluble fractions (e.g., using a BCA assay).

    • Normalize protein concentrations and prepare samples for SDS-PAGE.

    • Perform Western blotting using a primary antibody specific for an SDH subunit (e.g., anti-SDHB).

    • Detect the signal and quantify band intensities. Re-probe the membrane for a loading control (e.g., GAPDH) to ensure equal protein loading.[13]

Data Interpretation:

Plot the normalized band intensities against the corresponding temperatures. A successful target engagement will result in a rightward shift of the melting curve for the inhibitor-treated samples compared to the vehicle control, indicating thermal stabilization of the target protein.

Example Data:

Temperature (°C) Vehicle (DMSO) Soluble SDHB (%) Pyrazole Inhibitor 1 (10 µM) Soluble SDHB (%) Atpenin A5 (1 µM) Soluble SDHB (%)
37100100100
50959899
54829596
58518588
62256572
66103545
7051520

This table presents hypothetical data for illustrative purposes.

From this data, one can calculate the melting temperature (Tₘ), the temperature at which 50% of the protein is denatured. A significant ΔTₘ for the inhibitor-treated samples provides strong evidence of direct target binding in the cellular milieu.

NanoBRET® Target Engagement Assay: Quantifying Intracellular Affinity

The NanoBRET® assay is a proximity-based method that quantifies compound binding at a specific protein target in live cells.[15] It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a target protein fused to NanoLuc® luciferase and a fluorescently labeled tracer that binds to the same target. An unlabeled test compound will compete with the tracer for binding, leading to a decrease in the BRET signal.[5]

Experimental Workflow:

NanoBRET_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_readout Readout & Analysis A 1. Transfect cells (e.g., HEK293) with NanoLuc®-SDHB fusion vector B 2. Seed cells into a 384-well plate A->B C 3. Add NanoBRET® tracer and serially diluted inhibitor B->C D 4. Incubate for 2 hours at 37°C C->D E 5. Add Nano-Glo® substrate and measure donor and acceptor emission D->E F 6. Calculate BRET ratio and plot against inhibitor concentration to determine IC₅₀ E->F

Detailed Protocol:

  • Cell Preparation:

    • Transiently transfect HEK293 cells with a plasmid encoding for the target protein (e.g., SDHB) fused to NanoLuc® luciferase.

    • 24 hours post-transfection, harvest and seed the cells into a white, 384-well assay plate.

  • Compound and Tracer Addition:

    • Prepare serial dilutions of your pyrazole inhibitor and a known control inhibitor in assay medium.

    • Add the NanoBRET® tracer (selected for the target class) and the test compounds to the cells.

  • Incubation and Signal Detection:

    • Incubate the plate for 2 hours at 37°C in a humidified incubator with 5% CO₂.

    • Add the Nano-Glo® substrate and immediately measure the luminescence at two wavelengths (donor emission at ~460 nm and acceptor emission at >600 nm) using a plate reader equipped for BRET measurements.

Data Interpretation:

Calculate the corrected BRET ratio. Plot the BRET ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value. This IC₅₀ represents the concentration of the inhibitor required to displace 50% of the tracer from the target protein, providing a quantitative measure of intracellular target affinity.

Example Data:

Inhibitor Cellular IC₅₀ (nM)
Pyrazole Inhibitor 1150
Pyrazole Inhibitor 2875
Atpenin A5 (Control)25
Malonate (Control)>10,000

This table presents hypothetical data for illustrative purposes. Malonate, a competitive inhibitor of the substrate-binding site, would not be expected to compete effectively with a ubiquinone-site binding tracer, highlighting the importance of understanding inhibitor mechanism.[16][17]

Chemical Proteomics: Assessing Selectivity and Off-Target Effects

While confirming on-target engagement is critical, understanding a compound's selectivity profile is equally important for de-risking candidates.[1] Chemical proteomics approaches, such as the use of "Kinobeads," can provide an unbiased, proteome-wide view of a compound's interactions.[3] Although originally designed for kinases, this methodology can be adapted for other target classes by creating affinity matrices with broad-spectrum inhibitors of that class.

Experimental Workflow:

ChemoProteomics_Workflow A 1. Prepare cell lysate B 2. Incubate lysate with - Vehicle (DMSO) - Pyrazole Inhibitor (multiple concentrations) A->B C 3. Add affinity beads (e.g., broad-spectrum metabolic enzyme inhibitor matrix) B->C D 4. Incubate to allow competitive binding C->D E 5. Wash beads to remove non-specific binders D->E F 6. Elute and digest bound proteins E->F G 7. Analyze peptides by LC-MS/MS for identification and quantification F->G H 8. Identify proteins displaced by the inhibitor in a dose-dependent manner G->H

Data Interpretation:

The mass spectrometry data will reveal the identity and relative abundance of proteins captured by the affinity beads in the presence and absence of your inhibitor. A true target will show a dose-dependent decrease in its abundance on the beads as it is competed off by the free inhibitor in the lysate. This method can simultaneously reveal on-target engagement and identify potential off-targets, which are other proteins that also show dose-dependent displacement.

Example Data Summary:

  • On-Target: Succinate dehydrogenase [ubiquinone] iron-sulfur subunit (SDHB) - IC₅₀ = 180 nM

  • Potential Off-Target: Dihydrolipoamide Dehydrogenase (DLD) - IC₅₀ = 5.2 µM

  • No Significant Binding: >300 other identified proteins

This table presents hypothetical data for illustrative purposes.

This comprehensive view of selectivity is invaluable for interpreting cellular phenotypes and guiding medicinal chemistry efforts to mitigate potential off-target liabilities.

Conclusion: Building a Self-Validating Case for Target Engagement

Validating the target engagement of novel inhibitors, such as those derived from the 3-fluoro-1-methyl-1H-pyrazole-4-carboxylic acid scaffold, requires a rigorous, multi-faceted approach. No single experiment tells the whole story. By integrating the direct biophysical evidence from CETSA, the quantitative intracellular affinity data from NanoBRET®, and the broad selectivity profile from chemical proteomics, researchers can build a compelling and self-validating case for their compound's mechanism of action. This strategy not only provides high confidence in the on-target activity but also proactively identifies potential liabilities, ultimately accelerating the journey from a promising hit to a viable clinical candidate.

References

  • BellBrook Labs. (2025, November 14). Enzyme Assays: The Foundation of Modern Drug Discovery. BellBrook Labs. [Link]

  • Reaction Biology. (n.d.). NanoBRET Assay Services. Reaction Biology. [Link]

  • Lork, T., Lisurek, M., & Knapp, S. (2017). Differential Kinobeads Profiling for Target Identification of Irreversible Kinase Inhibitors. Methods in Molecular Biology, 1647, 139-150. [Link]

  • Charles River Laboratories. (n.d.). Biophysical Assays. Charles River. [Link]

  • Zhang, Y., et al. (2025, October 17). Efficient identification of new small molecules targeting succinate dehydrogenase in non-small cell lung cancer. Journal of Experimental & Clinical Cancer Research, 44(1), 123. [Link]

  • Eurofins Discovery. (n.d.). Biophysics for Successful Drug Discovery Programs. Eurofins Discovery. [Link]

  • SGC-UNC. (n.d.). NanoBRET. SGC-UNC. [Link]

  • Cecchini, G. (2023). Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism. International Journal of Molecular Sciences, 24(4), 3875. [Link]

  • Klaeger, S., et al. (2016). Identifying small molecule probes for kinases by chemical proteomics. mediaTUM. [Link]

  • Lesne, J., et al. (2022). Succinate Dehydrogenase, Succinate, and Superoxides: A Genetic, Epigenetic, Metabolic, Environmental Explosive Crossroad. Antioxidants, 11(8), 1466. [Link]

  • Vasta, J. D., et al. (2025, July 9). Live-Cell NanoBRET Assay to Measure AKT Inhibitor Binding to Conformational States of AKT. ACS Chemical Biology. [Link]

  • FRAC. (2025, June 15). THE SUCCINATE DEHIDROGENASE INHIBITOR FUNGICIDES: FUNGAL RESISTANCE AND ITS MANAGEMENT. UGD Publishing System. [Link]

  • Sierotzki, H., & Scalliet, G. (2013). A Review of Current Knowledge of Resistance Aspects for the Next-Generation Succinate Dehydrogenase Inhibitor Fungicides. Phytopathology, 103(9), 880-887. [Link]

  • Promega Corporation. (2024, April 15). Advancing Therapeutic Insights: The Impact of NanoBRET® Target Engagement. Promega Connections. [Link]

  • Biomedical Research Service Center. (n.d.). BMR Succinate Dehydrogenase (SDH) Assay Kit. Biomedical Research Service Center. [Link]

  • Biocompare. (n.d.). Succinate Dehydrogenase Assay Kits. Biocompare. [Link]

  • Krishgen. (n.d.). Succinate Dehydrogenase (SDH) assay Kit | Biochemical Assays from Krishgen. Krishgen. [Link]

  • Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. Pelago Bioscience. [Link]

  • Assay Genie. (n.d.). Succinate Dehydrogenase (SDH) Activity Assay Kit (MAES0229). Assay Genie. [Link]

  • Tokuda, N., et al. (2024). Development of a novel AAK1 inhibitor via Kinobeads-based screening. Scientific Reports, 14(1), 6649. [Link]

  • Johnson, K. A. (n.d.). Enzyme Assays and Kinetics. Penn State University. [Link]

  • Monast, C. S., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. Scientific Reports, 12(1), 1938. [Link]

  • Lee, P. Y. (2022, July 19). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. UKM Medical Molecular Biology Institute. [Link]

  • Ryding, S. (2020, December 2). Cellular Thermal Shift Assay (CETSA). News-Medical. [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. [Link]

  • Henderson, M. J., et al. (2026, February 8). Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. bioRxiv. [Link]

  • Fiveable. (2025, August 15). 4.2 Enzyme kinetics and inhibition. Fiveable. [Link]

  • Wikipedia. (2023, November 28). 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Wikipedia. [Link]

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Safety & Regulatory Compliance

Safety

3-Fluoro-1-methyl-1H-pyrazole-4-carboxylic Acid: Proper Disposal Procedures

Executive Summary & Chemical Profile[1][2] This guide provides the authoritative protocol for the disposal of 3-Fluoro-1-methyl-1H-pyrazole-4-carboxylic acid and its structural analogs (e.g., difluoro- or trifluoromethyl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1][2]

This guide provides the authoritative protocol for the disposal of 3-Fluoro-1-methyl-1H-pyrazole-4-carboxylic acid and its structural analogs (e.g., difluoro- or trifluoromethyl derivatives such as CAS 176969-34-9).

As researchers, we often treat organic acids generically. However, the presence of the fluorine substituent on the pyrazole ring fundamentally alters the waste lifecycle. Unlike standard organic acids, this compound cannot simply be neutralized and sewered.[1] Upon thermal decomposition (incineration), it generates hydrogen fluoride (HF), necessitating specialized scrubbing systems at the waste facility.

Chemical Identity Verification:

  • Target Compound: 3-Fluoro-1-methyl-1H-pyrazole-4-carboxylic acid[2][3][4][5]

  • Functional Groups: Carboxylic Acid (

    
    ), Fluorinated Pyrazole Ring.
    
  • Key Hazards: Skin/Eye Irritation (H315, H319), Respiratory Irritation (H335).[6]

  • Disposal Class: Halogenated Organic Acid .[7]

Risk Assessment & The "Fluorine Factor"

Before executing disposal, you must understand the why behind the protocol to ensure compliance.

The Mechanism of Hazard
  • Acidity (pKa ~3-4): The carboxylic acid moiety makes this compound corrosive to mucous membranes and reactive with bases.

  • The Fluorine Bond: Carbon-Fluorine bonds are exceptionally stable. Standard incineration temperatures used for non-halogenated waste may be insufficient for complete destruction, or conversely, will release corrosive HF gas.

    • Operational Consequence: You must never place this in a "Non-Halogenated" waste stream. Doing so puts the disposal facility's equipment and personnel at risk.

Personal Protective Equipment (PPE) Matrix

Always don PPE before handling waste containers.[7]

PPE CategoryRequirementRationale
Hand Protection Nitrile Gloves (Double gloving recommended)Provides barrier against acidic irritation and organic permeation.
Eye Protection Chemical Splash Goggles Safety glasses are insufficient for acidic powders/liquids that may splash.
Respiratory N95 or P100 Mask (for solids)Prevents inhalation of fine dust during weighing or transfer.
Body Lab Coat (Buttoned) Protects skin from corrosive dust/splashes.

Waste Segregation Strategy

The most common compliance failure is improper segregation. Use the following logic to determine the correct waste stream.

Compatibility Matrix
  • INCOMPATIBLE (Do Not Mix):

    • Strong Bases (e.g., NaOH, KOH): Will cause rapid exothermic neutralization, potentially pressurizing the container.

    • Oxidizers (e.g., Peroxides, Nitric Acid): Risk of generating toxic gases or fire.

    • Cyanides/Sulfides: Contact with acid releases lethal HCN or H2S gas.

  • COMPATIBLE:

    • Other halogenated organic solvents (e.g., Dichloromethane) – Only if the acid is in solution.

    • Other solid halogenated organic compounds.[8]

Disposal Decision Tree

The following diagram illustrates the critical decision points for segregating this specific chemical.

DisposalWorkflow Start Waste Generation: 3-Fluoro-1-methyl-1H-pyrazole-4-carboxylic acid StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid SolidContainer Container: Wide-mouth HDPE or Glass Label: 'Solid Hazardous Waste - Halogenated' Solid->SolidContainer SegregationWarning CRITICAL: Add 'Contains Fluorinated Acid' tag to waste manifest. SolidContainer->SegregationWarning SolventCheck Is the solvent Halogenated? Liquid->SolventCheck HaloStream Stream: Halogenated Organic Solvents (e.g., DCM, Chloroform) SolventCheck->HaloStream Yes NonHaloStream Stream: Non-Halogenated Solvents (e.g., Methanol, Ethyl Acetate) SolventCheck->NonHaloStream No HaloStream->SegregationWarning NonHaloStream->SegregationWarning FinalStorage Store in SAA (Satellite Accumulation Area) Secondary Containment Required SegregationWarning->FinalStorage Pickup Schedule EHS/Vendor Pickup (Incineration with HF Scrubbing) FinalStorage->Pickup

Figure 1: Decision logic for segregating fluorinated pyrazole acid waste. Note the convergence on specific labeling regarding fluorine content.

Step-by-Step Disposal Protocols

Scenario A: Disposal of Pure Solid (Excess Reagent)

Best practice is to keep the compound in its solid state to minimize waste volume.

  • Container Selection: Use a chemically compatible container (HDPE plastic or amber glass). Avoid metal containers due to potential acidic corrosion.[1]

  • Transfer: Transfer the solid using a spatula inside a fume hood. Do not generate dust.[9][7]

  • Labeling:

    • Affix a hazardous waste label.[7][10]

    • Chemical Name: Write the full name (3-Fluoro-1-methyl-1H-pyrazole-4-carboxylic acid). Do not use abbreviations or structure drawings alone.

    • Hazard Checkboxes: Check "Toxic" and "Corrosive" (if applicable based on pH/concentration).

    • Constituent Tag: Explicitly write "Halogenated" or "Fluorinated Compound."

  • Storage: Place the container in the Satellite Accumulation Area (SAA). ensure the lid is tightly closed.

Scenario B: Disposal of Reaction Mixtures (Liquid)
  • pH Check: If the solution is extremely acidic (pH < 2), consider a controlled adjustment to pH 4-5 using a dilute buffer if your facility requires it for solvent waste. Do not neutralize to pH 7 if it risks precipitation or exotherms, and never do this in the main waste drum.

  • Solvent Compatibility:

    • If dissolved in Dichloromethane (DCM) : Pour into the "Halogenated Waste" carboy.

    • If dissolved in Methanol/Ethanol : Pour into the "Organic Solvent" carboy. Note: Even though the solvent is non-halogenated, the presence of the fluorinated solute technically classifies the mixture as halogenated for incineration purposes. Label the carboy "Contains Fluorinated Organics".

  • Triple Rinse: Any empty reagent bottles must be triple-rinsed with a compatible solvent. The rinsate must be disposed of as hazardous waste (Scenario B), not poured down the drain.

Emergency Contingencies: Spills

Do not attempt to clean large spills (>50g or >100mL) without EHS support.

Minor Solid Spill
  • Isolate: Mark the area.

  • PPE: Wear goggles, nitrile gloves, and an N95 mask.

  • Sweep: Gently sweep the powder using a dustpan and brush. Avoid creating a dust cloud.[7]

  • Decontaminate: Wipe the surface with a paper towel dampened with a dilute sodium bicarbonate solution (5%) to neutralize acidic residue, followed by water.

  • Dispose: Place all sweepings and paper towels into a clear plastic bag, seal it, and place it in the Solid Hazardous Waste container.

Minor Liquid Spill
  • Absorb: Cover the spill with an inert absorbent (vermiculite or spill pads).

  • Neutralize (Optional but recommended): If the spill is on a benchtop, sprinkle sodium bicarbonate over the absorbent until bubbling ceases.

  • Collect: Scoop the absorbent into a hazardous waste bag/pail. Label as "Spill Debris: Fluorinated Acid."

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Orientation Manual. (Focus on 40 CFR Part 261 - Identification and Listing of Hazardous Waste).[11][12]

  • PubChem. (2023). Compound Summary: 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (Analogous Structure Safety Data). National Library of Medicine.

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[13]

Sources

Handling

Personal Protective Equipment (PPE) &amp; Handling Guide: 3-Fluoro-1-methyl-1H-pyrazole-4-carboxylic Acid

[1] Executive Safety Summary The "Why" Behind the Protocol: Handling 3-Fluoro-1-methyl-1H-pyrazole-4-carboxylic acid requires more than generic lab safety. As a fluorinated organic acid, this compound presents a dual ris...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Safety Summary

The "Why" Behind the Protocol: Handling 3-Fluoro-1-methyl-1H-pyrazole-4-carboxylic acid requires more than generic lab safety. As a fluorinated organic acid, this compound presents a dual risk profile: acidity (proton donor capability causing tissue irritation) and fluorine-enhanced lipophilicity (potentially increasing bioavailability via dermal absorption).

While often classified as an Irritant (H315, H319, H335) rather than a frank corrosive, the fine powder form creates a high risk of respiratory and ocular inflammation. The protocols below are designed to neutralize these specific risks.

Hazard Profile (GHS Classification Basis)
Hazard ClassH-CodeDescriptionOperational Implication
Skin Irritation H315 Causes skin irritationAcidic residue on gloves can transfer to skin/face.
Eye Irritation H319 Causes serious eye irritationDust contact with ocular moisture forms acidic solution.
STOT SE 3 H335 May cause respiratory irritationInhalation of dust damages mucous membranes.

PPE Technical Specifications Matrix

Do not rely on generic "safety gear." Use this matrix to select equipment based on breakthrough time and physical state protection.

Body AreaPPE StandardMaterial SpecificationScientific Rationale
Hand Protection Primary: NitrileSecondary: Double-gloving recommendedThickness:

0.11 mm (4 mil)Breakthrough: >480 min (Solids)
Latex is permeable to many organic acids. Nitrile offers superior resistance to acidic penetration. Double gloving creates a sacrificial layer against powder residue.
Ocular Protection Mandatory: Chemical Safety GogglesStandard: ANSI Z87.1 (Impact + Splash)Standard safety glasses allow airborne dust to bypass the lens via the gap. Goggles seal the ocular cavity against acidic dust.
Respiratory Primary: Fume HoodSecondary: N95/P100Flow Rate: Face velocity 80–100 fpmEngineering controls (hood) are superior to PPE. If weighing outside a hood, a fitted N95 is the absolute minimum to prevent inhalation of irritant dust.
Body Defense Lab Coat + SleevesMaterial: Poly-cotton or TyvekWrist gaps are the most common exposure point. Use Tyvek sleeves if handling >10g to bridge the glove-coat gap.

Operational Protocols: The "Safe Handling Lifecycle"

A. Weighing & Transfer (Critical Control Point)

Risk: Static electricity in fluorinated powders often causes "fly-away" dust, increasing inhalation risk.

  • Engineering Control: Perform all weighing inside a certified chemical fume hood.

  • Static Neutralization: Use an anti-static gun or ionizing bar on the spatula and weighing boat before dispensing. Fluorinated heterocycles are prone to static charge accumulation.

  • Transfer Logic: Use a wide-mouth funnel for reactor addition. Avoid "dumping" the solid; tap the weighing boat gently to create a controlled stream, minimizing the dust cloud.

B. Reaction Setup

Risk: Exotherm upon deprotonation.

  • Solvent Choice: When dissolving, add the solid to the solvent, not vice versa, to manage solvation heat.

  • Base Addition: If coupling this acid (e.g., amide coupling), add the base (DIPEA, TEA) slowly. The carboxylic acid proton (

    
    ) will react immediately, potentially generating heat or gas depending on the scale.
    
C. Waste Disposal & Deactivation

Risk: Acidification of waste streams.

  • Segregation: Dispose of solid waste in the Solid Hazardous Waste container.

  • Liquid Waste: Dissolved material goes to Organic Waste .

    • Crucial: Do not mix with strong oxidizers (e.g., Nitric acid waste) or active metals.

  • Container Cleaning: Triple rinse glassware with Acetone. Collect the first rinse as hazardous waste.

Visualizing the Safety Workflow

The following diagram illustrates the decision logic for handling this compound, emphasizing the hierarchy of controls.

SafeHandling cluster_hood Engineering Control Zone (Fume Hood) Start Start: Chemical Retrieval RiskAssess Risk Assessment: Is powder visible on container? Start->RiskAssess Clean Wipe Container with Wet Paper Towel RiskAssess->Clean Yes (Residue Risk) PPE_Don Don PPE: Nitrile Gloves + Goggles + Lab Coat RiskAssess->PPE_Don No Clean->PPE_Don Weighing Weighing Station: Inside Fume Hood PPE_Don->Weighing Static Apply Anti-Static Gun Weighing->Static Prevent Dust Transfer Transfer to Reaction Vessel Static->Transfer Waste Disposal: Solid Waste Stream Transfer->Waste Post-Experiment

Figure 1: Operational decision tree for handling fluorinated pyrazole carboxylic acids, prioritizing static control and containment.

Emergency Response Protocols

Accidental Spills (Solid)
  • Do NOT blow dust.

  • Cover: Gently cover the spill with a paper towel dampened with water (or a weak sodium bicarbonate solution). This prevents dust from becoming airborne.[1][2][3][4][5][6][7]

  • Wipe: Wipe up the wet slurry.

  • Neutralize: Clean the surface with a 10% Sodium Bicarbonate solution to neutralize any remaining acid residue.

Exposure First Aid[2][6]
  • Eye Contact: Immediately flush with water for 15 minutes .[2][4][6] The acidic nature requires sustained flushing to return the eye pH to neutral. Hold eyelids open.

  • Skin Contact: Wash with soap and water.[4][8][5][6][7][9][10] Do not use alcohol/acetone (this may drive the fluorinated compound deeper into the dermis).

References

  • PubChem. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (Analogous Compound Safety Data). National Library of Medicine. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment Standards (29 CFR 1910.132). Available at: [Link]

Sources

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